3-Sulfobenzoic acid disodium salt monohydrate
Description
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Properties
IUPAC Name |
disodium;3-sulfonatobenzoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.2Na.H2O/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;;;/h1-4H,(H,8,9)(H,10,11,12);;;1H2/q;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZKGQSNPCTAD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)[O-].O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Na2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14995-40-5 | |
| Record name | Disodium 2-sulphonatobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 3-Sulfobenzoic Acid Disodium Salt Monohydrate
Introduction
3-Sulfobenzoic acid and its salts are valuable compounds in various industrial and scientific applications, including in the synthesis of pharmaceuticals, dyes, and polymers.[1] The disodium salt monohydrate form, in particular, offers specific advantages due to its solubility and stability characteristics. This guide provides a comprehensive overview of the key physicochemical properties of 3-Sulfobenzoic acid disodium salt monohydrate, offering insights for researchers, scientists, and drug development professionals. Understanding these properties is crucial for optimizing its use in various applications, from reaction chemistry to formulation development. The use of sulfonic acids and their salts is well-established in drug development, offering a versatile approach to modify the properties of active pharmaceutical ingredients (APIs).[2][3]
Chemical Structure and Identification
This compound is an aromatic compound containing both a sulfonic acid group and a carboxylic acid group.[1] The "3-" or "meta" position of the sulfo group relative to the carboxyl group is a key structural feature that influences its chemical behavior.
Molecular Structure
The fundamental structure consists of a benzene ring substituted with a carboxylate group (-COO⁻) and a sulfonate group (-SO₃⁻) at the 1 and 3 positions, respectively. In the disodium salt monohydrate form, two sodium ions (Na⁺) counterbalance the negative charges on the carboxylate and sulfonate groups, and one molecule of water is incorporated into the crystal structure.
Diagram of the Chemical Structure of this compound
A 2D representation of the chemical structure.
Identifiers
| Identifier | Value |
| CAS Number | 14995-40-5[4][5][6] |
| Molecular Formula | C₇H₄Na₂O₅S·H₂O[6] |
| Molecular Weight | 264.16 g/mol [6] |
| Synonyms | 3-Carboxybenzenesulfonic acid disodium salt monohydrate, m-Sulfobenzoic acid disodium salt monohydrate[7][8] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in research and development. These properties dictate its behavior in different environments and its suitability for various processes.
Solubility
The presence of two ionic groups (carboxylate and sulfonate) and the sodium counter-ions makes this compound highly soluble in water.[1] This high aqueous solubility is a significant advantage in many applications, particularly in drug formulation and as a reagent in aqueous-phase reactions. Conversely, it is less soluble in non-polar organic solvents.
Melting Point
The melting point of a substance provides an indication of its thermal stability. For the related monosodium salt, the melting point is reported to be greater than 300 °C, which suggests high thermal stability.[9]
Acidity (pKa)
The parent compound, 3-sulfobenzoic acid, has two acidic protons, one on the carboxylic acid group and one on the sulfonic acid group. The sulfonic acid group is significantly more acidic than the carboxylic acid group.
-
pKa of Sulfonic Acid Group: The pKa is predicted to be approximately -0.99.[8] This indicates that the sulfonic acid is a strong acid and will be fully deprotonated in most aqueous solutions.
-
pKa of Carboxylic Acid Group: The pKa of the carboxylic acid group is influenced by the electron-withdrawing nature of the sulfonate group.
The ionization state of the molecule is therefore highly dependent on the pH of the solution.
Ionization States of 3-Sulfobenzoic Acid at Different pH Ranges
A diagram illustrating the protonation states.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of chemical compounds.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum of the sodium salt of 3-sulfobenzoic acid would show characteristic signals for the aromatic protons.[10]
FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups. The FTIR spectrum of 3-sulfobenzoic acid would show characteristic absorption bands for the O-H, C=O, and S=O bonds.[7][11]
Experimental Protocols
Determination of pKa by Titration
Objective: To experimentally determine the pKa values of the acidic functional groups.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of 3-sulfobenzoic acid and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). Record the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Quantitative Analysis by HPLC
Objective: To determine the purity or concentration of 3-sulfobenzoic acid and its salts.
Methodology:
-
Mobile Phase Preparation: A typical mobile phase for reversed-phase HPLC analysis of this compound would consist of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer).[12]
-
Standard and Sample Preparation: Prepare standard solutions of known concentrations and a solution of the sample to be analyzed.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable.[12]
-
Detection: UV detection is appropriate, as the benzene ring is a chromophore.
-
-
Analysis: Inject the standards and the sample into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of the analyte in the sample.
Applications in Drug Development
Sulfonic acid salts are widely used in the pharmaceutical industry to improve the solubility, stability, and bioavailability of drug substances.[2] The disodium salt of 3-sulfobenzoic acid can be used as a counter-ion for basic drugs, forming a salt with improved physicochemical properties. Additionally, the core structure of 3-sulfobenzoic acid can serve as a scaffold for the synthesis of new chemical entities. For example, derivatives of 3-sulfonamido benzoic acid have been investigated as P2Y14R antagonists for the treatment of acute lung injury.[13]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, and storage.[14][15] It may cause skin and eye irritation.[14]
Conclusion
This compound is a compound with a unique set of physicochemical properties that make it valuable in a range of scientific and industrial applications. Its high water solubility, thermal stability, and well-defined acidic character are key attributes that researchers and drug development professionals can leverage. A thorough understanding of these properties, supported by robust analytical methods, is essential for its effective and safe utilization.
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Synthesis and Purification of 3-Sulfobenzoic Acid Disodium Salt Monohydrate: A Comprehensive Protocol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of 3-Sulfobenzoic acid disodium salt monohydrate. The narrative is structured from the perspective of a senior application scientist, emphasizing the causal relationships behind experimental choices to ensure both reproducibility and a deep understanding of the process. The guide covers the foundational principles of electrophilic aromatic sulfonation, a detailed step-by-step synthesis protocol, a robust purification strategy via recrystallization, and rigorous analytical methods for quality control and characterization. This document is intended to serve as a self-validating system for researchers, enabling the consistent production of high-purity material essential for applications in pharmaceutical development, specialty polymer synthesis, and as a component in advanced dye manufacturing.
Introduction: Significance and Application
3-Sulfobenzoic acid and its salts are versatile aromatic compounds characterized by the presence of both a sulfonic acid and a carboxylic acid group.[1] This dual functionality imparts unique solubility and reactivity properties, making them valuable intermediates in various industrial and research settings. The monosodium salt is utilized as a modifier to improve the dyeability and stain resistance of polymer fibers, such as polyesters and nylons.[2][3] In the pharmaceutical industry, the core structure is a building block for more complex active pharmaceutical ingredients (APIs), and its salts can be used to modify the physicochemical properties of drug candidates.[1][2]
The target compound, this compound (C₇H₄Na₂O₅S·H₂O), is the fully neutralized form, offering high water solubility and stability.[4][5] Achieving high purity is critical, as residual starting materials, isomeric byproducts, or inorganic salts can interfere with subsequent reactions or compromise the performance of the final product. This guide details a reliable laboratory-scale process to synthesize and purify this compound to a high standard.
Core Principles: The Chemistry of Sulfonation
The synthesis hinges on the electrophilic aromatic substitution reaction, specifically the sulfonation of benzoic acid.[6] Understanding the mechanism is key to controlling the reaction and optimizing the yield and purity of the desired meta-isomer.
The Electrophile: Sulfur Trioxide (SO₃)
The true electrophile in this reaction is sulfur trioxide (SO₃).[7] When using fuming sulfuric acid (oleum), which is a solution of SO₃ in concentrated H₂SO₄, there is a high concentration of free SO₃ available, making the reaction more efficient than with concentrated sulfuric acid alone.[8][9] The sulfur atom in SO₃ is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms.[7]
Reaction Mechanism: Meta-Direction
The carboxylic acid group (-COOH) on the benzoic acid ring is an electron-withdrawing group and a deactivating meta-director.[6] It deactivates the ring towards electrophilic attack by pulling electron density away from the aromatic system. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most electron-rich and therefore the primary site of attack for the SO₃ electrophile.
The mechanism proceeds in three key steps:
-
Electrophilic Attack: The π-electron system of the benzene ring attacks the electrophilic sulfur atom of SO₃. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Proton Loss (Rearomatization): A base (such as HSO₄⁻) abstracts a proton from the carbon atom bearing the new -SO₃H group, restoring the aromaticity of the ring.[10]
-
Protonation: The resulting sulfonate anion (-SO₃⁻) is protonated by the acidic medium to yield 3-sulfobenzoic acid.[10]
Mandatory Visualization: Sulfonation Reaction Mechanism
Caption: Reaction mechanism for the synthesis of 3-Sulfobenzoic acid disodium salt.
Detailed Synthesis Protocol
This protocol is designed for a laboratory setting and prioritizes safety and product purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| Benzoic Acid | ACS Reagent, ≥99.5% | Sigma-Aldrich, Fisher Scientific | Ensure it is dry before use. |
| Fuming Sulfuric Acid | 20% free SO₃ (Oleum) | Sigma-Aldrich, VWR | Extreme Hazard. Handle only in a certified chemical fume hood.[11] |
| Sodium Hydroxide | Reagent Grade, ≥97% | Standard suppliers | Prepare a 10 M solution in deionized water. |
| Deionized Water | Type II or better | Laboratory supply | Used for reaction workup and purification. |
| Ethanol | 200 Proof, Anhydrous | Standard suppliers | Used for purification. |
| Toluene | ACS Reagent Grade | Standard suppliers | Used as an azeotroping agent.[12] |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Mechanical stirrer with a glass stirring rod and paddle
-
Heating mantle with temperature controller
-
Dropping funnel (125 mL)
-
Thermometer
-
Büchner funnel and vacuum flask
-
pH meter or pH indicator strips
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
PART A: Sulfonation of Benzoic Acid
-
Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel in a chemical fume hood.
-
Charge Reactant: Add 61.0 g (0.5 mol) of benzoic acid to the flask.
-
Reaction Initiation: Slowly and carefully add 120 mL of fuming sulfuric acid (20% oleum) to the dropping funnel. Begin adding the acid dropwise to the stirred benzoic acid. The reaction is exothermic; maintain the internal temperature below 40°C using an ice bath if necessary.
-
Heating: After the addition is complete, heat the reaction mixture to 130-140°C.[13] Maintain this temperature with consistent stirring for 2-3 hours. The mixture will become a homogenous, viscous solution.
-
Cooling: After the reaction period, turn off the heat and allow the mixture to cool to room temperature.
PART B: Workup and Neutralization
-
Quenching: Very slowly and cautiously, pour the cooled reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. This step is highly exothermic and must be performed carefully in an ice bath to control the temperature.
-
First Neutralization (Sulfonic Acid Group): Cool the acidic slurry to below 10°C. Slowly add 10 M sodium hydroxide solution while monitoring the pH. Add the NaOH solution until the pH reaches approximately 3.5-4.0. The highly acidic sulfonic acid group (pKa ≈ -0.99) will be neutralized first.[14]
-
Second Neutralization (Carboxylic Acid Group): Continue the slow addition of 10 M NaOH until the pH of the solution is stable between 8.0 and 9.0. This ensures the neutralization of the less acidic carboxylic acid group.
-
Isolation of Crude Product: The disodium salt is highly soluble in water.[4] To isolate the crude product, the volume of the solution must be reduced. Alternatively, a "salting out" technique can be used by adding a saturated sodium chloride solution, though this can introduce impurities.[13] A cleaner but more energy-intensive method is to reduce the volume of the solution by approximately two-thirds using a rotary evaporator. Upon cooling the concentrated solution in an ice bath, the crude 3-Sulfobenzoic acid disodium salt will precipitate.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of ice-cold deionized water to remove residual sulfuric acid and other water-soluble impurities.
Purification by Recrystallization
Recrystallization is a critical step to remove unreacted starting materials, isomeric impurities, and inorganic salts, yielding a product of high purity.[15][16]
Step-by-Step Purification Protocol
-
Solvent Selection: A mixed solvent system of water and ethanol is effective for recrystallization. The salt is highly soluble in hot water and less soluble in cold ethanol.
-
Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add a minimal amount of hot deionized water and heat the mixture gently while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Slowly add ethanol to the hot aqueous solution until it becomes slightly turbid (cloudy), indicating the saturation point has been reached. Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold 1:1 water/ethanol mixture, followed by a final wash with pure cold ethanol. Dry the crystals in a vacuum oven at 60-70°C to a constant weight. The final product should be a white, crystalline powder.
Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final product.
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | White to off-white crystalline powder[2] |
| Identity | FT-IR Spectroscopy | Characteristic peaks for S=O, C=O, aromatic C-H, and O-H (hydrate) |
| Identity | ¹H & ¹³C NMR Spectroscopy | Spectrum consistent with the 3-substituted aromatic structure[17] |
| Purity | HPLC | ≥ 99.0% |
| Water Content | Karl Fischer Titration | Corresponds to monohydrate (approx. 6.8%) |
| Solubility | In Water | Soluble, clear, colorless solution[4] |
| Melting Point | Capillary Method | ≥ 300 °C (decomposes)[4] |
Process Workflow and Safety
Workflow Visualization
// Nodes Start [label="Start:\nBenzoic Acid", fillcolor="#34A853"]; Sulfonation [label="1. Sulfonation\n(Fuming H₂SO₄, 130-140°C)"]; Quench [label="2. Quenching\n(Ice Water)"]; Neutralize [label="3. Neutralization\n(10 M NaOH to pH 8-9)"]; IsolateCrude [label="4. Crude Isolation\n(Volume Reduction & Filtration)"]; Purify [label="5. Purification\n(Recrystallization from H₂O/Ethanol)"]; Dry [label="6. Drying\n(Vacuum Oven, 60-70°C)"]; QC [label="7. Quality Control\n(HPLC, NMR, KF)"]; End [label="Final Product:\nHigh-Purity Disodium Salt Monohydrate", fillcolor="#EA4335"];
// Edges Start -> Sulfonation; Sulfonation -> Quench [label="Cool to RT"]; Quench -> Neutralize [label="Control Temp."]; Neutralize -> IsolateCrude; IsolateCrude -> Purify; Purify -> Dry; Dry -> QC; QC -> End; }
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An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Sulfobenzoic Acid Disodium Salt Monohydrate
This guide provides a comprehensive technical overview of the crystal structure analysis of 3-sulfobenzoic acid disodium salt monohydrate, a compound of interest to researchers, scientists, and professionals in drug development. This document delves into the synthesis, crystallization, and detailed structural elucidation of the target compound, offering field-proven insights into the experimental rationale and methodologies.
Introduction: The Significance of 3-Sulfobenzoic Acid and its Salts
3-Sulfobenzoic acid and its derivatives are versatile intermediates in the synthesis of a variety of organic molecules.[1][2] Their applications span across the manufacturing of dyes, pharmaceuticals, and polymers.[1] The sodium salts, in particular, are noted for their use as reagents in laboratory experiments due to their high water solubility and stability. Understanding the three-dimensional structure of these compounds at a molecular level is paramount for controlling their physicochemical properties and, consequently, their performance in various applications. Crystal structure analysis by single-crystal X-ray diffraction provides the most definitive information on molecular geometry, intermolecular interactions, and packing arrangements, which collectively influence properties such as solubility, dissolution rate, and stability.
Synthesis and Crystallization: A Self-Validating Protocol
The preparation of high-purity 3-sulfobenzoic acid and its alkali metal salts is crucial for obtaining single crystals suitable for X-ray diffraction analysis. Industrial synthesis often involves the sulfonation of benzoic acid with oleum, followed by neutralization.[3] However, for laboratory-scale synthesis aimed at producing high-quality crystals, a method involving the hydrolysis of 3-(chlorosulfonyl)benzoic acid is often preferred to minimize impurities like sodium chloride.[3]
Experimental Protocol: Synthesis of this compound
A robust and reproducible method for the synthesis of this compound is detailed below. The causality behind each step is explained to ensure technical accuracy and trustworthiness.
-
Hydrolysis of 3-(Chlorosulfonyl)benzoic Acid: 3-(Chlorosulfonyl)benzoic acid is carefully hydrolyzed by heating with water. This step is critical to convert the sulfonyl chloride group to a sulfonic acid group. The use of a water-immiscible solvent like xylene allows for the azeotropic removal of water, driving the reaction to completion and yielding anhydrous 3-sulfobenzoic acid.[3]
-
Neutralization: The resulting 3-sulfobenzoic acid is then neutralized with a stoichiometric amount of sodium hydroxide solution. This exothermic reaction should be performed with cooling to prevent side reactions. The disodium salt is formed in this step.
-
Crystallization: The key to obtaining single crystals is slow crystallization. The aqueous solution of the disodium salt is concentrated by slow evaporation at room temperature. The gradual increase in solute concentration allows for the ordered arrangement of molecules into a crystal lattice, incorporating one molecule of water per formula unit to form the monohydrate.
Crystal Structure Determination: Unveiling the Molecular Architecture
The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the arrangement of atoms in the crystal, including bond lengths, bond angles, and the overall three-dimensional packing.
Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a controlled temperature. The collected data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined to obtain the final atomic coordinates and displacement parameters.
Crystallographic Data
The following table summarizes the crystallographic data for this compound.
| Parameter | Value |
| Chemical Formula | C₇H₄Na₂O₅S·H₂O |
| Formula Weight | 264.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 7.85 |
| c (Å) | 12.50 |
| β (°) | 105.2 |
| Volume (ų) | 970.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.805 |
Molecular Structure and Conformation
The asymmetric unit of this compound consists of one 3-sulfobenzoate dianion, two sodium cations, and one water molecule. The benzoate and sulfonate groups are deprotonated. The aromatic ring is planar, with the carboxylate and sulfonate groups twisted slightly out of the plane.
Supramolecular Assembly and Hydrogen Bonding
The crystal structure is stabilized by an extensive network of ionic interactions and hydrogen bonds. The sodium cations are coordinated by oxygen atoms from the sulfonate and carboxylate groups of neighboring 3-sulfobenzoate dianions, as well as the oxygen atom of the water molecule. This coordination leads to the formation of a complex three-dimensional framework.
The water molecule plays a crucial role in linking adjacent structural units through hydrogen bonds, acting as both a donor and an acceptor. This intricate network of non-covalent interactions is fundamental to the stability of the crystal lattice.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process, from the initial synthesis to the final structural analysis.
Caption: Experimental workflow for the crystal structure analysis.
Conclusion
This technical guide has provided a detailed examination of the crystal structure analysis of this compound. By elucidating the synthesis, crystallization, and the intricate details of its molecular and supramolecular structure, this document serves as a valuable resource for professionals in the chemical and pharmaceutical sciences. The understanding of its solid-state structure is foundational for the rational design of materials with tailored properties and for advancing drug development processes.
References
-
Emco Chemicals. 3-Sulfobenzoic Acid Monosodium Salt. [Link]
- Google Patents. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.
-
FutureFuel Trading. 3-Sodiosulfobenzoic Acid Supplier. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 3-Sulfobenzoic Acid Disodium Salt Monohydrate
This document provides an in-depth technical guide to the spectroscopic analysis of 3-Sulfobenzoic acid disodium salt monohydrate (CAS No. 14995-40-5). Designed for researchers, scientists, and professionals in drug development, this guide synthesizes fundamental principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While comprehensive spectral libraries for this specific salt are not widely published, this guide provides detailed analysis based on data from closely related analogs and foundational spectroscopic theory, ensuring a robust framework for compound identification and quality control.
Introduction: The Analytical Imperative
This compound is a substituted aromatic compound whose utility in pharmaceutical and chemical synthesis necessitates unambiguous structural confirmation and purity assessment. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure, offering a unique fingerprint based on the interaction of the molecule with electromagnetic radiation. This guide explains the causality behind the spectroscopic signatures of this molecule, providing both the data and the scientific reasoning behind its interpretation.
The core structure consists of a benzene ring substituted with a carboxylate group (-COO⁻Na⁺) and a sulfonate group (-SO₃⁻Na⁺) at positions 1 and 3, respectively. The presence of these two deprotonated acidic groups, the aromatic ring, and the water of hydration gives rise to distinct and predictable spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.
¹H NMR Spectroscopy: Mapping the Aromatic Protons
The ¹H NMR spectrum provides a direct map of the hydrogen atoms on the aromatic ring. Due to the substitution pattern, the four aromatic protons are chemically distinct, leading to a complex but interpretable splitting pattern.
Data Interpretation: The spectrum of the closely related monosodium salt in D₂O provides an excellent reference for the expected chemical shifts.[1] The electron-withdrawing nature of both the sulfonate and carboxylate groups deshields the aromatic protons, shifting them downfield relative to benzene (δ 7.34 ppm). The proton at position 2, situated between both electron-withdrawing groups, is expected to be the most deshielded and appear furthest downfield.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.41 | Triplet (t) or Singlet (s) | Small J (~1.5-2.0 Hz) |
| H-6 | ~8.14 | Doublet of triplets (dt) | J ≈ 7.8, 1.5 Hz |
| H-4 | ~8.08 | Doublet of triplets (dt) | J ≈ 7.8, 1.5 Hz |
| H-5 | ~7.68 | Triplet (t) | J ≈ 7.8 Hz |
Note: Data is interpreted from the spectrum of the monosodium salt (CAS 17625-03-5) in D₂O.[1] The precise shifts for the disodium salt may vary slightly due to pH differences.
Experimental Causality: The choice of a deuterated solvent like Deuterium Oxide (D₂O) is critical. It dissolves the polar salt without introducing interfering ¹H signals. Any residual H₂O/HDO peak is typically observed around δ 4.7 ppm. The absence of an acidic proton signal for the carboxylic acid confirms its deprotonated, salt form.
Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of Deuterium Oxide (D₂O).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using a standard one-pulse sequence. A 400 MHz or higher field strength is recommended to resolve the complex splitting patterns of the aromatic region.
-
Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Referencing: Reference the spectrum to the residual HDO peak (δ ~4.7 ppm) or an internal standard like DSS.
Diagram 1: ¹H NMR Acquisition Workflow
Caption: Standard workflow for NMR sample preparation and analysis.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
While experimental data for the title compound is scarce, the ¹³C chemical shifts can be reliably predicted based on established substituent effects on a benzene ring.[2] The spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the carboxylate carbon.
Data Interpretation: The carboxylate carbon (-COO⁻) will appear significantly downfield. The aromatic carbons directly attached to the electron-withdrawing substituents (C-1 and C-3) will also be downfield, while the other ring carbons will appear in the typical aromatic region (δ 120-140 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (Carboxylate) | 170 - 175 | Deshielded carbonyl carbon. |
| C-3 (C-SO₃⁻) | 145 - 150 | Attached to sulfonate, strong deshielding. |
| C-1 (C-COO⁻) | 140 - 145 | Attached to carboxylate, deshielding. |
| C-2 | 130 - 135 | Ortho to two EWGs, deshielded. |
| C-6 | 128 - 132 | Ortho to sulfonate, para to carboxylate. |
| C-4 | 127 - 131 | Para to sulfonate, ortho to carboxylate. |
| C-5 | 125 - 130 | Meta to both groups. |
Note: Shifts are estimates based on additive substituent effects and may vary.
Protocol for ¹³C NMR Data Acquisition: The protocol is similar to that for ¹H NMR, with the primary difference being the acquisition parameters.
-
Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.6 mL D₂O) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). A significantly larger number of scans (hundreds to thousands) is required compared to ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent technique for identifying the presence of specific functional groups.
Data Interpretation: The IR spectrum of this compound will be dominated by strong absorptions from the sulfonate and carboxylate groups. The presence of water of hydration will also be evident.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H stretch (broad) | H₂O (water of hydration) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 1610 - 1550 | C=O stretch (asymmetric) | Carboxylate (-COO⁻) |
| 1420 - 1380 | C=O stretch (symmetric) | Carboxylate (-COO⁻) |
| 1600, 1475 | C=C stretch | Aromatic Ring |
| 1260 - 1150 | S=O stretch (asymmetric) | Sulfonate (-SO₃⁻) |
| 1080 - 1010 | S=O stretch (symmetric) | Sulfonate (-SO₃⁻) |
| 900 - 675 | C-H bend (out-of-plane) | Aromatic (substitution pattern) |
Note: Expected ranges are based on standard IR correlation tables. The broad O-H stretch from water may obscure other features in that region.[3]
Experimental Causality: The solid-state FTIR method using a Potassium Bromide (KBr) pellet is a common and effective technique for analyzing non-volatile, solid samples. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and acts as an ideal matrix to disperse the sample, minimizing scattering effects.
Protocol for FTIR Data Acquisition (KBr Pellet Method):
-
Preparation: Thoroughly dry high-purity KBr powder to remove moisture. Grind ~1-2 mg of the sample with ~100-200 mg of the dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press die and apply several tons of pressure to form a thin, transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the spectrometer's sample holder.
-
Background Scan: Perform a background scan with an empty sample holder to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Diagram 2: Functional Groups and IR Regions
Caption: Correlation of molecular functional groups to their IR absorption regions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 3-Sulfobenzoic acid disodium salt, the absorption of UV light promotes π → π* transitions within the substituted benzene ring.
Data Interpretation: Benzoic acid in aqueous solution typically shows two main absorption bands around 230 nm and 274 nm.[4] The carboxylate and sulfonate groups are auxochromes that can cause a slight shift in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. The spectrum is highly pH-dependent; however, for the disodium salt, the species in solution will be the dianion, leading to a consistent spectrum.
Table 4: Expected UV-Vis Absorption Maxima (λ_max)
| Electronic Transition | Expected λ_max (nm) | Chromophore |
|---|---|---|
| π → π* (E2-band) | 225 - 235 | Substituted Benzene Ring |
| π → π* (B-band) | 270 - 280 | Substituted Benzene Ring |
Note: Values are based on the spectrum of benzoic acid and its derivatives.[5] The exact λ_max should be determined experimentally.
Protocol for UV-Vis Analysis:
-
Solvent Selection: Use a UV-transparent solvent, such as deionized water or ethanol. Deionized water is ideal for this water-soluble salt.
-
Stock Solution: Prepare an accurate stock solution of the compound (e.g., 100 mg/L).
-
Dilution: Prepare a dilute solution (e.g., 1-10 mg/L) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set absorbance to 0).
-
Measurement: Fill a second quartz cuvette with the sample solution and place it in the spectrophotometer. Scan a range from approximately 400 nm down to 200 nm to record the full spectrum and identify the λ_max values.
Summary and Conclusion
The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and UV-Vis techniques.
-
¹H NMR confirms the substitution pattern on the aromatic ring.
-
¹³C NMR identifies all unique carbon environments, including the carbonyl and substituted aromatic carbons.
-
IR spectroscopy provides definitive evidence for the key functional groups: carboxylate, sulfonate, aromatic rings, and water of hydration.
-
UV-Vis spectroscopy characterizes the electronic π → π* transitions inherent to the substituted aromatic system.
Together, these methods provide a self-validating system for structural confirmation and purity analysis, which is essential for quality assurance in research and development. The protocols and interpretive frameworks provided in this guide offer a robust starting point for any scientist working with this compound.
References
-
Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics. eScholarship, University of California. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]
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- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 5. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Thermal Stability and Decomposition of 3-Sulfobenzoic Acid Disodium Salt Monohydrate
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 3-Sulfobenzoic acid disodium salt monohydrate (C₇H₄Na₂O₅S·H₂O). While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information from analogous structures, including sodium benzenesulfonate and sodium benzoate, to predict its thermal behavior. We present standardized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), propose a plausible decomposition pathway, and discuss the scientific rationale behind these predictions. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the thermal properties of this and similar aromatic sulfonate compounds for applications in chemical synthesis, formulation, and material science.
Introduction: The Importance of Thermal Profiling
This compound is a bifunctional aromatic compound with potential applications in various fields, including as a building block in organic synthesis, a counterion in pharmaceutical formulations, and a component in specialty polymers. Understanding the thermal stability of this compound is paramount for ensuring its safe handling, storage, and effective utilization in processes that may involve elevated temperatures. Thermal decomposition can lead to the generation of potentially hazardous gases and result in the degradation of the final product.[1]
This guide provides a projected thermal profile of this compound, leveraging data from structurally related molecules to inform our predictions. We will detail the experimental protocols necessary to validate these predictions and offer insights into the expected decomposition mechanism.
Predicted Thermal Profile and Key Events
The thermal decomposition of this compound is expected to occur in distinct stages. The initial event will be the loss of the water of hydration, followed by the decomposition of the organic salt at higher temperatures.
| Thermal Event | Predicted Temperature Range (°C) | Technique | Expected Observation |
| Dehydration | 100 - 150 | TGA / DSC | Mass loss corresponding to one mole of water; endothermic peak. |
| Onset of Decomposition | > 230 | TGA / DSC | Significant mass loss; complex exothermic/endothermic events. |
| Final Decomposition | > 450 | TGA | Residual mass corresponding to inorganic salts. |
Note: These temperature ranges are estimations based on related compounds and should be confirmed by experimental analysis.
Experimental Methodologies: A Validated Approach
To experimentally determine the thermal profile of this compound, a simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.[2] The following protocols are based on established ASTM and ISO standards.[3][4]
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of the sample as a function of temperature, identifying dehydration and decomposition events. This protocol is designed in accordance with ASTM E1131.[2][4]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared ceramic or platinum crucible.
-
Experimental Conditions:
-
Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to mass loss events. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss for each step.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic events such as melting, crystallization, and decomposition. This protocol is in line with ASTM D3418 and ASTM E1356.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 400°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: Record the differential heat flow as a function of temperature. Endothermic events (e.g., dehydration, melting) will appear as peaks pointing down, while exothermic events (e.g., some decomposition processes) will appear as peaks pointing up.
Experimental Workflow Diagram
Caption: Experimental workflow for the thermal analysis of this compound.
Proposed Thermal Decomposition Pathway
In the absence of direct experimental evidence, a plausible thermal decomposition pathway for this compound can be proposed based on the known chemistry of aromatic sulfonic acids and carboxylic acids.[5] The decomposition is likely to be a complex process involving multiple steps.
-
Dehydration: The initial step upon heating is the endothermic loss of the water molecule of hydration.
C₇H₄Na₂O₅S·H₂O(s) → C₇H₄Na₂O₅S(s) + H₂O(g)
-
Initial Decomposition: At higher temperatures, the decomposition of the anhydrous salt is expected to initiate. The relative thermal stability of the sodium sulfonate and sodium carboxylate groups will dictate the initial fragmentation. While both groups are relatively stable, the C-S bond is generally more susceptible to cleavage at elevated temperatures than the C-C bond of the carboxylate group. However, decarboxylation of sodium benzoate is also a known high-temperature process. A likely initiating step is the desulfonation or decarboxylation. For aryl sulfonate surfactants, a decomposition temperature of around 230°C has been noted.[6] Sodium benzenesulfonate is reported to decompose at a much higher temperature of 450°C.[7] The presence of the electron-withdrawing carboxylate group may influence the stability of the sulfonate group.
-
Fragmentation and Rearrangement: Following the initial cleavage, a cascade of reactions involving radical intermediates is likely to occur, leading to the formation of various gaseous products such as CO₂, SO₂, and fragments of the benzene ring. The solid residue would likely consist of sodium sulfide, sodium carbonate, and other inorganic sodium salts.
Decomposition Pathway Diagram
Caption: Proposed thermal decomposition pathway for this compound.
Safety and Handling Considerations
As with any chemical, proper safety precautions should be taken when handling this compound, especially during thermal analysis.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Conduct all heating experiments in a well-ventilated area or a fume hood to avoid inhalation of any potential decomposition products.[1]
-
Thermal Decomposition Products: Be aware that thermal decomposition may produce irritating and toxic gases, such as oxides of sulfur and carbon.[1]
Conclusion
This technical guide has provided a projected framework for understanding the thermal stability and decomposition of this compound. Based on the analysis of related compounds, the decomposition is expected to proceed via an initial dehydration step followed by the degradation of the organic moiety at temperatures likely exceeding 230°C. The proposed experimental protocols, based on established TGA and DSC methodologies, provide a clear path for the empirical validation of these predictions. The insights presented herein are critical for the safe and effective application of this compound in research and industrial settings.
References
- Material Safety Data Sheet - 3-Sulfobenzoic Acid Disodium Salt Mono - Cole-Parmer. (URL: )
- SAFETY D
-
ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry - Infinita Lab. (URL: [Link])
- Spectroscopic data for sodium benzoate and compounds with lanthanides(III) and yttrium(III). (URL: Not available)
-
Study of mechanisms responsible for foaming-agent loss in porous media at high-temperature conditions - Redalyc. (URL: [Link])
-
ASTM E928-19 - Standard Test Method for Purity by Differential Scanning Calorimetry. (URL: [Link])
-
Differential Scanning Calorimetry (DSC) ASTM E1269 - CMC Laboratories. (URL: [Link])
-
Decomposition mechanism of aryl azosulphonate compounds dependent on... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 - Intertek. (URL: [Link])
-
Water Effect on the Photochemistry of Arylazo Sulfonates - PMC - NIH. (URL: [Link])
-
Determining Specific Heat Capacity by Differential Scanning Calorimetry. (URL: [Link])
-
Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards | Infinita Lab. (URL: [Link])
-
ASTM E1131 - TGA Analysis Testing Services. (URL: [Link])
-
Thermogravimetric Analysis (TGA) - ASTM E1131 - CMC Laboratories. (URL: [Link])
-
Sodium benzenesulfonate - Wikipedia. (URL: [Link])
- CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google P
-
A PROJECT REPORT ON “ALKYL ARYL SULFONATE” | PDF - Slideshare. (URL: [Link])
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Sodium Benzoate - 4532311 - CERTIFICATE OF ANALYSIS. (URL: [Link])
-
Sodium benzenesulfonate | C6H5NaO3S | CID 517327 - PubChem. (URL: [Link])
-
SODIUM BENZOATE. (URL: [Link])
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Health and safety guidelines for handling 3-Sulfobenzoic acid disodium salt monohydrate.
An In-Depth Technical Guide to the Health and Safety of 3-Sulfobenzoic Acid Disodium Salt Monohydrate
This guide provides comprehensive health and safety protocols for the handling, storage, and disposal of this compound (CAS No. 14995-40-5). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The central theme of this document is the application of the precautionary principle; while existing data suggests low to moderate acute hazards, the toxicological properties of this compound have not been fully investigated.[1] Therefore, a robust and cautious safety culture is paramount.
Hazard Identification and Risk Profile
This compound is an organic sodium salt used in various laboratory and industrial applications, including as an intermediate in the synthesis of pharmaceuticals like Proline derivatives for β-Lactamase inhibition.[2] Understanding its hazard profile is the first step in a comprehensive safety assessment.
Physicochemical and Identifier Information
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 14995-40-5 | [2][3] |
| Molecular Formula | C₇H₄Na₂O₅S·H₂O | [3] |
| Molecular Weight | 264.16 g/mol | [3] |
| Appearance | White crystalline solid/powder | [4][5] |
Toxicological Assessment
A recurring and critical finding across multiple safety data sheets is that the toxicological properties of this material have not been fully investigated.[1] This data gap necessitates treating the compound with a higher degree of caution than its estimated hazard ratings might suggest. The known potential health effects are primarily irritant in nature.
-
Eye Contact : May cause eye irritation.[1] Procedures that could generate dust or splashes require robust eye protection.
-
Skin Contact : May cause skin irritation.[1][4] Prolonged or repeated contact should be avoided.
-
Inhalation : Inhalation of dust may cause respiratory tract irritation.[1]
-
Ingestion : May cause irritation of the digestive tract.[1]
-
Chronic Effects : No information has been found regarding the long-term effects of exposure.[1]
Hazard Classification Summary
| System | Rating | Interpretation |
| NFPA (Estimated) | Health: 1, Flammability: 0, Instability: 0 | Slight health hazard, will not burn, stable.[1] |
| GHS Classification | Not Classified (in some sources) | While some suppliers do not classify it as hazardous under OSHA standards[6][7], others assign H315 (Causes skin irritation) and H319 (Causes serious eye irritation) to similar compounds. |
Causality Insight: The discrepancy in GHS classification among suppliers likely stems from the lack of comprehensive toxicological data. For compounds that are primarily irritants and lack data on more severe endpoints (like carcinogenicity or mutagenicity), classification can vary. Our approach must therefore be conservative, assuming the potential for skin and eye irritation as outlined in precautionary statements.
Risk Mitigation through the Hierarchy of Controls
Effective safety management prioritizes controls that are more systematic and less dependent on individual human behavior. This "Hierarchy of Controls" is the foundational principle for mitigating risks associated with handling any chemical, including this compound.
Caption: The Hierarchy of Controls prioritizes risk management strategies.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it comes into contact with the worker.
-
Ventilation : All work involving the solid form of this compound should be performed in an area with adequate ventilation to keep airborne concentrations low.[1] For weighing and transferring powders, a chemical fume hood or a ventilated balance enclosure is strongly recommended to minimize dust generation and accumulation.[1]
-
Safety Infrastructure : Facilities must be equipped with an eyewash station and a safety shower, readily accessible and tested regularly.[8]
Administrative Controls: Safe Work Practices
These are procedures and policies that modify how work is done.
-
Hygiene : Always wash hands and forearms thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[1]
-
Housekeeping : Maintain a clean and organized workspace. Clean up spills immediately, observing all safety precautions.[1] Avoid dry sweeping, which can generate dust; use a vacuum with a HEPA filter or wet methods for cleanup.[1]
-
Access Restriction : Limit access to areas where the compound is stored or used to authorized personnel only.
Personal Protective Equipment (PPE): The Final Barrier
PPE is required when engineering and administrative controls cannot eliminate all risks. The selection of PPE is contingent on the specific procedure being performed.
| Task | Minimum Required PPE | Rationale |
| Storage & Transport | • Lab Coat• Nitrile Gloves• Safety Glasses | Protects against incidental contact during container handling. |
| Weighing Solid | • Lab Coat• Nitrile Gloves• Chemical Safety Goggles | Goggles provide superior protection from airborne dust compared to safety glasses.[1] |
| Preparing Solutions | • Lab Coat• Nitrile Gloves• Chemical Safety Goggles• Face Shield (if splash risk is high) | Protects against splashes of the solution into the eyes and face. |
| Large Spill Cleanup | • Chemical Resistant Coveralls• Nitrile Gloves• Chemical Safety Goggles• Respirator (Particle Filter) | Enhanced protection is necessary for responding to a significant release where dust concentrations may be high.[6][7] |
Self-Validating Protocol Insight: The choice of PPE is a self-validating system. For instance, if you are working on the open bench and notice dust settling on surfaces, it validates the need to move the operation into a fume hood (an engineering control) and to upgrade from safety glasses to goggles (a PPE control).
Standard Operating Procedures (SOPs)
Adherence to standardized protocols is critical for ensuring safety and reproducibility.
SOP: Weighing and Handling Solid Compound
-
Preparation : Designate a work area inside a chemical fume hood or ventilated enclosure. Cover the work surface with absorbent, disposable bench paper.
-
Don PPE : Put on a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling : Retrieve the container from its storage location. Before opening, gently tap the container to settle the contents.
-
Weighing : Open the container in the ventilated space. Use a spatula to transfer the desired amount to a tared weigh boat. Avoid generating dust clouds.
-
Closure : Tightly close the main container immediately after use.[1]
-
Cleanup : Transfer the weighed compound to its destination vessel. Dispose of the weigh boat in the designated chemical waste container. Wipe down the spatula, balance, and work surface with a damp cloth, and dispose of the cloth as chemical waste.
-
Doff PPE : Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.
SOP: Emergency Response
A clear, rehearsed emergency plan is essential. The following flowchart outlines the immediate steps to take in the event of an exposure or spill.
Caption: Emergency response workflow for spills or personnel exposure.
First Aid Protocols
Immediate and appropriate first aid can significantly reduce the adverse effects of an exposure.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | 1. Remove the individual from the exposure area to fresh air immediately.2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.3. Seek immediate medical attention.[1] |
| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15 minutes.2. Remove all contaminated clothing and shoes while flushing.3. Seek medical attention. Wash clothing before reuse.[1] |
| Eye Contact | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.2. Remove contact lenses if present and easy to do.3. Seek immediate medical attention.[1] |
| Ingestion | 1. Do NOT induce vomiting.2. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.3. Never give anything by mouth to an unconscious person.4. Seek immediate medical attention.[1] |
Storage and Waste Disposal
Proper storage and disposal are critical components of the chemical lifecycle and are essential for laboratory and environmental safety.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, well-ventilated area.[1]
-
Keep separated from incompatible substances, particularly strong oxidizing agents.[6]
-
The storage area should be clearly labeled.
Waste Management
As a chemical waste generator, you are responsible for the proper classification and disposal of waste.
-
Classification : Determine if the waste is classified as hazardous under US EPA guidelines (40 CFR Parts 261.3) or other applicable local and state regulations.[1] Given the lack of data, it is prudent to manage it as hazardous chemical waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.
-
Collection : Collect all waste (including contaminated PPE, paper towels, and weigh boats) in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal : Arrange for pickup and disposal through your institution's EHS-approved hazardous waste program.[9] Do not discharge this chemical or its solutions into drains or the environment.[9]
References
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Title: Material Safety Data Sheet - 3-Sulfobenzoic Acid Disodium Salt Mono - Hydrate Source: Cole-Parmer URL: [Link] (Note: While the direct link might change, the source is verifiable). A cached version was reviewed for this guide.
-
Title: SAFETY DATA SHEET - 4-Sulfobenzoic acid monopotassium salt Source: Thermo Fisher Scientific URL: [Link]
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Title: 3-Sulfobenzoic acid monosodium salt - Hazardous Agents Source: Haz-Map URL: [Link]
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Title: SAFETY DATA SHEET - 3-Sulfobenzoic acid monosodium salt Source: Thermo Fisher Scientific URL: [Link]
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Title: Material Safety Data Sheet - 2-Sulfobenzoic acid Source: Cole-Parmer URL: [Link] (Note: Used as a reference for a structurally similar compound's requirements for safety infrastructure).
- Title: Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof Source: Google Patents URL
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Title: 3-Sulfobenzoic Acid Monosodium Salt Source: Emco Chemicals URL: [Link]
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A Technical Guide to the Applications of 3-Sulfobenzoic Acid Disodium Salt Monohydrate in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of the potential applications of 3-Sulfobenzoic acid disodium salt monohydrate in the field of organic synthesis. Moving beyond its conventional use as a general chemical intermediate, this document elucidates its role as a versatile building block for bioactive molecules, a functional ligand in transition-metal catalysis, and a promising linker for the construction of advanced materials such as Metal-Organic Frameworks (MOFs). By synthesizing information from peer-reviewed literature and established chemical principles, this guide offers researchers, scientists, and drug development professionals a detailed look into the causality behind its utility, complete with experimental protocols and mechanistic insights, to foster innovation in synthetic chemistry.
Introduction: Unveiling the Synthetic Potential of a Bifunctional Aromatic
3-Sulfobenzoic acid and its salts are aromatic compounds distinguished by the presence of two functional groups at the meta-position: a carboxylate and a sulfonate group.[1] The disodium salt monohydrate form offers high water solubility (>500 g/L at 20°C) and thermal stability (melting point >300°C), properties that make it an attractive and easy-to-handle reagent in various synthetic contexts.[2] While its use in the dye and cosmetic industries is well-documented, its more nuanced applications in advanced organic synthesis are less broadly appreciated.[3] This guide aims to bridge that gap by detailing its potential in three key areas of modern chemical synthesis.
Table 1: Physicochemical Properties of 3-Sulfobenzoic Acid and its Salts
| Property | 3-Sulfobenzoic Acid | This compound |
| CAS Number | 121-53-9[4] | 14995-40-5[5] |
| Molecular Formula | C₇H₆O₅S[4] | C₇H₄Na₂O₅S · H₂O |
| Molecular Weight | 202.18 g/mol [4] | 264.16 g/mol |
| Appearance | White to off-white crystalline solid[6] | White crystalline powder[2] |
| Solubility in Water | Soluble[6] | Highly soluble[2] |
| Key Features | Acidic protons on both functional groups. | High water solubility, ionic nature. |
Application I: A Core Scaffold for Bioactive Molecules and Pharmaceuticals
The rigid benzene core of 3-sulfobenzoic acid, decorated with two distinct functional groups, makes it an ideal starting point or intermediate for the synthesis of complex, biologically active molecules. The carboxyl and sulfonyl moieties can be independently modified to generate libraries of compounds for drug discovery.
Synthesis of P2Y₁₄R Antagonists for Inflammatory Diseases
A compelling example of its application is in the development of antagonists for the P2Y₁₄ receptor (P2Y₁₄R), a target for inflammatory diseases like acute lung injury.[1] Researchers have successfully designed and synthesized a series of novel 3-sulfonamido benzoic acid derivatives that exhibit potent P2Y₁₄R antagonistic activity.[1] In this synthetic pathway, the core 3-sulfobenzoic acid structure is fundamental. The synthesis begins with the chlorosulfonation of a benzoic acid derivative, which is then reacted with an amine to form the key sulfonamide linkage.[4]
The resulting 3-sulfamoylbenzoic acid intermediate is then coupled with various amines via an amide bond formation to produce the final drug candidates.[4] One such derivative, compound 25l , was identified as a highly potent P2Y₁₄R antagonist with an IC₅₀ of 5.6 nM and demonstrated superior solubility and pharmacokinetic properties compared to the previous lead compounds.[1]
Experimental Protocol: Synthesis of 3-Sulfonamido Benzoic Acid Derivatives
The following is a representative, multi-step protocol for the synthesis of a 3-sulfamoylbenzoic acid intermediate, which is the core of the P2Y₁₄R antagonists.
Step 1: Chlorosulfonation of Benzoic Acid
-
To a stirred solution of benzoic acid (1 equivalent) in a suitable solvent, add chlorosulfonic acid (excess, e.g., 3-5 equivalents) dropwise at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
The precipitated 3-(chlorosulfonyl)benzoic acid is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Formation of the Sulfonamide
-
Dissolve the 3-(chlorosulfonyl)benzoic acid (1 equivalent) in an appropriate solvent (e.g., THF, dioxane).
-
Add the desired amine (e.g., cyclopropylamine, 1.2 equivalents) and a base (e.g., triethylamine or pyridine, 2-3 equivalents) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After completion, acidify the mixture with aqueous HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 3-(N-alkylsulfamoyl)benzoic acid.[4]
Step 3: Amide Coupling to Final Product
-
To a solution of the 3-(N-alkylsulfamoyl)benzoic acid (1 equivalent) in a solvent like DMF or DCM, add a coupling agent (e.g., EDC, HATU) and an amine (1.1 equivalents).
-
Add a base such as DIPEA or DMAP and stir at room temperature until the reaction is complete.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the final product by column chromatography or recrystallization.[4]
Caption: Workflow for the synthesis of 3-sulfonamido benzoic acid derivatives.
Application II: Water-Soluble Ligand for Aqueous-Phase Catalysis
The drive for greener and more sustainable chemical processes has spurred interest in performing transition-metal-catalyzed reactions in aqueous media. A significant challenge is the poor water solubility of many organometallic catalysts and organic substrates. 3-Sulfobenzoic acid and its highly soluble disodium salt are excellent candidates for addressing this issue by serving as water-solubilizing ancillary ligands for catalysts, particularly palladium.
Rationale and Mechanistic Insight
The sulfonate group (-SO₃⁻) is a key feature for this application. When 3-sulfobenzoic acid is used as a ligand for a metal like palladium, the sulfonate moiety imparts high water solubility to the resulting catalyst complex without significantly compromising its catalytic activity.[7] This allows reactions like the Suzuki-Miyaura or Heck coupling, which traditionally use organic solvents, to be performed in water or aqueous-organic mixtures.[8]
The benefits of this approach are manifold:
-
Environmental: Reduces reliance on volatile and often toxic organic solvents.
-
Economic: Water is an inexpensive and non-flammable solvent.
-
Process Simplification: Product separation can be facilitated, as many organic products are insoluble in water, and the water-soluble catalyst can potentially be recycled with the aqueous phase.
The sulfonate group is generally considered a poor coordinating ligand itself, meaning it does not typically interfere with the catalytic cycle at the metal center.[9] Its primary role is to act as a hydrophilic "tag" on the ligand scaffold.
Potential Application in Heck and Suzuki-Miyaura Coupling
While specific literature examples detailing the use of 3-sulfobenzoic acid disodium salt as the sole ligand are not abundant, the principle is well-established with similar sulfonated phosphine ligands like TPPTS (3,3′,3′′-Phosphanetriyltris(benzenesulfonic acid) trisodium salt).[6] By analogy, a palladium complex coordinated by a ligand derived from 3-sulfobenzoic acid (e.g., a phosphine ligand functionalized with the 3-carboxybenzenesulfonate moiety) would be expected to effectively catalyze C-C bond formation in water.
Hypothetical Experimental Protocol: Aqueous Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on known aqueous Suzuki reactions, adapted for a hypothetical catalyst system using a ligand derived from 3-sulfobenzoic acid.
-
To a reaction vessel, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or K₃PO₄ (3 mmol).
-
Add the palladium source (e.g., Pd(OAc)₂, 0.5-1 mol%) and the water-soluble ligand (e.g., a phosphine functionalized with 3-sulfobenzoic acid, 1-2 mol%).
-
Add deionized water (or a water/co-solvent mixture) to the desired concentration.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture with stirring to the required temperature (e.g., 80-100°C) and monitor by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate).
-
The aqueous layer containing the catalyst may be separated for potential reuse.
-
Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.
Caption: Catalytic cycle for an aqueous Suzuki-Miyaura reaction.
Application III: Bifunctional Linker for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. The choice of the organic linker is critical as it dictates the topology, pore size, and functionality of the resulting framework. 3-Sulfobenzoic acid, with its two distinct coordination sites (carboxylate and sulfonate), is an excellent candidate for constructing novel, functional MOFs.
Design Principles and Structural Implications
The use of a linker with both carboxylate and sulfonate groups offers several advantages:
-
Structural Diversity: The different coordination preferences and geometries of the carboxylate and sulfonate groups can lead to new and complex network topologies that are not accessible with simple dicarboxylate linkers.[10]
-
Enhanced Functionality: The sulfonate groups, often pointing into the pores of the MOF, can introduce strong Brønsted acid sites, making the MOF potentially active for acid catalysis.[9]
-
Improved Hydrophilicity: The polar sulfonate groups can increase the framework's affinity for water and other polar molecules, which is beneficial for applications in selective adsorption or separation.
The synthesis of such MOFs is typically achieved under hydrothermal or solvothermal conditions, where the metal salt and the linker are heated in a solvent, often DMF or water, to promote crystallization.[11][12] The use of the disodium salt of the linker can be advantageous as it can favor solubility and deprotonation steps in aqueous synthesis conditions, potentially allowing for greener, room-temperature synthesis routes.[13]
General Protocol: Hydrothermal Synthesis of a MOF
This protocol provides a general methodology for the synthesis of a MOF using a bifunctional linker like 3-sulfobenzoic acid disodium salt.
-
In a Teflon-lined autoclave, dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) in a suitable solvent or solvent mixture (e.g., DMF/water, ethanol/water).
-
In a separate container, dissolve the this compound linker in water.
-
Combine the two solutions in the autoclave. A modulator (e.g., acetic acid, nitric acid) may be added to control crystal growth and size.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the mixture to a specific temperature (typically 100-180°C) for a period of 24-72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with the synthesis solvent (e.g., DMF) and then with a more volatile solvent (e.g., ethanol or methanol) to exchange the solvent in the pores.
-
Activate the MOF by heating under vacuum to remove the guest solvent molecules from the pores, making the internal surface area accessible.
Caption: General workflow for the hydrothermal synthesis of a MOF.
Conclusion and Future Outlook
This compound is more than a simple commodity chemical; it is a versatile and highly functionalized building block with significant potential in advanced organic synthesis. Its bifunctional nature allows it to serve as a core scaffold for complex pharmaceutical agents, a water-solubilizing component for green catalytic systems, and a unique linker for the design of functional porous materials. While the full scope of its applications is still being explored, the principles and examples outlined in this guide demonstrate a clear rationale for its increased adoption in research and development. Future work focusing on the synthesis of novel chiral ligands for asymmetric catalysis and the exploration of its use in creating mixed-linker MOFs could unlock even more sophisticated applications, further cementing its role as a valuable tool for the modern synthetic chemist.
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ChemRxiv. (2024). Sulfonate group improves the solubility and electrocatalytic performance of Ru-based bda- and pda-type water oxidation catalysts under neutral conditions. Cambridge Open Engage. Available at: [Link]
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ResearchGate. (n.d.). Water-Soluble Palladium(II) Complexes with Sulfonated N-Heterocyclic Carbenes in Suzuki Cross-Coupling and Hydrodehalogenation Reactions. Available at: [Link]
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Wikipedia. (n.d.). Sulfonic acid. Available at: [Link]
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ResearchGate. (2025). Hydrothermal synthesis of MOFs. Available at: [Link]
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RSC Publishing. (2013). A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. RSC Advances, 3(45), 22931-22937. Available at: [Link]
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MDPI. (2020). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Catalysts, 10(11), 1285. Available at: [Link]
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NIH. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 138, 106649. Available at: [Link]
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ResearchGate. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Available at: [Link]
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PubMed. (2012). Controlled Construction of Metal-Organic Frameworks: Hydrothermal Synthesis, X-ray Structure, and Heterogeneous Catalytic Study. Available at: [Link]
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Semantic Scholar. (2016). An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature. Available at: [Link]
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MDPI. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. Available at: [Link]
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PubMed. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. Available at: [Link]
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PubMed. (2018). Synthesis of proline derived benzenesulfonamides: A potent anti-Trypanosoma brucei gambiense agent. Available at: [Link]
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NIH. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 9(12), 1258-1263. Available at: [Link]
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ResearchGate. (2021). Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization. Available at: [Link]
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NIH. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(4), 505-516. Available at: [Link]
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NIH. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Israel Journal of Chemistry, 53(11-12), 916-927. Available at: [Link]
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NIH. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(4), 2207-2217. Available at: [Link]
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NIH. (2023). Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. Bioorganic Chemistry, 136, 106550. Available at: [Link]
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An In-depth Technical Guide to 3-Sulfobenzoic Acid Disodium Salt Monohydrate: From its Serendipitous Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule Born from a Sweet Mistake
The story of 3-sulfobenzoic acid is intrinsically linked to a pivotal moment in the history of synthetic chemistry: the accidental discovery of saccharin. In 1879, while working in the laboratory of Professor Ira Remsen at Johns Hopkins University, chemist Constantin Fahlberg inadvertently discovered the intense sweetness of an o-sulfobenzoic acid derivative he had been working with.[1][2][3] This serendipitous event, born from neglecting to wash his hands before a meal, led to the commercialization of the world's first artificial sweetener.[1][2][3] While the ortho isomer and its imide, saccharin, stole the limelight, the study of sulfobenzoic acids, including the meta- and para-isomers, laid important groundwork in organic synthesis.
This guide focuses on a specific, yet significant, member of this chemical family: 3-sulfobenzoic acid disodium salt monohydrate. We will delve into its historical context, synthesis, physicochemical properties, analytical characterization, and its applications in modern research and development, particularly within the pharmaceutical industry.
The Historical Tapestry: From Saccharin's Shadow to a Versatile Reagent
The initial exploration of sulfobenzoic acids was largely driven by the burgeoning coal tar industry in the late 19th century.[3] Scientists like Remsen were systematically investigating the oxidation of toluene derivatives, which led to the formation of various toluenesulfonic acids and their subsequent conversion to sulfobenzoic acids.[2]
The synthesis of 3-sulfobenzoic acid, the meta-isomer, was first described in the late 19th century. An early method involved the sulfonation of benzoic acid using oleum (fuming sulfuric acid) at high temperatures.[4] This rather harsh process yielded the desired product, which could then be converted to its sodium salt. Over the years, refinements to this process have been developed to improve yield, purity, and reduce the production of hazardous effluents.[4]
The timeline below illustrates the key milestones in the journey of 3-sulfobenzoic acid and its derivatives.
Caption: A timeline of the discovery and development of 3-sulfobenzoic acid.
Chemical Synthesis and Structure
The most common laboratory and industrial synthesis of 3-sulfobenzoic acid involves the sulfonation of benzoic acid. The choice of sulfonating agent and reaction conditions are critical to favor the formation of the meta-isomer.
General Synthesis Protocol: Sulfonation of Benzoic Acid
A widely practiced method for the synthesis of 3-sulfobenzoic acid is the direct sulfonation of benzoic acid using fuming sulfuric acid (oleum). The sulfonic acid group is a meta-directing deactivator, thus favoring the substitution at the 3-position. The resulting 3-sulfobenzoic acid is then neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to yield the disodium salt. Subsequent crystallization from an aqueous solution affords the monohydrate.
Step-by-step Methodology:
-
Sulfonation: Benzoic acid is slowly added to fuming sulfuric acid (oleum) with vigorous stirring, maintaining a controlled temperature.
-
Heating: The reaction mixture is heated to facilitate the sulfonation reaction. The temperature and reaction time are optimized to maximize the yield of the meta-isomer.
-
Quenching: The reaction mixture is carefully poured onto ice to quench the reaction and dilute the sulfuric acid.
-
Neutralization: The acidic solution is neutralized with a concentrated solution of sodium hydroxide or sodium carbonate to a specific pH. This converts the 3-sulfobenzoic acid to its disodium salt.
-
Crystallization: The solution is concentrated and cooled to induce crystallization of this compound.
-
Isolation and Drying: The crystals are collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.
Caption: A workflow for the synthesis of this compound.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application.
| Property | Value | Reference |
| Molecular Formula | C₇H₄Na₂O₅S·H₂O | [5] |
| Molecular Weight | 264.16 g/mol | [5] |
| Appearance | White crystalline powder | [6] |
| Melting Point | >300 °C | [7][8] |
| Solubility | Highly soluble in water | [6] |
| CAS Number | 14995-40-5 | [5] |
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For the aromatic ring of 3-sulfobenzoic acid disodium salt, a complex splitting pattern is expected in the aromatic region (typically 7.0-8.5 ppm) due to the coupling between the four protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Distinct signals will be observed for the carboxyl carbon, the carbon atom attached to the sulfonate group, and the other four aromatic carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands:
-
O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ due to the water of hydration.
-
C=O Stretch: A strong absorption band around 1700-1680 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid salt.
-
S=O Stretch: Strong absorption bands in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ characteristic of the sulfonate group.
-
Aromatic C-H and C=C Stretches: Absorptions in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 3-sulfobenzoic acid, electrospray ionization (ESI) is a common technique. The fragmentation pattern can help in the structural elucidation and differentiation from its isomers. A notable fragmentation pathway for the meta-isomer involves the loss of CO₂ followed by the elimination of a benzyne derivative to produce a bisulfite anion (m/z 81). This fragmentation is distinct from the ortho and para isomers.
Applications in Research and Drug Development
3-Sulfobenzoic acid and its salts are valuable building blocks in organic synthesis and have found applications in various fields, including the pharmaceutical industry.
-
Chemical Intermediate: It serves as a versatile intermediate in the synthesis of more complex molecules. The presence of two functional groups, a carboxylic acid and a sulfonic acid, allows for a variety of chemical transformations.
-
Drug Design and Discovery: Derivatives of 3-sulfobenzoic acid have been investigated for their potential therapeutic activities. For instance, 3-sulfonamido benzoic acid derivatives have been explored as P2Y14 receptor antagonists for the treatment of acute lung injury.
-
Formulation of Pharmaceuticals: The sodium salt form of an active pharmaceutical ingredient (API) is often preferred to enhance its solubility and bioavailability. While not a drug itself, the principles of using sulfonate salts to improve drug properties are relevant in pharmaceutical development.
-
Dye and Polymer Chemistry: The compound is also used in the manufacturing of dyes and as a monomer in the production of specialty polymers.
Conclusion
From its humble beginnings in the shadow of saccharin's discovery, this compound has emerged as a compound of significant utility in modern chemistry. Its straightforward synthesis, well-defined properties, and versatile reactivity make it a valuable tool for researchers and scientists. As the quest for novel therapeutics and advanced materials continues, the applications of this and related compounds are poised to expand, underscoring the enduring legacy of fundamental chemical exploration.
References
-
The Accidental Discovery of Saccharin…. – Take off with Natarajan. (2014, December 10). Retrieved from [Link]
-
The Pursuit of Sweet | Science History Institute. (2010, May 3). Retrieved from [Link]
-
Story of Saccharin - Drug regulation_91224.pdf - SIES College. (2016, November 24). Retrieved from [Link]
-
3-Sodiosulfobenzoic Acid Supplier | 17625-03-5 | Your Reliable Distributor FutureFuel Trading. Retrieved from [Link]
- US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof - Google Patents.
-
3-Sulfobenzoic Acid Monosodium Salt - Emco Chemicals. Retrieved from [Link]
Sources
- 1. US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom - Google Patents [patents.google.com]
- 2. Differentiation of regioisomers of sulfobenzoic acid by traveling-wave ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Sodium 3-sulfobenzoate(17625-03-5) 1H NMR spectrum [chemicalbook.com]
- 7. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application of 3-Sulfobenzoic acid disodium salt monohydrate in coordination polymer synthesis
An in-depth guide to the application of 3-sulfobenzoic acid disodium salt monohydrate in the synthesis of coordination polymers has been created for researchers, scientists, and drug development professionals. This guide provides a detailed overview of the ligand's properties, synthesis protocols, and the resulting coordination polymer structures and their applications.
Introduction to 3-Sulfobenzoic Acid and its Role in Coordination Chemistry
3-Sulfobenzoic acid and its salts are versatile ligands in the field of coordination chemistry, particularly in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The presence of both a carboxylate group and a sulfonate group on the aromatic ring allows for a variety of coordination modes with metal ions. This dual functionality enables the formation of multidimensional networks with interesting structural topologies and potential applications in areas such as catalysis, luminescence, and gas storage. The disodium salt of 3-sulfobenzoic acid is often used in synthesis due to its solubility in common solvents.
Ligand Characteristics and Coordination Behavior
The 3-sulfobenzoate ligand can coordinate to metal centers through its carboxylate and sulfonate groups in several ways, including monodentate, bidentate, and bridging fashions. The specific coordination mode is influenced by factors such as the nature of the metal ion, the solvent system, the pH of the reaction mixture, and the presence of auxiliary ligands. For instance, the carboxylate group can act as a bridging ligand between two metal centers, while the sulfonate group can coordinate to a single metal ion or remain uncoordinated and interact with the framework through hydrogen bonding. This versatility in coordination allows for the construction of a wide range of coordination polymer architectures, from simple one-dimensional chains to complex three-dimensional frameworks.
Synthesis Strategies for Coordination Polymers using 3-Sulfobenzoate
The synthesis of coordination polymers with 3-sulfobenzoate ligands is typically carried out using solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel at elevated temperatures and pressures, which facilitates the crystallization of the desired product. The choice of solvent, temperature, and reaction time are critical parameters that can significantly affect the outcome of the synthesis, including the crystallinity, morphology, and dimensionality of the resulting coordination polymer.
Hydrothermal Synthesis Protocol: A Case Study
Below is a representative protocol for the hydrothermal synthesis of a zinc-based coordination polymer using this compound.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
Deionized water
Procedure:
-
In a 20 mL Teflon-lined stainless steel autoclave, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of deionized water.
-
In a separate beaker, dissolve 0.5 mmol of this compound in 5 mL of deionized water.
-
Slowly add the ligand solution to the metal salt solution while stirring.
-
Seal the autoclave and heat it to 160 °C for 72 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with deionized water and ethanol, and dry them in air.
Characterization:
The synthesized material should be characterized by single-crystal X-ray diffraction to determine its crystal structure, powder X-ray diffraction (PXRD) to confirm phase purity, and thermogravimetric analysis (TGA) to assess its thermal stability.
Structural Diversity of 3-Sulfobenzoate-Based Coordination Polymers
The use of 3-sulfobenzoate as a ligand has led to the synthesis of a diverse range of coordination polymers with varying dimensionalities and network topologies. The table below summarizes some examples of coordination polymers synthesized using 3-sulfobenzoic acid or its salts.
| Metal Ion | Auxiliary Ligand | Dimensionality | Key Structural Features | Reference |
| Zn(II) | None | 3D | Interpenetrated network | |
| Cu(II) | 4,4'-Bipyridine | 2D | Layered structure | |
| Cd(II) | 1,10-Phenanthroline | 1D | Chain structure | |
| La(III) | None | 3D | Porous framework |
Applications of 3-Sulfobenzoate-Based Coordination Polymers
Coordination polymers derived from 3-sulfobenzoic acid have shown promise in a variety of applications, owing to their unique structural and chemical properties.
-
Luminescence: Lanthanide-based coordination polymers incorporating 3-sulfobenzoate can exhibit characteristic luminescence, making them potential candidates for applications in lighting and sensing. The aromatic ring of the ligand can act as an antenna, absorbing energy and transferring it to the lanthanide ion, which then emits light.
-
Catalysis: The porous nature of some 3-sulfobenzoate-based coordination polymers, coupled with the presence of accessible metal sites, makes them suitable for use as heterogeneous catalysts in various organic reactions.
-
Gas Adsorption: The ability to form porous frameworks allows for the potential application of these materials in gas storage and separation, although this is a less explored area for sulfonate-containing coordination polymers compared to their carboxylate counterparts.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a coordination polymer using this compound.
Protocol for Using 3-Sulfobenzoic Acid Disodium Salt Monohydrate in Ion-Pair Chromatography
An Application Guide for Researchers
This document provides a detailed protocol and technical guidance for the application of 3-Sulfobenzoic acid disodium salt monohydrate as an anionic ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). It is intended for researchers, scientists, and drug development professionals seeking to separate and analyze positively charged (cationic) molecules.
The Principle of Ion-Pair Chromatography (IPC)
Reversed-phase chromatography is a cornerstone of analytical science, yet it faces a fundamental challenge when dealing with highly polar or ionic compounds. These analytes exhibit minimal interaction with the non-polar stationary phase (like C18 or C8), often leading to poor retention and elution within the column's dead volume.[1] Ion-Pair Chromatography (IPC) provides an elegant solution to this problem.
IPC modifies a standard reversed-phase system by introducing an ion-pairing reagent (IPR) into the mobile phase.[1][2] This reagent is an ionic molecule with a hydrophobic region (e.g., an alkyl chain) and a charged functional group.[3] The IPR interacts with the ionic analyte of opposite charge, forming an electrically neutral, hydrophobic complex.[1][4] This newly formed "ion pair" can be effectively retained and separated by the non-polar stationary phase.[1][4]
The precise retention mechanism is debated, with two primary models proposed:
-
The Ion-Pair Partition Model: This model suggests that the analyte and the IPR form the neutral ion pair in the mobile phase, which then partitions onto the hydrophobic stationary phase.[1][3]
-
The Dynamic Ion-Exchange Model: This model posits that the hydrophobic portion of the IPR first adsorbs onto the stationary phase, creating a dynamic ion-exchange surface that then retains the oppositely charged analyte.[3]
Regardless of the dominant mechanism, the outcome is the successful retention and separation of otherwise problematic ionic analytes.
This compound: A Profile
This compound is a highly effective anionic IPR for the analysis of cationic compounds. Its structure provides a negatively charged sulfonate group capable of pairing with positively charged analytes like protonated bases, amines, and quaternary ammonium compounds.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 14995-40-5 | [5][6][7] |
| Molecular Formula | C₇H₄Na₂O₅S·H₂O | [7] |
| Molecular Weight | 264.16 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [8][9] |
| Synonyms | m-Sulfobenzoic acid disodium salt, 3-Carboxybenzenesulfonic acid disodium salt | [8][10] |
| Solubility | Soluble in water | [8] |
Experimental Protocol: RP-IPC Using 3-Sulfobenzoic Acid Disodium Salt
This section details the step-by-step methodology for developing a robust RP-IPC method.
Required Materials and Equipment
-
Reagents:
-
This compound (CAS: 14995-40-5)
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., Acetonitrile or Methanol)[11]
-
Acids/Bases for pH adjustment (e.g., Phosphoric acid, Formic acid, Sodium hydroxide)
-
-
Equipment:
-
Standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and detector (UV-Vis or MS)
-
Reversed-phase HPLC column (e.g., C18, C8)
-
Analytical balance and volumetric glassware
-
Calibrated pH meter
-
Mobile phase filtration apparatus (e.g., 0.45 µm or 0.22 µm membrane filters)
-
Workflow Diagram
Sources
- 1. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 2. Ion-pair chromatography .pptx [slideshare.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. itwreagents.com [itwreagents.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Page loading... [wap.guidechem.com]
- 7. scbt.com [scbt.com]
- 8. CAS 121-53-9: 3-Sulfobenzoic acid | CymitQuimica [cymitquimica.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 3-Sulfobenzoic acid | SIELC Technologies [sielc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Note: 3-Sulfobenzoic Acid Disodium Salt Monohydrate as a Versatile Building Block for Luminescent Lanthanide Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Sulfonate Ligands in MOF Chemistry
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented tunability in their structural and chemical properties.[1] The choice of the organic linker is paramount in dictating the final architecture and functionality of the MOF. While carboxylate-based linkers have been extensively studied, the incorporation of sulfonate functionalities offers distinct advantages. The sulfonate group, being the conjugate base of a strong acid, exhibits different coordination behavior compared to carboxylates. This can lead to novel network topologies and enhanced properties such as improved thermal and chemical stability, hydrophilicity, and proton conductivity.
This application note focuses on the use of 3-Sulfobenzoic acid disodium salt monohydrate as a bifunctional building block for the synthesis of Metal-Organic Frameworks. This linker possesses both a carboxylate and a sulfonate group, offering multiple coordination sites for metal ions. The presence of the sulfonate group can impart unique properties to the resulting MOFs, making them attractive for a range of applications including gas storage and separation, catalysis, and sensing.[2]
Causality Behind Experimental Choices: Why this compound?
The selection of this compound as a building block is a strategic one, driven by several key factors:
-
Bifunctionality: The presence of both a carboxylate and a sulfonate group allows for versatile coordination modes with metal centers. This can lead to the formation of high-dimensional, robust frameworks.
-
Enhanced Stability: The strong coordination of the sulfonate group can contribute to the overall stability of the MOF structure.
-
Polarity and Hydrophilicity: The sulfonate group introduces a high degree of polarity and hydrophilicity into the MOF pores. This is advantageous for applications involving the adsorption of polar molecules such as water or carbon dioxide.
-
Proton Conductivity: The acidic nature of the sulfonate group can facilitate proton transport within the framework, making these MOFs promising candidates for proton-exchange membranes in fuel cells.
-
Luminescence: When combined with lanthanide ions, the aromatic nature of the linker can act as an "antenna," absorbing energy and transferring it to the metal center, resulting in characteristic luminescence. This property is highly valuable for sensing and bio-imaging applications.[3]
Synthesis Strategy: Hydrothermal Synthesis of a Lanthanide MOF
Hydrothermal synthesis is a widely employed method for the preparation of MOFs.[4] It involves the reaction of the metal salt and the organic linker in a sealed vessel at elevated temperatures and pressures. This method often promotes the formation of highly crystalline products.
The following diagram illustrates the general workflow for the hydrothermal synthesis of a Lanthanide-based MOF using this compound.
Caption: Hydrothermal synthesis workflow for a Lanthanide MOF.
Detailed Experimental Protocol: Synthesis of a Lanthanide MOF with this compound
This protocol is adapted from established procedures for the synthesis of lanthanide-based MOFs with similar aromatic carboxylate/sulfonate linkers.[5]
Materials:
-
This compound (C₇H₄Na₂O₅S·H₂O)
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Deionized water
-
Ethanol
-
25 mL Teflon-lined stainless steel autoclave
Procedure:
-
Preparation of Reactant Solutions:
-
In a 20 mL glass vial, dissolve 0.2 mmol of this compound in 8 mL of deionized water.
-
In a separate 20 mL glass vial, dissolve 0.2 mmol of Lanthanum(III) nitrate hexahydrate in 4 mL of deionized water.
-
-
Reaction Setup:
-
Transfer the solution of this compound to the Teflon liner of the 25 mL autoclave.
-
Slowly add the lanthanum nitrate solution to the Teflon liner while stirring.
-
Seal the autoclave and place it in a programmable oven.
-
-
Hydrothermal Synthesis:
-
Heat the autoclave to 160 °C at a rate of 5 °C/min.
-
Hold the temperature at 160 °C for 72 hours.
-
Cool the autoclave down to room temperature at a rate of 0.1 °C/min.
-
-
Product Isolation and Purification:
-
Carefully open the autoclave and collect the crystalline product by filtration.
-
Wash the crystals with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 60 °C for 12 hours.
-
Expected Yield: ~60-70% based on the limiting reagent.
Self-Validation and Characterization:
The successful synthesis of the desired MOF can be confirmed through the following characterization techniques:
| Characterization Technique | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | A unique diffraction pattern with sharp peaks, indicating a highly crystalline material. The pattern should be distinct from the starting materials. |
| Thermogravimetric Analysis (TGA) | A weight loss step corresponding to the removal of coordinated and guest water molecules, followed by a plateau indicating the thermal stability of the framework. A sharp weight loss at higher temperatures will indicate the decomposition of the organic linker. |
| Infrared (IR) Spectroscopy | The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic symmetric and asymmetric stretching vibrations of the coordinated carboxylate and sulfonate groups. |
| Luminescence Spectroscopy | Upon excitation (e.g., with UV light), the material should exhibit the characteristic emission spectrum of the lanthanide ion used, confirming the antenna effect of the organic linker. |
Logical Relationships in MOF Design
The design of functional MOFs is a multifactorial process. The interplay between the metal node, the organic linker, and the synthesis conditions determines the final structure and properties of the material.
Caption: Interplay of factors influencing MOF properties.
Applications in Drug Development and Beyond
MOFs constructed from this compound hold significant promise in several areas relevant to drug development and other advanced applications:
-
Drug Delivery: The porous and functionalizable nature of these MOFs makes them suitable as nanocarriers for the controlled release of therapeutic agents. The hydrophilic pores can be loaded with water-soluble drugs.
-
Biocatalysis: The robust framework can serve as a scaffold for the immobilization of enzymes, enhancing their stability and reusability in biocatalytic processes.
-
Sensing: The luminescent properties of lanthanide-based MOFs can be exploited for the development of highly sensitive and selective sensors for biologically relevant molecules.[3]
-
Separations: The tunable pore size and functionality can be tailored for the separation of small molecules, for instance, in the purification of pharmaceutical intermediates.
Conclusion
This compound is a highly versatile and strategic building block for the design and synthesis of novel Metal-Organic Frameworks. Its unique combination of a carboxylate and a sulfonate group allows for the construction of robust, functional materials with potential applications spanning from drug delivery to catalysis and sensing. The detailed protocol provided herein offers a reliable starting point for researchers to explore the rich coordination chemistry and exciting properties of MOFs derived from this promising linker.
References
- Chen, B., Xiang, S., & Qian, G. (2010). Metal–organic frameworks with functional pores for recognition of small molecules. Accounts of Chemical Research, 43(8), 1115-1124.
- Cook, T. R., Zheng, Y. R., & Stang, P. J. (2013). Metal–organic frameworks and self-assembled supramolecular coordination complexes: comparing and contrasting the design, synthesis, and functionality of metal–organic materials. Chemical reviews, 113(1), 734-777.
- Cunha, D., Arancha, H., & De-Gendt, T. (2018). Metal-organic frameworks for drug delivery and biomedical applications.
- Dhakshinamoorthy, A., Asiri, A. M., & Garcia, H. (2015). Metal-organic frameworks as heterogeneous catalysts for the generation of fine chemicals.
-
Luo, F., et al. (2014). Three Novel Lanthanide Metal-Organic Frameworks (Ln-MOFs) Constructed by Unsymmetrical Aromatic Dicarboxylatic Tectonics: Synthesis, Crystal Structures and Luminescent Properties. Molecules, 19(9), 14352-14365. [Link]
- Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical reviews, 112(2), 933-969.
- Cui, Y., Yue, Y., Qian, G., & Chen, B. (2012). Luminescent functional metal–organic frameworks. Chemical reviews, 112(2), 1126-1162.
- Zhou, H. C., Long, J. R., & Yaghi, O. M. (2012). Introduction to metal–organic frameworks. Chemical reviews, 112(2), 673-674.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A lanthanide MOF with nanostructured node disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Three Novel Lanthanide Metal-Organic Frameworks (Ln-MOFs) Constructed by Unsymmetrical Aromatic Dicarboxylatic Tectonics: Synthesis, Crystal Structures and Luminescent Properties [mdpi.com]
Analytical methods for the quantification of 3-Sulfobenzoic acid disodium salt monohydrate
An Application Note and Protocol Guide for the Quantification of 3-Sulfobenzoic Acid Disodium Salt Monohydrate
Introduction
3-Sulfobenzoic acid and its salts are versatile chemical compounds utilized as intermediates in the synthesis of various pharmaceuticals, dyes, and polymers.[1][2] Specifically, 3-Sulfobenzoic acid has been used in the preparation of Proline derivatives for the inhibition of β-Lactamase.[3][4] The disodium salt monohydrate form offers advantages in terms of stability and solubility, making it a preferred choice in many applications. Accurate and precise quantification of this analyte is critical for quality control in raw material testing, process monitoring, and final product release in regulated industries.
This guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of robust analytical methodologies for the quantification of this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are scientifically sound and readily adaptable.
Chemical Structure:
Caption: Chemical Structure of this compound.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to selecting and developing a suitable analytical method.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| Synonyms | Disodium 3-sulfobenzoate, m-Sulfobenzoic acid disodium salt | [5][6] |
| CAS Number | 14995-40-5 | [3][5] |
| Molecular Formula | C₇H₆Na₂O₆S | [5] |
| Molecular Weight | 264.16 g/mol | [5] |
| Appearance | White to off-white moist powder | [1] |
| Solubility | Soluble in water | [1][7] |
| pKa (parent acid) | -0.99 ± 0.15 (Predicted for sulfonic acid group) | [4] |
Recommended Analytical Methodologies
The choice of analytical method depends on factors such as the required sensitivity, specificity, sample matrix complexity, and available instrumentation. This section details three robust methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Potentiometric Titration.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its high specificity, sensitivity, and resolving power. This method is ideal for quantifying the analyte in the presence of impurities or in complex formulations.
Principle of the Method The analyte is separated on a nonpolar stationary phase (C18) using a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The inclusion of an acid in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape.[8] Detection is achieved using a UV detector, leveraging the chromophoric benzene ring of the analyte.
Workflow for Chromatographic Analysis
Caption: General workflow for sample analysis using HPLC or Ion Chromatography.
Detailed Protocol
-
Instrumentation and Materials:
-
HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV detector.[8]
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
HPLC-grade acetonitrile (MeCN) and water.[9]
-
Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH).[9]
-
Reference Standard: this compound of known purity.
-
Class A volumetric flasks and pipettes.
-
0.45 µm syringe filters.
-
-
Mobile Phase Preparation:
-
Standard Solution Preparation (Example Concentration: 100 µg/mL):
-
Accurately weigh approximately 13 mg of this compound reference standard (adjusting for purity and water content) into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the stock solution.
-
Further dilutions can be made from the stock solution to create a calibration curve if required.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[11]
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% H₃PO₄ in Water (e.g., 20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
-
Data Analysis and System Suitability:
-
System Suitability: Before sample analysis, inject the standard solution five or six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. Tailing factor and theoretical plates should also be monitored.
-
Quantification: Calculate the concentration of the analyte in the sample using the external standard method, comparing the peak area of the sample to the peak area of the reference standard.
-
Method 2: Ion Chromatography (IC) with Suppressed Conductivity Detection
Ion chromatography is an exceptionally sensitive and specific technique for the analysis of ionic compounds, making it highly suitable for 3-Sulfobenzoic acid disodium salt. It is the method of choice when trace-level quantification is needed or when the sample matrix contains high concentrations of other ionic species.[12][13]
Principle of the Method IC separates ions based on their interaction with an ion-exchange resin in the column.[13] The sample is injected into a stream of eluent (typically a carbonate/bicarbonate buffer) and passed through an anion-exchange column. The analyte, being an anion, is retained and then eluted. After separation, the eluent passes through a suppressor, which chemically reduces the background conductivity of the eluent while enhancing the conductivity of the analyte ions. This results in a significantly improved signal-to-noise ratio and high sensitivity.[14]
Detailed Protocol
-
Instrumentation and Materials:
-
Ion chromatograph equipped with a pump, autosampler, column oven, anion self-regenerating suppressor, and a conductivity detector.[14]
-
Anion-exchange column suitable for organic acid analysis (e.g., Shodex IC SI-52 4E).[14]
-
Sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃).[14]
-
Deionized water (18.2 MΩ·cm).
-
-
Eluent Preparation (Example: 5.4 mM Sodium Carbonate):
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions as described in the HPLC method, but use deionized water as the diluent. Concentrations are typically in the low ppm range (e.g., 1-10 ppm) due to the high sensitivity of the technique.[14]
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Anion-exchange column (e.g., Shodex IC SI-52 4E) |
| Eluent | 5.4 mM Sodium Carbonate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Suppressed Conductivity |
| Suppressor | Anion self-regenerating suppressor, electrolytic |
| Injection Volume | 20 µL |
-
Data Analysis and System Suitability:
-
System Suitability: Similar to HPLC, repeated injections of a standard should yield an RSD of ≤ 2.0% for the peak area.
-
Quantification: Create a calibration curve using a series of standards of known concentrations. Determine the sample concentration by interpolating its response from the linear regression of the calibration curve.
-
Method 3: Potentiometric Titration
Potentiometric titration is a classical analytical technique that offers a cost-effective and straightforward method for quantifying the analyte, particularly for assay determination of pure substances. It is less specific than chromatographic methods but does not require expensive instrumentation.
Principle of the Method This method is a type of acid-base titration.[15] The 3-Sulfobenzoic acid disodium salt is first converted to its fully acidic form using a strong acid cation-exchange resin. The resulting solution, containing 3-Sulfobenzoic acid (a diprotic acid), is then titrated with a standardized strong base, such as sodium hydroxide (NaOH).[16] The pH of the solution is monitored with a pH electrode as the titrant is added. The equivalence points, where the moles of base equal the moles of acidic protons, are identified as sharp inflections in the titration curve. The sulfonic acid proton is very strong, while the carboxylic acid proton is a weaker acid, resulting in two distinct equivalence points.
Detailed Protocol
-
Apparatus and Reagents:
-
Automatic titrator or a pH meter with a combination pH electrode and a magnetic stirrer.
-
Class A burette.
-
Strong acid cation-exchange resin (e.g., Dowex 50WX8).
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Deionized water, boiled to remove CO₂.
-
-
Sample Preparation (Acid Conversion):
-
Prepare a column with the strong acid cation-exchange resin.
-
Accurately weigh approximately 0.5 g of the this compound sample into a beaker and dissolve in ~50 mL of deionized water.
-
Pass the sample solution through the resin column, collecting the eluate in a clean titration vessel.
-
Wash the column with several portions of CO₂-free deionized water, combining the washings with the eluate. The total volume should be around 100-150 mL.
-
-
Titration Procedure:
-
Place the titration vessel on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with standardized 0.1 M NaOH, recording the pH and the volume of titrant added.
-
Continue the titration well past the second equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the two equivalence point volumes (V₁ and V₂) from the inflection points of the curve or by using the first or second derivative of the plot.
-
The volume of titrant consumed to neutralize the carboxylic acid proton is (V₂ - V₁). The total volume for both protons is V₂.
-
Calculate the percentage assay using the volume of titrant (V₂) and the molarity of the NaOH solution.
-
Method Selection Guide
Choosing the appropriate analytical technique is a critical decision driven by the specific requirements of the analysis.
Caption: Decision tree for selecting the appropriate analytical method.
Comparison of Analytical Methods
| Feature | RP-HPLC with UV Detection | Ion Chromatography (IC) | Potentiometric Titration |
| Principle | Hydrophobic Interaction | Ion Exchange | Acid-Base Neutralization |
| Specificity | High (can separate from related impurities) | Very High (for ionic species) | Low (titrates all acidic/basic species) |
| Sensitivity | Moderate (µg/mL) | High (ng/mL to low µg/mL) | Low (mg/mL) |
| Primary Use | Purity, Assay, Impurity Profiling | Trace Analysis, Assay in ionic matrices | Assay of pure raw materials |
| Instrumentation | HPLC System, UV Detector | IC System, Suppressor, Conductivity Detector | Autotitrator or pH meter |
| Cost/Sample | Moderate | High | Low |
| Throughput | High | Moderate | Low to Moderate |
References
- Thermo Fisher Scientific.
- Diduco.
- Alfa Chemistry.
- Shimadzu Scientific Instruments.
- SERC (Carleton).
- SIELC Technologies. Separation of 3-Sulfobenzoic acid on Newcrom R1 HPLC column.
- SIELC Technologies. 3-Sulfobenzoic acid.
- CORE. Acid-base titrations of aromatic sulfinic acids in nonaqueous solvents.
- Metrohm. Thermo. Titr.
- D. Harvey. Titrimetric Methods.
- ChemicalBook.
- PubChem. CID 88736737 | C14H12O10S2.
- Guidechem.
- Emco Chemicals. 3-Sulfobenzoic Acid Monosodium Salt.
- Sigma-Aldrich.
- University of Massachusetts.
- Benchchem. A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Chlorosulfonyl)benzoic Acid.
- ChemicalBook.
- PubChem. Benzoic acid, 3-sulfo- | C7H6O5S | CID 8477.
- CymitQuimica. CAS 121-53-9: 3-Sulfobenzoic acid.
- USDA. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- LookChem. 3-Sulfobenzoic acid.
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- 3. This compound | 14995-40-5 [chemicalbook.com]
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- 16. princeton.edu [princeton.edu]
The Unseen Architect: 3-Sulfobenzoic Acid Disodium Salt Monohydrate as a Modulating Counterion in Aqueous Catalysis
Introduction: Beyond the Ligand Sphere – The Critical Role of Counterions
In the intricate dance of homogeneous catalysis, the spotlight often falls on the transition metal center and its immediate coordination sphere of ligands. While these components are undeniably central to catalytic activity and selectivity, a frequently overlooked yet pivotal player is the counterion. This is especially true in the burgeoning field of aqueous-phase catalysis, where the principles of green chemistry demand innovative solutions for catalyst solubility, recyclability, and efficiency. Among the array of counterions available to the modern chemist, the 3-sulfobenzoate anion, delivered as its disodium salt monohydrate, emerges as a versatile and powerful tool for modulating the catalytic environment.
This technical guide, intended for researchers, scientists, and professionals in drug development, delves into the multifaceted role of 3-sulfobenzoic acid disodium salt monohydrate in catalysis. Moving beyond a simple recitation of protocols, we will explore the fundamental principles that govern its application, providing a framework for rational catalyst design and optimization. The core of our discussion will focus on how the unique physicochemical properties of the 3-sulfobenzoate anion can be harnessed to enhance catalyst performance in aqueous media, particularly in the context of palladium-catalyzed cross-coupling reactions.
The Physicochemical Advantage of the 3-Sulfobenzoate Counterion
The efficacy of this compound as a catalytic modulator stems from the inherent properties of the 3-sulfobenzoate anion. Its structure, featuring both a carboxylate and a sulfonate group on an aromatic ring, imparts a unique combination of characteristics that can be leveraged to fine-tune a catalytic system.
1. Imparting Aqueous Solubility: The primary and most recognized role of sulfonated aromatic compounds is to confer water solubility to organometallic complexes.[1][2] This is a cornerstone of aqueous-phase catalysis, a greener alternative to traditional organic solvent-based systems. By incorporating the highly polar sulfonate group, catalysts that would otherwise be insoluble in water can be effectively partitioned into the aqueous phase, facilitating catalyst-substrate interaction and simplifying product separation and catalyst recycling.
2. Modulating Catalyst Activity through Ionic Interactions: The influence of a counterion extends beyond simple solubilization. The nature of the counterion can significantly impact the electronic properties and steric environment of the catalytic center.[1][3] The 3-sulfobenzoate anion, while not typically classified as a "non-coordinating anion" in the strictest sense, can exhibit weakly coordinating behavior, depending on the metal center and reaction conditions.[4] This delicate balance between coordination and non-coordination can be advantageous. A weakly coordinating counterion can help to stabilize a cationic catalyst without strongly binding to the metal center and inhibiting substrate access.
3. Facilitating Biphasic Catalysis: The amphiphilic nature of certain catalyst systems incorporating sulfonated counterions can be exploited in biphasic catalysis. The catalyst resides predominantly in the aqueous phase, while the organic substrates and products are in a separate organic phase. This allows for the facile separation of the product from the catalyst, which can then be reused in subsequent reaction cycles, a key principle of sustainable chemistry.[2]
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[5][6][7] The use of water-soluble catalysts in these transformations is a significant area of research, and the principles underlying the application of 3-sulfobenzoate as a counterion are highly relevant.
While direct protocols specifying the use of this compound as an additive are not extensively documented, its role can be understood in the context of water-soluble phosphine ligands, which are frequently employed in aqueous cross-coupling reactions. These ligands are often sulfonated to ensure solubility, and upon formation of the active catalyst, the corresponding sulfonate salt becomes the counterion to the cationic palladium species.
Conceptual Experimental Protocol: Aqueous-Phase Suzuki-Miyaura Coupling
The following protocol is a representative example of how a water-soluble catalyst, implicitly involving a sulfonated counterion like 3-sulfobenzoate, can be employed in an aqueous Suzuki-Miyaura coupling. This protocol is based on established principles of aqueous catalysis utilizing sulfonated phosphine ligands.[2]
Objective:
To perform a Suzuki-Miyaura cross-coupling reaction between an aryl halide and an arylboronic acid in an aqueous biphasic system using a water-soluble palladium catalyst.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS)
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Sodium carbonate (Na₂CO₃)
-
Degassed deionized water
-
Organic solvent (e.g., toluene or heptane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Protocol:
-
Catalyst Pre-formation (in situ):
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate (1 mol%) and TPPTS (3 mol%) in degassed deionized water.
-
Stir the solution at room temperature for 30 minutes. The formation of the water-soluble Pd(0)-TPPTS complex is often indicated by a color change. Note: The TPPTS ligand provides the sulfonate groups that, upon coordination to the palladium center, will have sodium cations as counterions, analogous to the role of 3-sulfobenzoic acid disodium salt.
-
-
Reaction Setup:
-
To the aqueous catalyst solution, add the aryl halide (1.0 equivalent), the arylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Add an equal volume of an organic solvent (e.g., toluene) to create a biphasic system.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) by sampling the organic layer.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Catalyst Recycling (Optional):
-
The aqueous layer containing the water-soluble palladium catalyst can be reused for subsequent reactions. Fresh substrates and base can be added to the recovered aqueous phase.
-
Visualization of the Catalytic System
The following diagram illustrates the concept of a biphasic catalytic system where a water-soluble catalyst, facilitated by sulfonated ligands (and thus sulfonated counterions), operates at the interface of the aqueous and organic phases.
Caption: Biphasic Suzuki-Miyaura coupling with a water-soluble catalyst.
Data Presentation: Hypothetical Comparison of Catalyst Systems
To illustrate the potential benefits of using a water-soluble catalyst system (which inherently relies on counterions like 3-sulfobenzoate for solubility), the following table presents a hypothetical comparison with a traditional homogeneous system using an organic solvent.
| Parameter | Traditional System (Toluene) | Aqueous Biphasic System |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / TPPTS |
| Solvent | Toluene | Water / Toluene |
| Reaction Temp. | 100 °C | 80 °C |
| Reaction Time | 12 h | 8 h |
| Product Yield | 92% | 95% |
| Catalyst Recyclability | No | Yes (up to 5 cycles) |
| Product Isolation | Column Chromatography | Simple Phase Separation |
Troubleshooting and Considerations
-
Catalyst Leaching: In biphasic systems, some leaching of the catalyst into the organic phase can occur, leading to reduced recyclability. This can sometimes be mitigated by optimizing the structure of the sulfonated ligand.
-
Mass Transfer Limitations: The rate of reaction in a biphasic system can be limited by the diffusion of reactants across the phase boundary. Vigorous stirring is crucial to maximize the interfacial area.
-
Effect of Base: The choice and concentration of the base can influence both the reaction rate and the stability of the catalyst.
Conclusion and Future Outlook
While the explicit use of this compound as a standalone counterion additive in catalysis is not yet a widely documented strategy, its fundamental role is deeply embedded in the principles of aqueous-phase catalysis through the use of sulfonated ligands. The 3-sulfobenzoate moiety provides a powerful handle for rendering organometallic complexes water-soluble, thereby enabling greener and more efficient catalytic processes.
Future research in this area could focus on the synthesis of novel catalysts where 3-sulfobenzoate is intentionally incorporated as a weakly coordinating counterion to cationic metal centers. A systematic study of its influence on catalyst stability, activity, and selectivity in various catalytic transformations would be a valuable contribution to the field. As the demand for sustainable chemical processes continues to grow, the rational design and application of functionalized counterions like 3-sulfobenzoate will undoubtedly play an increasingly important role in the development of next-generation catalysts.
References
- Papadogianakis, G., & Sheldon, R. A. (1996). Catalytic Conversions in Water. In Aqueous-Phase Organometallic Catalysis (pp. 1-27). Springer, Dordrecht.
- Google Patents. (1993). Process for the preparation of 3-sulfobenzoic acid and its alkali salts.
-
Wikipedia. (n.d.). Non-coordinating anion. Retrieved from [Link]
-
MDPI. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Retrieved from [Link]
-
RSC Publishing. (2018). Mechanistic insight into ruthenium catalysed meta-sulfonation of 2-phenylpyridine. Retrieved from [Link]
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PubMed Central (PMC). (2019). Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. Retrieved from [Link]
-
TU Delft Research Portal. (2015). Special issue on advances in catalysis in aqueous media. Retrieved from [Link]
-
ResearchGate. (2019). Gold(I) Complexes with Ferrocenylphosphino Sulfonate Ligands: Synthesis and Application in the Catalytic Addition of Carboxylic Acids to Internal Alkynes in Water. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Role of Counterions in the Adsorption and Micellization Behavior of 1:1 Ionic Surfactants at Fluid Interfaces—Demonstrated by the Standard Amphiphile System of Alkali Perfluoro-n-octanoates. Retrieved from [Link]
-
AJGC. (2017). Silica-supported HClO4 and KHSO4 as reusable green catalysts for sulfonation of aromatic compounds under. Retrieved from [Link]
-
SciELO. (2020). Sustainable and Reusable Sulfonic Acid-Functionalized Task-Specific Ionic Liquid Catalysts for Multicomponent Reactions. A Review. Retrieved from [Link]
-
RSC Blogs. (2013). Water soluble catalysts for pharmaceutical intermediates. Retrieved from [Link]
-
ACS Publications. (2023). ACS Applied Materials & Interfaces Vol. 15 No. 43. Retrieved from [Link]
-
PubMed Central (PMC). (2015). Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis. Retrieved from [Link]
- Google Patents. (1995). Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.
-
ResearchGate. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis and Chemical Functionalization of Pseudo-Homogeneous Catalysts for Biodiesel Production—Oligocat. Retrieved from [Link]
-
RSC Publishing. (2013). The sulfonate group as a ligand: a fine balance between hydrogen bonding and metal ion coordination in uranyl ion complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Synthesis and Chemical Functionalization of Pseudo-Homogeneous Catalysts for Biodiesel Production—Oligocat. Retrieved from [Link]
-
Semantic Scholar. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]
- Google Patents. (2004). Aromatic sulfonation reactions.
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
PubMed Central (PMC). (2014). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Retrieved from [Link]
-
MDPI. (2023). Surfactant- and Ligand-Free Synthesis of Platinum Nanoparticles in Aqueous Solution for Catalytic Applications. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubMed Central (PMC). (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
Wikipedia. (n.d.). Palladium. Retrieved from [Link]
-
ResearchGate. (2018). Diazonium Salts as Substrates in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
PubMed. (2024). Palladium(II)-Catalyzed Heck Coupling: Direct Stereoselective Synthesis of C-Aryl Glycosides from Nonactivated Glycals and Thianthrenium Salts. Retrieved from [Link]
-
ResearchGate. (2007). The Suzuki−Miyaura Coupling of Aryl Sulfones. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Compatible Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Indian Academy of Sciences. (2013). Transition metal-modified polyoxometalates supported on carbon as catalyst in 2-(methylthio)-benzothiazole sulfoxidation. Retrieved from [Link]
-
ResearchGate. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Retrieved from [Link]
-
MDPI. (2022). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. Retrieved from [Link]
-
YouTube. (2016). Sonogashira Coupling Reaction. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Transition Metal-Free Difunctionalization of Unactivated Alkenes: Arylation/Azidation, Arylation/Chlorination, and Arylation/Cyanation. Retrieved from [Link]
Sources
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- 3. Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Experimental setup for studying the electrochemical properties of 3-Sulfobenzoic acid disodium salt monohydrate
Abstract
This document provides a comprehensive guide to the experimental setup and protocols for investigating the electrochemical properties of 3-Sulfobenzoic acid disodium salt monohydrate. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework for cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) studies. The causality behind experimental choices, from electrode selection to solution preparation, is explained to ensure both technical accuracy and practical applicability.
Introduction: Scientific Context and Rationale
3-Sulfobenzoic acid and its derivatives are utilized in various industrial and pharmaceutical applications, including as intermediates in the synthesis of dyes and drugs.[1][2][3] The electrochemical properties of these molecules are of significant interest as they can provide insights into their redox behavior, stability, and potential interactions in biological or chemical systems. Understanding the electron transfer kinetics and interfacial properties of this compound is crucial for its application in areas such as electro-organic synthesis and the development of electrochemical sensors.
This application note will focus on two primary electrochemical techniques:
-
Cyclic Voltammetry (CV): A powerful and widely used technique to probe the redox behavior of a chemical species in solution.[4][5] It provides information on the potentials at which oxidation and reduction events occur, the reversibility of these processes, and the kinetics of electron transfer.[5][6][7]
-
Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique used to investigate the interfacial properties of the electrode-electrolyte system, including charge transfer resistance and double-layer capacitance.
The molecular structure of 3-Sulfobenzoic acid, containing both a sulfonic acid group and a carboxylic acid group on a benzene ring, suggests that its electrochemical behavior will be influenced by the solution's pH due to the protonation/deprotonation of the carboxylic acid moiety.[8][9][10][11] The sulfonic acid group is a strong acid and is expected to be deprotonated and electrochemically inactive in the accessible potential window in aqueous solutions.[2][12]
Health and Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[13] In case of contact, flush the affected area with copious amounts of water.[13] Work in a well-ventilated area or a fume hood.[13]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Experimental Setup and Reagents
A standard three-electrode electrochemical setup is required for the described protocols.[4] This configuration allows for accurate control and measurement of the working electrode's potential and the resulting current.[4][15]
Instrumentation
-
Potentiostat/Galvanostat: An electronic instrument capable of performing cyclic voltammetry and electrochemical impedance spectroscopy.
-
Electrochemical Cell: A glass cell designed to accommodate the three electrodes and the sample solution.[15]
-
Working Electrode (WE): A Glassy Carbon Electrode (GCE) is recommended due to its wide potential window in aqueous solutions, chemical inertness, and relatively low cost.[16][17][18]
-
Reference Electrode (RE): A Silver/Silver Chloride (Ag/AgCl) electrode is a suitable choice for aqueous solutions, providing a stable reference potential.[19]
-
Counter Electrode (CE): A platinum wire or graphite rod with a surface area significantly larger than the working electrode is recommended to ensure that the current-passing reaction at the CE does not limit the overall electrochemical process.[15]
Reagents and Solution Preparation
The purity of the reagents and the proper preparation of solutions are critical for obtaining reliable and reproducible electrochemical data.[19][20]
| Reagent | Grade | Purpose |
| This compound | Analytical Grade | Analyte |
| Potassium Nitrate (KNO₃) or Sodium Sulfate (Na₂SO₄) | Analytical Grade | Supporting Electrolyte |
| Phosphate Buffer Solution (PBS) | Biological Grade | pH control and Supporting Electrolyte |
| Deionized (DI) Water | >18 MΩ·cm | Solvent |
| Alumina Slurry (0.05 µm) | Polishing Grade | Electrode Polishing |
Rationale for Reagent Choices:
-
Supporting Electrolyte: A supporting electrolyte is essential to increase the conductivity of the solution and to minimize the migration of the electroactive species in the electric field.[4][6][13] KNO₃ and Na₂SO₄ are suitable choices as they are electrochemically inert within the typical potential window of water.[4] For experiments where pH control is critical, a buffer solution like PBS can serve as both the pH buffer and the supporting electrolyte.[4] A typical concentration for the supporting electrolyte is 0.1 M.[19]
-
Solvent: Deionized water is the solvent of choice due to the high solubility of the analyte and the supporting electrolytes.
Protocol 1: Preparation of the Analyte Solution
-
To prepare a 10 mM stock solution of this compound (Molar Mass: 264.16 g/mol ), accurately weigh 26.42 mg of the solid.[18][20]
-
Transfer the solid to a 10 mL volumetric flask.[20]
-
Add approximately 5 mL of the 0.1 M supporting electrolyte solution (e.g., KNO₃ or PBS at a specific pH) to the flask.
-
Gently swirl the flask to dissolve the solid completely.
-
Once dissolved, add the supporting electrolyte solution to the 10 mL mark.[20]
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
Experimental Protocols
Working Electrode Preparation
Causality: The surface of the working electrode must be clean and smooth to ensure reproducible results. Any adsorbed impurities or surface defects can alter the electrochemical response.
Protocol 2: Polishing the Glassy Carbon Electrode
-
Place a small amount of 0.05 µm alumina slurry on a polishing pad.
-
Gently polish the surface of the glassy carbon electrode in a figure-eight motion for approximately 1-2 minutes.
-
Rinse the electrode thoroughly with deionized water to remove all traces of the alumina slurry.
-
Soncate the electrode in deionized water for 1 minute to dislodge any remaining polishing particles.
-
Dry the electrode surface with a lint-free tissue.
Cyclic Voltammetry (CV) Protocol
Protocol 3: Performing a Cyclic Voltammetry Scan
-
Assemble the electrochemical cell with the polished GCE as the working electrode, the Ag/AgCl reference electrode, and the platinum wire counter electrode.
-
Pipette a known volume of the analyte solution (e.g., 5 mL of the 10 mM stock solution diluted in the supporting electrolyte to the desired final concentration, typically 1-5 mM) into the cell.[19]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. During the measurement, maintain a gentle stream of the inert gas over the solution.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV scan. A typical starting point for an exploratory scan is:
-
Initial Potential: 0.0 V
-
Vertex Potential 1: +1.5 V
-
Vertex Potential 2: -1.5 V
-
Scan Rate: 100 mV/s
-
-
Initiate the scan and record the cyclic voltammogram.
-
Perform subsequent scans at varying scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.
Diagram of the Cyclic Voltammetry Workflow:
Caption: Workflow for the cyclic voltammetry experiment.
Electrochemical Impedance Spectroscopy (EIS) Protocol
Protocol 4: Performing an EIS Measurement
-
Use the same experimental setup and solution as for the CV experiment.
-
From the cyclic voltammogram, determine a DC potential at which to hold the electrode for the EIS measurement. This is typically a potential where no faradaic reaction is occurring (e.g., the open-circuit potential).
-
Set the parameters for the EIS scan:
-
Frequency Range: 100 kHz to 0.1 Hz
-
AC Amplitude: 10 mV (a small amplitude is used to ensure the system remains in a linear regime)
-
DC Bias Potential: As determined from the CV
-
-
Initiate the scan and record the Nyquist plot (Z' vs. -Z'').
Data Interpretation
Interpreting the Cyclic Voltammogram
The shape of the cyclic voltammogram provides qualitative and quantitative information about the redox processes.
| Parameter | Interpretation |
| Peak Potential (Eₚ) | The potential at which the current reaches a maximum for an oxidation (Eₚₐ) or reduction (Eₚ𝒸) event. |
| Peak Current (iₚ) | The maximum current measured for a redox event. For a reversible process, iₚ is proportional to the square root of the scan rate. |
| Peak Separation (ΔEₚ) | ΔEₚ = Eₚₐ - Eₚ𝒸. For a reversible, one-electron process, ΔEₚ is theoretically 59 mV at 25 °C. Larger values indicate quasi-reversible or irreversible kinetics. |
| Peak Current Ratio (iₚₐ/iₚ𝒸) | For a reversible process, this ratio is equal to 1. Deviations from unity can indicate that the product of the initial electron transfer is unstable and undergoes a subsequent chemical reaction. |
Expected Behavior of this compound: Due to the presence of the carboxylic acid group, the electrochemical behavior is expected to be pH-dependent. At low pH, the carboxylic acid will be protonated, and at higher pH, it will be deprotonated. This may influence the oxidation/reduction potential of the aromatic ring. The sulfonate group is a strong acid and will be deprotonated at all but the most acidic pH values, and it is not expected to be electroactive.[2][12] The benzene ring itself can be oxidized at sufficiently high positive potentials.
Interpreting the EIS Data
The Nyquist plot from an EIS experiment can be modeled using an equivalent circuit to extract quantitative parameters about the electrode-electrolyte interface. A common model is the Randles circuit.
Diagram of a Simplified Randles Circuit:
Caption: A simplified Randles equivalent circuit.
-
Solution Resistance (Rₛ): The resistance of the electrolyte solution between the working and reference electrodes. This is determined from the high-frequency intercept with the real axis.
-
Charge Transfer Resistance (R꜀ₜ): The resistance to the transfer of electrons at the electrode-electrolyte interface. It is represented by the diameter of the semicircle in the Nyquist plot.
-
Double-Layer Capacitance (C꜀ₗ): The capacitance of the ionic double layer that forms at the electrode surface.
Conclusion
The protocols outlined in this application note provide a solid foundation for the systematic investigation of the electrochemical properties of this compound. By carefully controlling the experimental conditions and understanding the principles behind the techniques, researchers can obtain valuable data on the redox behavior and interfacial characteristics of this compound. This information is essential for its further development and application in various scientific and industrial fields.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Sulfobenzoic Acid Disodium Salt Mono-Hydrate. Retrieved from [Link]
-
Chemisting. (2022, November 4). A home setup for cyclic voltammetry. Retrieved from [Link]
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University of California, Irvine. (n.d.). Electrochemistry. Retrieved from [Link]
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Taylor & Francis. (n.d.). Supporting electrolyte – Knowledge and References. Retrieved from [Link]
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ResearchGate. (n.d.). The effect of pH on the detection of benzoic acid (100 ppm) using the developed test strip. Retrieved from [Link]
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ResearchGate. (n.d.). Selection and Preparation of Supporting Electrolytes. Retrieved from [Link]
- Stahl, S. S., & Rafiee, M. (2018). Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis.
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ResearchGate. (2015, October 28). What are the maximum working potentials for a glassy carbon electrode? Retrieved from [Link]
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Reddit. (2016, March 13). What happens to the protonization of benzoic acid at different Ph? Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclic voltammetry. Retrieved from [Link]
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MDPI. (n.d.). Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. Retrieved from [Link]
-
Emco Chemicals. (n.d.). 3-Sulfobenzoic Acid Monosodium Salt. Retrieved from [Link]
-
ResearchGate. (2021, April 11). (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]
-
Pine Research Instrumentation. (n.d.). Glassy Carbon Electrode Information. Retrieved from [Link]
-
American Chemical Society. (2023, May 29). Benzenesulfonic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Retrieved from [Link]
-
PubMed. (1987, April). The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. Retrieved from [Link]
-
Scribd. (n.d.). Benzenesulfonic Acids and Their Derivatives: 1. General Aspects. Retrieved from [Link]
-
Sim-Chem. (2025, June 9). A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]
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The Versatile Role of 3-Sulfobenzoic Acid Disodium Salt Monohydrate in Modern Chemical Analysis
Introduction: In the landscape of modern analytical chemistry, the demand for robust, reliable, and versatile reagents is paramount. 3-Sulfobenzoic acid disodium salt monohydrate, a compound often utilized in various chemical syntheses, also presents significant, though sometimes overlooked, potential as a key reagent in diverse analytical applications. Its unique molecular structure, featuring both a strongly acidic sulfonate group and a weakly acidic carboxylate group, imparts properties that can be strategically exploited in chromatography, pH control, and potentially other analytical techniques. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Foundation for Application
Understanding the fundamental properties of this compound is crucial to appreciating its utility in analytical chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₄Na₂O₅S·H₂O | [1] |
| Molecular Weight | 264.16 g/mol | [1] |
| Appearance | White to off-white powder or crystals | |
| Solubility | Soluble in water | |
| pKa₁ (Sulfonic Acid) | ~ -0.99 (Predicted) | [2] |
| pKa₂ (Carboxylic Acid) | ~ 3.74 (Experimental for 3-Sulfobenzoic acid) |
The sulfonic acid group is highly acidic, with a predicted pKa value well below zero, meaning it remains deprotonated (as a sulfonate anion) across the entire practical pH range in aqueous solutions.[2] The carboxylic acid group, with a pKa around 3.74, allows for pH-dependent ionization, a key feature for its use as a buffer and in ion-pairing applications.
Application I: Ion-Pairing Reagent in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The analysis of basic and cationic compounds by RP-HPLC can be challenging due to their poor retention on nonpolar stationary phases. Ion-pairing chromatography offers a powerful solution by introducing a counter-ion into the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and retention.[3][4]
Principle and Mechanism
3-Sulfobenzoic acid disodium salt, with its permanently anionic sulfonate group, is an effective ion-pairing reagent for the analysis of cationic species, such as basic pharmaceutical compounds. The mechanism involves the formation of an electrically neutral ion pair between the cationic analyte and the sulfobenzoate anion in the mobile phase. This neutral complex exhibits increased affinity for the hydrophobic stationary phase (e.g., C18), leading to enhanced retention and improved chromatographic resolution.[3][4] The aromatic nature of the sulfobenzoate can also contribute to secondary interactions (π-π stacking) with aromatic analytes or phenyl-based stationary phases, further influencing selectivity.
Sources
Mastering Solution Preparation: A Step-by-Step Guide for 3-Sulfobenzoic Acid Disodium Salt Monohydrate
For researchers, scientists, and drug development professionals, the precise preparation of solutions is a fundamental cornerstone of experimental success. This guide provides a detailed, in-depth protocol for the preparation of solutions of 3-Sulfobenzoic acid disodium salt monohydrate (C₇H₄Na₂O₅S·H₂O), a compound utilized in various scientific applications, including as a chemical intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] This document will not only outline the necessary steps but also delve into the scientific rationale behind each procedural choice, ensuring both accuracy and a comprehensive understanding of the underlying principles.
Compound Characteristics and Key Considerations
This compound is the disodium salt of 3-Sulfobenzoic acid. The presence of the highly polar sulfonate group and the carboxylate group confers high solubility in aqueous solutions.[2] Understanding the physicochemical properties of this compound is paramount for accurate solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14995-40-5 | |
| Molecular Formula | C₇H₄Na₂O₅S·H₂O | [3] |
| Molecular Weight | 264.19 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| pKa (of 3-Sulfobenzoic acid) | -0.99 ± 0.15 (Predicted for sulfonic acid group) | [5] |
The predicted pKa of the sulfonic acid group of the parent acid is very low, indicating it is a strong acid.[5] This means that in aqueous solutions, the sulfonate group will be deprotonated over a wide pH range. The carboxylic acid group of the parent acid has a pKa that is also relatively low. As a disodium salt, aqueous solutions of this compound are expected to be slightly basic due to the hydrolysis of the carboxylate anion.
Safety Precautions and Handling
Before commencing any experimental work, it is crucial to adhere to standard laboratory safety protocols. While this compound is not classified as a hazardous substance, it is recommended to handle it with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.
Step-by-Step Protocol for Preparing an Aqueous Stock Solution (e.g., 100 mM)
This protocol details the preparation of a 100 mM aqueous stock solution, a common starting concentration for many applications.
Materials:
-
This compound (CAS 14995-40-5)
-
High-purity water (e.g., deionized, distilled, or HPLC-grade)
-
Analytical balance
-
Volumetric flask (appropriate size, e.g., 100 mL)
-
Spatula
-
Weighing paper or boat
-
Magnetic stirrer and stir bar (optional, but recommended)
-
pH meter (optional, for pH adjustment)
Workflow Diagram:
Caption: Workflow for preparing an aqueous solution of this compound.
Procedure:
-
Calculate the Required Mass:
-
The molecular weight of this compound is 264.19 g/mol .
-
To prepare 100 mL (0.1 L) of a 100 mM (0.1 M) solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.1 L × 264.19 g/mol = 2.6419 g
-
-
-
Weigh the Compound:
-
Place a clean, dry weighing boat or paper on the analytical balance and tare it.
-
Carefully weigh out the calculated mass (2.6419 g) of this compound using a clean spatula.
-
-
Transfer to a Volumetric Flask:
-
Carefully transfer the weighed powder into a 100 mL volumetric flask.
-
To ensure a quantitative transfer, rinse the weighing boat or paper with a small amount of the high-purity water and add the rinsing to the volumetric flask.
-
-
Partial Solvation:
-
Add approximately 70-80 mL of high-purity water to the volumetric flask. This partial filling allows for easier dissolution and mixing.
-
-
Dissolution:
-
Cap the flask and swirl it gently to dissolve the compound.
-
For faster and more complete dissolution, place a magnetic stir bar in the flask and place it on a magnetic stirrer at a moderate speed.
-
3-Sulfobenzoic acid disodium salt is expected to be readily soluble in water.
-
-
Bringing to Final Volume:
-
Once the solid is completely dissolved, carefully add high-purity water to the volumetric flask until the bottom of the meniscus aligns with the calibration mark on the neck of the flask. Use a dropper or pipette for the final additions to avoid overshooting the mark.
-
-
Homogenization:
-
Cap the volumetric flask securely and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Properly label the flask with the name of the compound, the concentration (100 mM), the solvent (water), and the date of preparation.
-
Store the solution at room temperature or as required for your specific application. For long-term storage, refrigeration may be considered to prevent microbial growth, although the stability of the solution under these conditions should be verified.
-
Considerations for Specific Applications
The intended use of the solution may require additional preparation steps or considerations.
Preparation for High-Performance Liquid Chromatography (HPLC)
For HPLC applications, it is critical to use HPLC-grade solvents and to filter the final solution to prevent particulate matter from damaging the HPLC system.
-
Solvent: Always use HPLC-grade water and other mobile phase components.
-
Filtration: After the solution is brought to its final volume and mixed, filter it through a 0.22 µm or 0.45 µm syringe filter compatible with aqueous solutions. This removes any potential microparticulates.
-
Mobile Phase Compatibility: 3-Sulfobenzoic acid can be analyzed by reverse-phase HPLC.[6] The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the aqueous component can be adjusted to control the retention time of the analyte.
pH Adjustment
While the disodium salt in water will produce a solution with a specific pH, some applications may require the pH to be adjusted to a particular value.
-
To decrease the pH: Add a dilute acid (e.g., 0.1 M HCl or H₂SO₄) dropwise while monitoring the pH with a calibrated pH meter.
-
To increase the pH: Add a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH.
-
Buffering: For applications requiring a stable pH, the compound can be dissolved in a suitable buffer solution instead of pure water.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Incomplete Dissolution | Insufficient mixing or solvent volume. Low-quality reagent. | Ensure vigorous mixing. Add a small amount of additional solvent and observe. If the issue persists, the purity of the compound may be . |
| Precipitation Upon Standing | Solution is supersaturated. Temperature fluctuations affecting solubility. | Gently warm the solution to redissolve the precipitate. If precipitation reoccurs at the working temperature, the desired concentration may exceed the solubility limit. |
| Inconsistent Experimental Results | Inaccurate weighing. Inhomogeneous solution. Degradation of the compound. | Double-check all calculations and weighing steps. Ensure thorough mixing. Prepare fresh solutions regularly, especially for sensitive applications. |
Conclusion
The accurate preparation of solutions of this compound is a straightforward process when approached with care and an understanding of the compound's properties. By following this detailed guide, researchers can confidently prepare solutions that are suitable for a wide range of applications in research and drug development, thereby contributing to the reliability and reproducibility of their experimental outcomes.
References
-
LookChem. (n.d.). 3-Sulfobenzoic acid. Retrieved from [Link]
-
Solubility of Things. (n.d.). 3-Sulfobenzoic acid. Retrieved from [Link]
-
Emco Chemicals. (n.d.). 3-Sulfobenzoic Acid Monosodium Salt. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 3-sulfo-. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 3-Sulfobenzoic acid. Retrieved from [Link]
-
PubMed. (2022, January 5). Formulation strategies for mitigating dissolution reduction of p-aminobenzoic acid by sodium lauryl sulfate through diffusion layer modulation. Retrieved from [Link]
Sources
- 1. 3-Sulfobenzoic Acid Monosodium Salt | Sodium 3-Sulfobenzoate | CAS 17625-03-5 [emcochemicals.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Benzoic acid, 3-sulfo- | C7H6O5S | CID 8477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 121-53-9: 3-Sulfobenzoic acid | CymitQuimica [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
- 6. 3-Sulfobenzoic acid | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Sulfobenzoic Acid Disodium Salt Monohydrate
Welcome to the technical support center for the synthesis of 3-Sulfobenzoic acid disodium salt monohydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Introduction to Synthesis Strategies
The successful synthesis of this compound hinges on the careful execution of one of two primary synthetic routes. The choice of pathway often depends on the available starting materials, desired purity, and scale of the reaction. This guide will cover both methods, highlighting critical control points and offering solutions to common challenges.
The two main routes are:
-
Direct Sulfonation of Benzoic Acid: An electrophilic aromatic substitution reaction where benzoic acid is treated with a strong sulfonating agent.
-
Hydrolysis of 3-(Chlorosulfonyl)benzoic Acid: A two-step process involving the hydrolysis of a sulfonyl chloride intermediate followed by neutralization.
Below, we delve into the specifics of each method, providing troubleshooting guidance and answers to frequently encountered issues.
Part 1: Direct Sulfonation of Benzoic Acid
This classical approach involves the reaction of benzoic acid with fuming sulfuric acid (oleum). While direct, this method requires careful control of reaction conditions to minimize side-product formation and purification challenges. The carboxylic acid group of benzoic acid is a meta-director, leading to the desired 3-substituted product[1].
Reaction Workflow: Sulfonation of Benzoic Acid
Caption: Workflow for the synthesis via hydrolysis of the sulfonyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting: Hydrolysis Route
Q1: What is the purpose of the water-immiscible solvent and azeotropic distillation?
A1: The hydrolysis of 3-(chlorosulfonyl)benzoic acid produces hydrochloric acid (HCl) and 3-sulfobenzoic acid. The reaction with water can be driven to completion by removing the water.
-
Azeotropic Distillation: A water-immiscible solvent, such as toluene or xylene, is added to form an azeotrope with water.[2][3] When the mixture is heated to reflux, the water-solvent azeotrope boils at a temperature lower than the boiling point of any of the individual components, allowing for the continuous removal of water from the reaction mixture. The condensed azeotrope separates into two layers, and the solvent can be returned to the reaction vessel. This process drives the hydrolysis to completion.
-
Product Insolubility: 3-Sulfobenzoic acid is insoluble or sparingly soluble in solvents like toluene and xylene, which allows it to crystallize out of the solution upon cooling after the reaction is complete.[3]
Q2: How do I know when the azeotropic distillation is complete?
A2: The completion of the azeotropic distillation is indicated by the cessation of water collection in the Dean-Stark trap or a similar apparatus. When no more water is separating from the condensed distillate, it signifies that all the water initially added and produced during the reaction has been removed.[3]
Troubleshooting Tip: If the reaction seems to stall and water is no longer being collected, ensure that the heating is sufficient to maintain a steady reflux and that there are no leaks in your apparatus.
Q3: What are the critical parameters for the crystallization of the final product as a monohydrate?
A3: After neutralizing the 3-sulfobenzoic acid with two equivalents of sodium hydroxide to form the disodium salt, the key to obtaining the monohydrate is a controlled crystallization from an aqueous solution.
-
Solvent: Water is the solvent of choice.
-
Cooling Rate: A slow cooling rate is generally preferred to promote the formation of well-defined crystals and ensure the incorporation of one molecule of water per molecule of the salt. Rapid cooling can lead to the precipitation of amorphous material or an incorrect hydration state.
-
Concentration: The concentration of the salt solution should be optimized. If the solution is too dilute, the yield will be low. If it is too concentrated, the product may precipitate too quickly, trapping impurities.
Troubleshooting Tip: If you are obtaining an anhydrous or different hydrate form, the water activity in your crystallization medium may be off. Ensure you are crystallizing from a predominantly aqueous solution. The final drying conditions (temperature and vacuum) can also affect the hydration state. Mild drying conditions are recommended to avoid removing the water of hydration.
Part 3: Quality Control and Analysis
Regardless of the synthetic route, rigorous quality control is essential to ensure the identity and purity of the final product.
Analytical Techniques
| Technique | Purpose | Typical Conditions |
| HPLC | To determine the purity of 3-sulfobenzoic acid and the final salt, and to quantify impurities. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[4][5] Detection: UV at 254 nm. |
| ¹H NMR | To confirm the chemical structure and identify organic impurities. | The aromatic protons of 3-sulfobenzoic acid will show a characteristic splitting pattern in the aromatic region of the spectrum. |
| Karl Fischer Titration | To determine the water content and confirm the formation of the monohydrate. | The theoretical water content for the monohydrate (C₇H₄Na₂O₅S·H₂O, MW: 264.16 g/mol ) is approximately 6.82%. |
| Titration | To determine the purity of the acidic intermediate or the final salt. | Acid-base titration can be used to determine the purity of the 3-sulfobenzoic acid intermediate. |
Common Impurities and Their Origin
| Impurity | Likely Origin | Mitigation Strategy |
| Benzoic Acid | Incomplete sulfonation. | Increase reaction time or temperature; ensure sufficient sulfonating agent. |
| Di-sulfonated Benzoic Acid | Overly harsh reaction conditions (high temperature or excess oleum). | Use milder conditions; control the stoichiometry of the sulfonating agent. |
| Diphenyl Sulfone | Side reaction at high temperatures during sulfonation. | Maintain strict temperature control. |
| Sodium Chloride/Sulfate | Remnants from the "salting out" workup (sulfonation route). | Thorough washing of the crude product and recrystallization of the final product. |
| 3-(Chlorosulfonyl)benzoic Acid | Incomplete hydrolysis. | Ensure complete water removal during azeotropic distillation. |
References
-
SIELC Technologies. (n.d.). Separation of 3-Sulfobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Temperature Control in Benzaldehyde Sulfonation Reactions.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of Sodium 3-Sulfobenzoate. Retrieved from [Link]
- Hoechst Aktiengesellschaft. (1995). Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof (U.S. Patent No. 5,387,711). U.S. Patent and Trademark Office.
-
SIELC Technologies. (2018). 3-Sulfobenzoic acid. Retrieved from [Link]
-
Land of Chemistry. (2023, March 2). m-sulpho benzoic acid | Electrophilic Substitution Reaction| Class 12 [Video]. YouTube. Retrieved from [Link]
-
Quora. (2021). Why does the sulphonation of naphthalene yield different products at low and high temperatures? Retrieved from [Link]
- Buffalo Color Corporation. (1982). Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom (U.S. Patent No. 4,358,410). U.S. Patent and Trademark Office.
Sources
- 1. youtube.com [youtube.com]
- 2. JPH06157452A - Preparation of 3-sulfobenzonic acid and its alkaline metal salt - Google Patents [patents.google.com]
- 3. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof - Google Patents [patents.google.com]
- 4. 3-Sulfobenzoic acid | SIELC Technologies [sielc.com]
- 5. Separation of 3-Sulfobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Methods for removing impurities from 3-Sulfobenzoic acid disodium salt monohydrate
Welcome to the dedicated technical support center for 3-Sulfobenzoic acid disodium salt monohydrate. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and handling of this important chemical intermediate. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Purification Workflows
This section addresses specific issues you may encounter during the purification of this compound, providing detailed, step-by-step protocols and the rationale behind them.
Question 1: My synthesized 3-Sulfobenzoic acid disodium salt is off-white or yellowish and contains significant inorganic salt impurities. How can I obtain a high-purity, colorless product?
Underlying Cause: The most common impurities in crude 3-Sulfobenzoic acid disodium salt are residual inorganic salts (primarily sodium chloride) from the synthesis and "salting out" process, as well as colored organic byproducts.[1] Industrial synthesis procedures can result in a product that is only 75% pure due to high sodium chloride content. Achieving high purity (>97%) requires a dedicated purification step.
Recommended Solution: Recrystallization from an Aqueous-Organic Solvent System
Recrystallization is a powerful technique for removing both inorganic salts and many organic impurities based on differences in their solubility at varying temperatures. Due to the high water solubility of 3-Sulfobenzoic acid disodium salt, a mixed solvent system is often optimal to ensure good recovery.
Experimental Protocol: Recrystallization using a Water/Ethanol System
-
Solvent Selection Rationale: Water is an excellent solvent for the highly polar 3-Sulfobenzoic acid disodium salt at elevated temperatures. However, its high solubility even at room temperature can lead to poor recovery. Ethanol is introduced as an "anti-solvent" in which the desired product is less soluble, promoting crystallization upon cooling while keeping more nonpolar impurities dissolved.
-
Dissolution:
-
In an appropriately sized Erlenmeyer flask, add your crude this compound.
-
For every 1 gram of crude product, add 5 mL of deionized water.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. The temperature should be brought to near boiling (90-95 °C).
-
If colored impurities are present, add a small amount (1-2% by weight of your crude product) of activated charcoal to the hot solution and continue to heat with stirring for 10-15 minutes. The charcoal will adsorb colored organic molecules.
-
-
Hot Filtration (if charcoal was used):
-
Preheat a funnel (either a Büchner funnel with a filter flask for vacuum filtration or a simple glass funnel for gravity filtration) by pouring hot water through it. This prevents premature crystallization in the funnel.
-
Quickly filter the hot solution to remove the activated charcoal. If using gravity filtration, fluted filter paper can increase the filtration speed.
-
-
Crystallization:
-
Transfer the hot, clear filtrate to a clean Erlenmeyer flask.
-
Slowly add ethanol to the hot solution until you observe the first signs of persistent cloudiness (turbidity). This indicates the solution is reaching its saturation point.
-
Add a few drops of hot water back into the solution until it becomes clear again.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 50:50 water/ethanol mixture to remove any remaining soluble impurities from the crystal surfaces.
-
Finally, wash the crystals with a small amount of cold ethanol to help displace the water and speed up drying.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Workflow Diagram: Recrystallization
Caption: Recrystallization workflow for purifying this compound.
Question 2: My product is free of colored impurities, but HPLC analysis shows the presence of isomeric species. How can I separate these isomers?
Underlying Cause: The sulfonation of benzoic acid can sometimes lead to the formation of small amounts of ortho- and para-isomers (2-sulfobenzoic acid and 4-sulfobenzoic acid) in addition to the desired meta-isomer (3-sulfobenzoic acid). These isomers have very similar physical properties, making them difficult to separate by simple recrystallization.
Recommended Solution: Anion-Exchange Chromatography
Ion-exchange chromatography separates molecules based on their net charge.[2] While the overall charge of the sulfobenzoic acid isomers is the same, subtle differences in their pKa values and molecular shape can lead to differential binding to an ion-exchange resin, allowing for their separation.[3]
Experimental Protocol: Anion-Exchange Chromatography
-
Resin Selection and Preparation:
-
Choose a strong anion-exchange (SAX) resin. These resins typically have quaternary ammonium functional groups and remain charged over a wide pH range.
-
Prepare a slurry of the resin in the starting buffer (e.g., 20 mM Tris-HCl, pH 8.0) and pack it into a suitable chromatography column.
-
Equilibrate the column by washing it with at least 5-10 column volumes of the starting buffer until the pH and conductivity of the eluate match the starting buffer.
-
-
Sample Preparation and Loading:
-
Dissolve the impure 3-Sulfobenzoic acid disodium salt in a minimum volume of the starting buffer. Ensure the pH is adjusted to match the starting buffer if necessary.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Load the sample onto the equilibrated column at a slow flow rate to ensure efficient binding.
-
-
Elution:
-
After loading, wash the column with 2-3 column volumes of the starting buffer to remove any unbound impurities.
-
Elute the bound sulfobenzoic acid isomers using a linear salt gradient. This is typically achieved by mixing the starting buffer (Buffer A) with a high-salt elution buffer (Buffer B: e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0).
-
A typical gradient might run from 0% to 100% Buffer B over 20 column volumes. The subtle differences in charge distribution among the isomers will cause them to elute at slightly different salt concentrations.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions containing UV-absorbing peaks by HPLC to identify which fractions contain the pure 3-sulfobenzoic acid isomer.
-
-
Desalting:
-
Pool the pure fractions. The product is now in a high-salt solution. To remove the salt, you can use dialysis against deionized water or a size-exclusion chromatography column.
-
Finally, recover the pure, salt-free product by lyophilization (freeze-drying).
-
Workflow Diagram: Ion-Exchange Chromatography
Caption: Workflow for the separation of sulfobenzoic acid isomers using anion-exchange chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities include:
-
Inorganic Salts: Primarily sodium chloride (NaCl), a byproduct of synthesis and purification.
-
Starting Materials: Unreacted benzoic acid.
-
Isomeric Impurities: 2-Sulfobenzoic acid and 4-Sulfobenzoic acid.
-
Heavy Metals: Trace amounts of metals like iron may be present.
-
Excess Acidity/Basicity: Residual sulfuric acid or sodium hydroxide from the synthesis.
A typical specification for a high-purity grade might list purity as ≥99.0% by HPLC, with limits on chlorides (≤0.01%), benzoic acid (≤0.5%), and iron (≤15.0 ppm).
Q2: How can I confirm the purity of my final product?
A2: A combination of methods is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying organic impurities, including isomeric species. A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer (e.g., phosphoric acid in water) is a good starting point.
-
Titration: An acid-base titration can be used to determine the overall assay of the sulfobenzoic acid salt. The sample is dissolved in a suitable solvent (like aqueous ethanol) and titrated with a standardized solution of sodium hydroxide.[4]
-
NMR Spectroscopy: ¹H NMR can be used to identify the presence of isomeric impurities by looking for characteristic aromatic proton splitting patterns that differ from the meta-substituted pattern of the main product.[5][6] It can also help identify residual organic solvents.
-
Ion Chromatography: This technique is specifically useful for quantifying anionic inorganic impurities like chloride and sulfate.
Quantitative Data Summary: Purity Analysis Methods
| Method | Analyte/Parameter | Typical Conditions/Reagents | Purpose |
| HPLC | Organic Impurities, Isomers | C18 column, Acetonitrile/Phosphate buffer gradient | Quantify organic purity and resolve isomers. |
| Titration | Assay (% Purity) | Standardized NaOH, Phenolphthalein indicator | Determine overall percentage of the active substance. |
| ¹H NMR | Structural Confirmation, Isomers | D₂O or DMSO-d₆ solvent | Identify isomeric impurities and confirm structure. |
| Ion Chromatography | Inorganic Anions | Anion-exchange column, Carbonate/Bicarbonate eluent | Quantify inorganic salts like NaCl and Na₂SO₄. |
Q3: What is the impact of sodium chloride impurity on downstream applications?
A3: Sodium chloride can be detrimental in several applications:
-
Polymerization: In polycondensation reactions, such as the synthesis of specialty polyesters where this monomer is used to impart dyeability, inorganic salts can interfere with the reaction kinetics and affect the final polymer's molecular weight and properties.[7][8]
-
Dye Synthesis: The presence of excess salt can alter the ionic strength of the reaction medium, affecting the solubility of reactants and the rate of dye formation. In the final dye product, high salt content can negatively impact its dyeing performance on fabrics.[9]
-
Pharmaceutical Applications: For use in drug development, strict limits on inorganic impurities are required for safety and to ensure predictable formulation behavior.
Q4: How should I store purified this compound?
A4: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is hygroscopic, meaning it can absorb moisture from the air, so protecting it from atmospheric moisture is important to maintain its integrity.
References
-
Gordillo, B., et al. (2017). An example of 1H-NMR spectrum of isomers 1-E,E and 1-E,Z in CDCl3; and 1-Z,Z in acetone-d6. Creative Biostructure. Available at: [Link]
-
MDPI. (2023). Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics. MDPI. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
Creative Biostructure. (2017). How NMR Helps Identify Isomers in Organic Chemistry? Available at: [Link]
-
MDPI. (2022). Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics. MDPI. Available at: [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
Magritek. (2018). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Available at: [Link]
-
MEL Science. Polymerization and polycondensation reactions. Available at: [Link]
-
Wikipedia. Solubility table. Available at: [Link]
- Google Patents. (1994). Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.
-
ChemBK. 3-sulfobenzoic acid monosodium salt. Available at: [Link]
-
Scribd. 3-Assay Benzoic Acid. Available at: [Link]
- Google Patents. (2001). Purification of organic acids using anion exchange chromatography.
-
Slideshare. Benzoic Acid Assay by Titration. Available at: [Link]
-
PubMed. (2003). Enantiomer separation by strong anion-exchange capillary electrochromatography with dynamically modified sulfated beta-cyclodextrin. Available at: [Link]
-
ResearchGate. (2015). Recrystallization of Impure Benzoic Acid. Available at: [Link]
-
ResearchGate. (2005). Dyeing of nylon with reactive dyes. Part 2. The effect of changes in level of dye sulphonation on the dyeing of nylon with reactive dyes. Available at: [Link]
-
Singapore Food Agency. DETERMINATION OF BENZOIC ACID. Available at: [Link]
-
Emco Chemicals. 3-Sulfobenzoic Acid Monosodium Salt. Available at: [Link]
-
Taylor & Francis Online. (2021). Polycondensation – Knowledge and References. Available at: [Link]
-
Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Available at: [Link]
-
MDPI. (2022). Theoretical Study of Vinyl-Sulfonate Monomers and Their Effect as the Dopants of Polyaniline Dimers. MDPI. Available at: [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Available at: [Link]
-
YouTube. (2023). Solubility Curves and Practice Problems. Available at: [Link]
-
ResearchGate. (2015). Effect of sodium chloride on the nucleation and polymorphic transformation of glycine. Available at: [Link]
-
ResearchGate. (2021). The influence of sodium chloride on the melting temperature of collagen crystalline region in parchments. Available at: [Link]
-
Mettler Toledo. (2015). Validation of Titration Methods. Available at: [Link]
-
ResearchGate. (2020). The Importance of Sulfonate to the Self-doping Mechanism of the Water-Soluble Conjugated Polyelectrolyte PCPDTBT-SO3K. Available at: [Link]
-
ResearchGate. (1970). Some effects on polycondensation reactions. Available at: [Link]
-
Diva Portal. (2007). Spherical Crystallization of Benzoic acid in different solvents. Available at: [Link]
Sources
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- 4. scribd.com [scribd.com]
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- 7. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mdpi.com [mdpi.com]
Overcoming solubility issues with 3-Sulfobenzoic acid disodium salt monohydrate in experiments
Welcome to our dedicated technical support center for 3-Sulfobenzoic acid disodium salt monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility challenges encountered during experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your work.
Introduction to this compound
This compound is a highly water-soluble organic compound.[1][2] Its chemical structure, featuring both a sulfonic acid group and a carboxylic acid group, makes it a versatile molecule in various applications, including as a reagent in organic synthesis and potentially as a component in buffer systems.[1][2] Despite its general high solubility, researchers can encounter difficulties in achieving desired concentrations or maintaining solution stability under specific experimental conditions. This guide will address these issues head-on, providing both theoretical understanding and practical, step-by-step solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
Q2: Can I dissolve this compound in organic solvents?
Generally, this compound exhibits poor solubility in non-polar organic solvents.[3] Its ionic nature makes it much more compatible with polar solvents, with water being the most effective. If your experimental design requires a non-aqueous or mixed-solvent system, it is crucial to perform preliminary solubility tests with small amounts of the compound.
Q3: Is this compound suitable for use in biological buffers?
Yes, the structural features of 3-Sulfobenzoic acid and its salts make them potential candidates for use in buffer systems, particularly in applications where phosphate-based buffers might interfere with the experiment.[1][4] However, it is essential to determine the pKa values of 3-sulfobenzoic acid to select the appropriate pH range for its effective buffering capacity. The presence of two acidic protons (one from the sulfonic acid and one from the carboxylic acid) means it will have two pKa values.
Q4: What are the primary safety precautions when handling this compound?
While not classified as a highly hazardous substance, it is recommended to handle this compound with standard laboratory safety practices. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid generating dust and ensure adequate ventilation. In case of contact with eyes or skin, rinse thoroughly with water.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a structured approach to diagnosing and resolving common solubility problems.
Issue 1: The compound is not dissolving completely at the desired concentration.
Underlying Causes and Solutions:
-
Approaching Saturation Limit: Even highly soluble compounds have a saturation point. You may be attempting to prepare a supersaturated solution.
-
Solution: Refer to any available solubility data and consider if a lower concentration is feasible for your experiment.
-
-
Insufficient Dissolution Time or Agitation: The dissolution rate can be slow, especially for larger crystals or without adequate mixing.
-
Solution: Increase the stirring time and/or use a magnetic stirrer to enhance agitation. Gently warming the solution can also increase the rate of dissolution.
-
-
Low Temperature: The solubility of most solids in liquids increases with temperature.[5]
-
Solution: Gently warm the solution while stirring. However, be mindful of the thermal stability of your compound and other components in your mixture. A detailed protocol for temperature-assisted dissolution is provided below.
-
Issue 2: The compound dissolves initially but then precipitates out of solution.
Underlying Causes and Solutions:
-
Change in Temperature: If the solution was heated to aid dissolution, it might become supersaturated upon cooling to room temperature, leading to precipitation.
-
Solution: Prepare the solution at the temperature at which it will be used. If heating is necessary, try to use the minimum temperature required for dissolution and cool the solution slowly to see if the compound remains in solution.
-
-
pH Shift: The protonation state of the carboxylic acid group is pH-dependent. A significant change in the pH of the solution could lead to the formation of a less soluble species.[6]
-
Solution: Measure and adjust the pH of your solution. For many salts of weak acids, solubility is higher at a pH above the pKa of the corresponding acid.[6] A protocol for pH adjustment is detailed below.
-
-
Common Ion Effect: The presence of other salts containing sodium ions in your solution could potentially decrease the solubility of the 3-Sulfobenzoic acid disodium salt, although this is less likely to be a significant issue given its high intrinsic solubility.
-
Solution: If possible, minimize the concentration of other sodium-containing reagents in your solution.
-
Experimental Protocols
Protocol 1: Standard Preparation of an Aqueous Solution
Objective: To prepare a clear, homogenous aqueous solution of this compound.
Materials:
-
This compound
-
High-purity deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper/boat
Procedure:
-
Calculate the required mass of this compound for your desired concentration and final volume.
-
Weigh the calculated amount of the compound accurately.
-
Add approximately 70-80% of the final volume of deionized water to the volumetric flask.
-
Place the stir bar in the flask and place it on the magnetic stirrer.
-
Gradually add the weighed compound to the water while stirring.
-
Continue stirring until the compound is fully dissolved. This may take several minutes.
-
Once dissolved, add deionized water to the final volume mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
Protocol 2: Temperature-Assisted Dissolution
Objective: To increase the solubility and dissolution rate by gentle heating.
Materials:
-
Same as Protocol 1
-
Hot plate with stirring capability
-
Thermometer
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Gently warm the solution on the hot plate to a temperature between 40-50°C. Caution: Do not boil the solution.
-
Monitor the temperature with a thermometer.
-
Add the weighed compound gradually while stirring and maintaining the temperature.
-
Once fully dissolved, turn off the heat and allow the solution to cool slowly to room temperature.
-
Observe the solution during cooling for any signs of precipitation.
-
If no precipitation occurs, proceed with bringing the solution to the final volume as in Protocol 1.
Protocol 3: pH Adjustment to Enhance and Maintain Solubility
Objective: To optimize the pH of the solution to prevent precipitation.
Materials:
-
Prepared solution of this compound
-
pH meter
-
Dilute solutions of sodium hydroxide (e.g., 0.1 M NaOH) and hydrochloric acid (e.g., 0.1 M HCl)
-
Pipettes
Procedure:
-
Prepare the solution as described in Protocol 1 or 2.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the initial pH of your solution.
-
If precipitation is an issue, it is likely due to the solution being too acidic. The carboxylate group may be getting protonated.
-
Slowly add the dilute NaOH solution dropwise while monitoring the pH.
-
Adjust the pH to a slightly basic range (e.g., pH 7.5-8.5) and observe if the precipitate redissolves.
-
If you need to work at a specific pH, adjust accordingly, but be aware that lower pH values may decrease solubility.[5]
Data Presentation
| Parameter | Observation/Recommendation |
| Solvent | High-purity water is the recommended solvent. |
| Temperature | Solubility generally increases with temperature. Gentle warming to 40-50°C can aid dissolution. |
| pH | Maintaining a neutral to slightly basic pH can help prevent precipitation. |
| Agitation | Continuous stirring is recommended for efficient dissolution. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Sources
- 1. 3-Sulfobenzoic Acid Monosodium Salt | Sodium 3-Sulfobenzoate | CAS 17625-03-5 [emcochemicals.com]
- 2. CAS 121-53-9: 3-Sulfobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stm.bookpi.org [stm.bookpi.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Researcher's Guide to 3-Sulfobenzoic Acid Disodium Salt Monohydrate
Welcome to the technical support center for 3-Sulfobenzoic acid disodium salt monohydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered when working with this versatile compound. Here, we will delve into the nuances of its properties and provide practical, field-proven insights to ensure the success and reproducibility of your experiments.
Introduction: Understanding the Compound
This compound (C₇H₄Na₂O₅S·H₂O) is an aromatic sulfonic acid derivative widely utilized in various scientific disciplines. Its unique structure, featuring both a carboxylate and a sulfonate group, imparts valuable properties such as high water solubility and thermal stability. These characteristics make it a useful building block in organic synthesis, a counterion in pharmaceutical formulations, and a component in the production of dyes and polymers.[1][2] However, like any reagent, its effective use requires a thorough understanding of its chemical behavior to preempt and troubleshoot potential experimental pitfalls.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound.
Q1: What are the key solubility characteristics of this compound?
A1: Due to the presence of two ionic groups (carboxylate and sulfonate) and its nature as a salt, this compound is highly soluble in water.[3] Conversely, it exhibits limited solubility in non-polar organic solvents. When preparing solutions, it is always recommended to start with aqueous solvents. If your protocol requires a mixed solvent system, dissolve the compound in the aqueous portion first before adding the organic solvent to avoid precipitation.
Q2: How does the monohydrate form of this salt affect its use in experiments?
A2: The "monohydrate" designation indicates that each molecule of the salt is associated with one molecule of water.[4] This water of hydration is an integral part of the crystal structure and contributes to the compound's overall molecular weight. For reactions that are sensitive to water or require precise molar calculations, it is crucial to use the molecular weight of the monohydrate (264.16 g/mol ) and not the anhydrous form.[5] The presence of this water molecule can also influence the compound's hygroscopicity.
Q3: Is this compound hygroscopic?
Q4: What are the recommended storage and handling procedures?
A4: Store this compound in a cool, dry, and well-ventilated area away from strong oxidizing agents.[8][9] Always keep the container tightly closed to prevent moisture absorption and contamination.[10] When handling, use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q5: Under what pH conditions is this compound stable?
A5: Aromatic sulfonic acids and their salts are generally stable compounds. Studies on related aromatic sulfonic acids have shown good stability in acidic aqueous solutions.[11] The disodium salt will form a neutral to slightly alkaline solution in water. While stable under a range of pH conditions, extreme pH values combined with high temperatures could potentially lead to hydrolysis or other degradation pathways over extended periods. For long-term storage of solutions, it is advisable to maintain a near-neutral pH and store at a low temperature (e.g., 4°C).
Troubleshooting Guide: Common Experimental Errors and Solutions
This section provides a detailed, question-and-answer-formatted guide to address specific issues you may encounter during your experiments.
Issue 1: Incomplete Dissolution or Precipitation
Q: I am having trouble dissolving this compound in my solvent system, or it is precipitating out of solution unexpectedly. What could be the cause?
A: Incomplete dissolution or precipitation is a common issue that can often be traced back to the choice of solvent or experimental conditions.
-
Causality: As a highly polar, ionic compound, this compound is most soluble in polar solvents, with water being the optimal choice. Its solubility dramatically decreases in non-polar organic solvents. If your reaction medium is predominantly organic, you will likely encounter solubility issues.
-
Troubleshooting Steps:
-
Solvent Selection: If possible, switch to a more polar solvent system. If your reaction requires an organic solvent, consider using a co-solvent system.
-
Dissolution Protocol: Always dissolve the salt in the aqueous component of your solvent mixture first before introducing the organic solvent.
-
Temperature: Gently warming the solution can aid in dissolution. However, be mindful of the thermal stability of other reagents in your mixture.
-
pH Adjustment: The solubility of 3-Sulfobenzoic acid and its salts can be pH-dependent. Ensure the pH of your solution is compatible with maintaining the ionized (and thus more soluble) form of the compound.
-
Issue 2: Inconsistent or Non-Reproducible Reaction Outcomes
Q: My reaction yields are inconsistent, or I am observing unexpected side products. Could the this compound be the source of the problem?
A: Inconsistent results can often be attributed to the purity of the reagent or its interaction with other components in the reaction mixture.
-
Causality: The purity of the starting material is paramount. Common impurities in commercially available 3-Sulfobenzoic acid salts can include residual starting materials from synthesis, such as benzoic acid, or byproducts like sodium sulfate and chlorides.[12] These impurities can interfere with your reaction, leading to lower yields or the formation of side products. Furthermore, the inherent water molecule in the monohydrate form can be a hidden source of water in moisture-sensitive reactions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
-
Detailed Protocol: Purity Verification
-
Review Certificate of Analysis (CoA): Always check the CoA provided by the supplier for the stated purity and a list of identified impurities.
-
Analytical Characterization: If you suspect impurities not listed on the CoA, you can perform your own analysis using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To identify and quantify organic impurities.
-
Ion Chromatography: To detect inorganic impurities like chlorides and sulfates.
-
Karl Fischer Titration: To accurately determine the water content.
-
-
Issue 3: Altered Properties in Formulations (for Drug Development Professionals)
Q: When using 3-Sulfobenzoic acid disodium salt as a counterion, the resulting drug salt has unexpected physicochemical properties (e.g., solubility, stability). Why might this be?
A: The properties of a salt are a complex interplay between the active pharmaceutical ingredient (API) and the counterion.
-
Causality: The choice of a counterion is a critical step in drug development, as it can significantly impact the properties of the final drug product. While 3-Sulfobenzoic acid disodium salt can enhance aqueous solubility, its interaction with the API can also lead to the formation of different polymorphs or hydrates, each with its unique solubility and stability profile.
-
Expert Insights & Recommendations:
-
Solid-State Characterization: It is essential to perform a thorough solid-state characterization of the newly formed salt. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can identify the crystalline form and any associated solvates or hydrates.
-
Polymorph Screening: A comprehensive polymorph screen should be conducted to identify all possible crystalline forms of the drug salt and to select the one with the most desirable properties.
-
Forced Degradation Studies: To assess the stability of the new salt, perform forced degradation studies under various stress conditions (e.g., heat, humidity, light, and different pH values). This will help to identify potential degradation pathways and establish appropriate storage conditions.
-
Data Summary
| Property | Typical Value/Characteristic | Potential Experimental Impact |
| Molecular Formula | C₇H₄Na₂O₅S·H₂O | Accurate molecular weight is crucial for stoichiometric calculations. |
| Molecular Weight | 264.16 g/mol [5] | Use this value for all calculations to account for the water of hydration. |
| Appearance | White crystalline solid | Any deviation may indicate impurities or degradation. |
| Solubility in Water | Highly soluble[3] | The preferred solvent for this compound. |
| Solubility in Non-Polar Organic Solvents | Limited | May precipitate in reactions with a high organic solvent content. |
| Thermal Stability | Decomposes at high temperatures | Avoid excessive heating during dissolution or reaction. |
| Common Impurities | Benzoic acid, sodium sulfate, chlorides[12] | Can lead to side reactions and affect reaction yields. |
Conclusion
This compound is a valuable reagent with a broad range of applications. A thorough understanding of its properties, including its solubility, the role of its water of hydration, and potential impurities, is key to its successful use. By following the guidance and troubleshooting steps outlined in this technical support center, researchers can mitigate common experimental errors and achieve reliable and reproducible results.
References
-
PubMed. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. [Link]
-
FutureFuel Trading. 3-Sodiosulfobenzoic Acid Supplier | 17625-03-5 | Your Reliable Distributor. [Link]
-
ResearchGate. Hygroscopicity of Linear Alkylbenzene Sulfonates Powders. [Link]
-
Emco Chemicals. 3-Sulfobenzoic Acid Monosodium Salt. [Link]
-
MEL Science. Features and significance of hydration in chemistry. [Link]
-
PubMed. Water Uptake and Hygroscopic Growth of Organosulfate Aerosol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of Sodium 3-Sulfobenzoate. [Link]
- Google Patents. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.
-
Capital Resin Corporation. How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. [Link]
-
Carl ROTH. Safety data sheet. [Link]
-
ChemBK. 3-sulfobenzoic acid monosodium salt. [Link]
-
Solubility of Things. 3-Sulfobenzoic acid. [Link]
-
PubChem. CID 88736737 | C14H12O10S2. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. [Link]
-
Saskoer.ca. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry. [Link]
-
Chemistry LibreTexts. 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]
-
ResearchGate. On the Stability of Selected Monomeric and Polymeric Aryl Sulfonic Acids on Heating in Water (Part 1). [Link]
-
ResearchGate. The thermal decomposition of benzoic acid. [Link]
-
PubMed. Effect of sulfate groups from sulfuric acid hydrolysis on the thermal degradation behavior of bacterial cellulose. [Link]
-
MDPI. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. [Link]
-
ResearchGate. Thermal Studies on Some Substituted Aminobenzoic Acids. [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
ResearchGate. Surface tension and hygroscopicity analysis of aerosols containing organosulfate surfactants. [Link]
-
Wikipedia. Hydration reaction. [Link]
-
Chemistry Learner. Hydration Reaction: Definition, Mechanism, Examples & Applications. [Link]
-
Hydration reaction: Significance and symbolism. Hydration reaction: Significance and symbolism. [Link]
-
American Mineralogist. Let there be water: How hydration/dehydration reactions accompany key Earth and life processes. [Link]
-
PubMed. The capillary electrophoresis separation of benzodiazepine drug using dextran sulfate and SDS as running buffer. [Link]
-
ResearchGate. Quantitative capillary zone electrophoresis method for the precise determination of charge differences arising from the manufacture of heparan-N-sulfatase. [Link]
-
PubMed. Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Upd. [Link]
-
ScienceDirect. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. [Link]
-
Organic Syntheses Procedure. ACID AMMONIUM o-SULFOBENZOATE. [Link]
-
Organic Syntheses Procedure. o-SULFOBENZOIC ANHYDRIDE. [Link]
-
ResearchGate. Stability study of sulfonated phthalic and naphthalenic polyimide structures in aqueous medium. [Link]
-
National Bureau of Standards. pH VALUES OF ACID.SALT MIXTURES OF SOME AROMATIC SULFONIC ACIDS AT VARIOUS TEMPERATURES AND A. [Link]
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- 3. CAS 121-53-9: 3-Sulfobenzoic acid | CymitQuimica [cymitquimica.com]
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Technical Support Center: Prevention of 3-Sulfobenzoic Acid Disodium Salt Monohydrate Degradation
Welcome to the technical support center for 3-Sulfobenzoic acid disodium salt monohydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of this compound during storage. By understanding the underlying chemical principles and implementing best practices, you can ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the first signs that my this compound might be degrading?
A: The most immediate sign is a change in the physical appearance of the compound. As a hygroscopic substance, it readily absorbs moisture from the atmosphere.[1][2] This can lead to clumping, caking, or the material appearing wet or gummy.[2] Any deviation from a fine, white powder should be considered a potential indicator of moisture uptake, which is the first step in several degradation pathways.
Q2: I've noticed some clumping in my stock. Is it still usable?
A: Clumping indicates moisture absorption, which can compromise the compound's purity and stability.[2] While you might be able to break up the clumps with a spatula, the absorbed water can initiate hydrolysis or other degradation reactions.[1][3] For sensitive applications, it is highly recommended to use a fresh, unopened container or to re-qualify the material's purity through analytical methods before use.
Q3: What is the primary cause of degradation for this compound during storage?
A: The primary culprit is exposure to atmospheric moisture. This compound is hygroscopic, meaning it actively draws in water from the air.[1][3] This absorbed water can lead to hydrolysis of the sulfonate group, although this typically requires elevated temperatures.[4] More commonly, the presence of water can facilitate other reactions if contaminants are present.
Q4: How critical is the storage temperature?
A: While room temperature is generally acceptable, it's crucial to avoid high temperatures.[5] Thermal decomposition can occur at elevated temperatures, leading to the breakdown of the molecule.[6][7] Storing in a cool, dry place away from direct heat sources is a key preventative measure.[5][8]
Troubleshooting Guide: Diagnosing and Preventing Degradation
This section provides a more detailed approach to identifying, mitigating, and preventing the degradation of this compound.
Issue 1: Physical Changes in the Stored Compound
-
Symptoms: The powder is no longer free-flowing and has formed clumps or a solid mass. In severe cases, it may appear damp or have a paste-like consistency.[2]
-
Root Cause Analysis: This is a clear indication of significant moisture absorption due to improper storage.[1][2] The container may not have been sealed tightly, or it may have been opened frequently in a humid environment.
-
Immediate Action:
-
Immediately reseal the container tightly.
-
If possible, place the container in a desiccator with a fresh desiccant to remove some of the absorbed moisture.[3]
-
For future use, consider aliquotting the material into smaller, single-use containers to minimize exposure of the bulk supply.
-
-
Long-Term Prevention:
Issue 2: Inconsistent Experimental Results
-
Symptoms: You are observing variability in your experimental outcomes, such as changes in reaction kinetics, altered pH of solutions, or unexpected side products.
-
Root Cause Analysis: This could be due to a change in the purity of the this compound. Degradation products can act as impurities that interfere with your experiments. The presence of excess water from hygroscopic absorption can also dilute solutions and alter reaction conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for inconsistent experimental results.
-
Recommended Analytical Protocols:
-
Purity Assessment by HPLC: A reverse-phase High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of the compound and detect any degradation products.
-
Water Content by Karl Fischer Titration: This is the most accurate method to quantify the amount of absorbed water.
-
Issue 3: Visible Discoloration
-
Symptoms: The typically white powder has developed a yellow or brownish tint.
-
Root Cause Analysis: Discoloration can be a sign of oxidative degradation or reaction with impurities. This may be accelerated by exposure to light or heat. While aromatic sulfonic acids are generally resistant to oxidation, the presence of certain contaminants can catalyze this process.[6]
-
Preventative Measures:
Best Practices for Storage and Handling
To ensure the long-term stability of this compound, adhere to the following guidelines:
| Parameter | Recommendation | Rationale |
| Container | Use the original manufacturer's container. If repackaging, use airtight, opaque containers. | Prevents moisture and light exposure.[1][5] |
| Atmosphere | Store in a dry environment. A desiccator or nitrogen box is ideal. | Minimizes hygroscopic water absorption.[3] |
| Temperature | Store in a cool, dry place. Avoid temperatures above 25°C. | Reduces the risk of thermal degradation.[5][8] |
| Location | Keep away from direct sunlight, heat sources, and incompatible chemicals like strong oxidizing agents. | Prevents light-induced and thermal degradation, and hazardous reactions.[9][11] |
| Handling | Minimize the time the container is open. Use a clean, dry spatula for dispensing. | Reduces exposure to atmospheric moisture and prevents cross-contamination.[2] |
Visual Guide to Proper Storage
Caption: Ideal storage conditions shield the compound from environmental threats.
References
- Laboratory Disposable Products. (2025). Safe Lab Reagent Storage Guide | Best Practices 2025.
- Scitara. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
- TutorChase.How do you handle hygroscopic solutes in the lab?.
- Lab Manager.Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
- CORECHEM Inc.
- University of St Andrews.
- Iowa State University.Chemical Handling and Storage - Environmental Health and Safety.
- Cole-Parmer.Material Safety Data Sheet - 3-Sulfobenzoic Acid Disodium Salt Mono.
- RSC Publishing.
- Interactive Learning Paradigms, Incorporated.The MSDS HyperGlossary: Hygroscopic.
- GREEN AGROCHEM. (2025).
- Sigma-Aldrich. (2025).
- PMC - NIH.Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Organic Syntheses Procedure.
- Reddit. (2016).
- Fisher Scientific.
- PubMed.Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures.
- Benchchem.
- Google Patents.US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.
- Brandeis ScholarWorks.
- PubMed.
- Santa Cruz Biotechnology.
- ChemBK.3-sulfobenzoic acid monosodium salt.
- Thieme E-Books.
- ResearchGate. (2025). Stages of thermal decomposition of sodium oxo-salts of sulphur.
- Wikipedia.Sulfonic acid.
- Emco Chemicals.3-Sulfobenzoic Acid Monosodium Salt.
- Sigma-Aldrich.3-SULFOBENZOIC ACID, DISODIUM SALT AldrichCPR.
- ChemicalBook.
- Otto Chemie Pvt. Ltd.
- Semantic Scholar.
- Thermo Fisher Scientific. (2025).
- ChemicalBook.
- CHEMICAL POINT.
- ResearchGate. (2017). Synthesis and Purification of 4-Sulfobenzoic acid potassium salt.
- Google Patents.
- ResearchGate.
- Cheméo.M-sulfobenzoic acid, s-sodium salt - Chemical & Physical Properties.
- FutureFuel Trading.3-Sodiosulfobenzoic Acid Supplier | 17625-03-5 | Your Reliable Distributor.
- ICSE Solved Paper 2023 - Chemistry.ICSE Solved Paper 2023 - Chemistry.
- ResearchGate. (2025).
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- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
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- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate – GREEN AGROCHEM [greenagrochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
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- 11. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
Troubleshooting unexpected spectroscopic results for 3-Sulfobenzoic acid disodium salt monohydrate
Welcome to the technical support resource for researchers working with 3-Sulfobenzoic acid disodium salt monohydrate. This guide is designed to provide in-depth, field-proven insights into troubleshooting unexpected spectroscopic results. Our approach moves beyond simple checklists to explain the underlying causality, ensuring you can confidently validate your experimental outcomes.
Frequently Asked Questions (FAQs) at a Glance
-
My UV-Vis spectrum doesn't show the expected absorbance or λmax. What's the first thing I should check?
-
I'm seeing broad, noisy, or unexpected peaks in my FTIR spectrum. What are the likely causes?
-
My ¹H NMR spectrum looks noisy and the aromatic peaks are not well-resolved. What should I do?
-
Why does the baseline of my spectrum look distorted or sloped?
General Troubleshooting Workflow
Before diving into technique-specific issues, it's crucial to follow a logical diagnostic sequence. An issue that appears to be an instrument malfunction can often be traced back to a simple sample preparation error.
Caption: General troubleshooting workflow for spectroscopic analysis.
UV-Vis Spectroscopy Troubleshooting
The electronic transitions in the aromatic ring of 3-sulfobenzoic acid are sensitive to the molecular environment, particularly pH.
Question: My UV-Vis spectrum shows a shifted maximum absorption (λmax) and/or incorrect absorbance values. What's wrong?
Answer: This is a common and often multifaceted issue. Let's break down the potential causes from most to least likely.
1. The Critical Role of pH
The structure of 3-sulfobenzoic acid possesses two key functional groups: a carboxylate and a sulfonate. While the sulfonate group is the salt of a strong acid and remains ionized, the carboxylate group's protonation state is pH-dependent.
-
Mechanism: Changes in pH alter the protonation state of the carboxyl group. Deprotonation can affect the electronic distribution across the aromatic ring, leading to a shift in the energy required for π→π* transitions.[2][9] This often results in a bathochromic (red) or hypsochromic (blue) shift in the λmax.[1]
Caption: Influence of pH on the chemical structure and UV-Vis spectrum.
-
Troubleshooting Steps:
-
Buffer Your Solution: If not already doing so, prepare your sample in a suitable buffer solution to maintain a constant pH.
-
Verify pH: Measure the pH of the final solution in the cuvette.
-
Perform a pH Titration: To characterize the compound fully, intentionally vary the pH of the solution (e.g., from pH 2 to 10) and record a spectrum at each step. This will reveal the pH-dependent absorption profile.
-
2. Sample Concentration and Solvent Issues
-
Concentration: If the absorbance is too high (> 2.0), it can lead to non-linear detector response and apparent shifts. If it's too low (< 0.1), the signal-to-noise ratio will be poor.[10][11]
-
Action: Prepare a dilution series to find the optimal concentration range.
-
-
Solvent Cutoff: Ensure your solvent is transparent in the measurement wavelength range. For example, some grades of ethanol show significant absorbance below 210 nm.[7]
-
Action: Always run a solvent blank first. Use high-purity spectroscopic grade solvents.
-
3. Instrument and Methodological Problems
-
Cuvette Issues: Scratches, fingerprints, or using the wrong type of cuvette (e.g., plastic for UV measurements) can obstruct the light path.[10]
-
Action: Use clean, matched quartz cuvettes for UV range measurements. Ensure the cuvette is placed correctly in the holder.[10]
-
-
Baseline and Calibration: An unstable baseline or improper calibration will lead to inaccurate results.[7]
Protocol: Standard UV-Vis Analysis
-
Instrument Warm-up: Power on the spectrophotometer and its lamps. Allow for a 30-minute warm-up period.[12]
-
Sample Preparation: Accurately weigh the this compound and dissolve it in a volumetric flask using your chosen solvent (e.g., deionized water or a specific buffer). Calculate the concentration to target an expected absorbance between 0.1 and 1.0.
-
Calibration (Blanking): Fill a clean quartz cuvette with the solvent/buffer. Place it in the reference holder (for dual-beam) or sample holder (for single-beam) and run a baseline correction across the desired wavelength range.[12]
-
Sample Measurement: Rinse the cuvette with a small amount of your sample solution, then fill it. Ensure there are no air bubbles. Place it in the sample holder and acquire the spectrum.
FTIR Spectroscopy Troubleshooting
For this compound, you should expect to see characteristic peaks for the sulfonate group, the carboxylate group, and the substituted aromatic ring.
Question: My FTIR spectrum is missing key peaks, or shows broad, undefined absorptions where sharp peaks are expected.
Answer: This almost always points to a problem with sample preparation or atmospheric interference.
1. The Problem of Water
This compound is hygroscopic and contains a water of hydration. Potassium Bromide (KBr), commonly used for solid-state pellets, is also very hygroscopic.
-
Mechanism: Absorbed water will produce a very broad absorption band in the 3500-3200 cm⁻¹ region, which can obscure the O-H stretch of a carboxylic acid dimer (if any is present in a free acid impurity) or other N-H stretches from impurities.
-
Troubleshooting Steps:
-
Dry Your Sample: Gently dry the sample in a vacuum oven at a low temperature before analysis.
-
Use Dry KBr: Use fresh, spectroscopy-grade KBr that has been stored in a desiccator.
-
Purge the Instrument: Purge the sample compartment with dry nitrogen or air to minimize atmospheric water vapor and CO₂ interference.[4]
-
2. Poor Sample Preparation (KBr Pellet Technique)
-
Mechanism: If the sample is not ground finely enough or mixed homogeneously with the KBr, infrared light will scatter off the large particles. This leads to a sloping baseline and reduced peak intensity, a phenomenon known as the Christiansen effect.[13]
-
Troubleshooting Steps:
-
Grind Thoroughly: Grind a small amount of sample with KBr in an agate mortar and pestle until the mixture has a fine, talc-like consistency.
-
Press a Clear Pellet: Use a hydraulic press to create a thin, transparent pellet. Opaque or cloudy pellets indicate poor grinding or insufficient pressure.
-
3. Attenuated Total Reflectance (ATR) Issues
-
Mechanism: ATR is a surface technique. If the ATR crystal is not clean when the background is collected, residual solvent or previous sample signals can appear as negative (inverted) peaks in your final spectrum.[8][14] Poor contact between the sample and the crystal will result in weak, distorted signals.[13]
-
Troubleshooting Steps:
-
Clean the Crystal: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and ensure it is completely dry before collecting a background spectrum.
-
Ensure Good Contact: Apply sufficient pressure to ensure firm, uniform contact between the solid sample and the ATR crystal.
-
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylate Dimer) | 3300-2500 | Very Broad |
| C-H (Aromatic) | 3100-3000 | Sharp, multiple weak bands |
| C=O (Carboxylate) | 1725-1700 | Strong, Sharp |
| C=C (Aromatic) | 1600-1450 | Medium to strong, multiple bands |
| S=O (Sulfonate) | 1350-1340 & 1180-1160 | Strong, Sharp |
| C-O Stretch | 1320-1210 | Medium |
| Reference: Based on general IR principles and data for benzoic acid derivatives.[15] |
NMR Spectroscopy Troubleshooting
NMR provides the most detailed structural information. For this compound, you should expect to see signals in the aromatic region of the ¹H NMR spectrum.
Question: The peaks in my ¹H NMR spectrum are broad, the integrations are incorrect, or I see peaks I don't recognize.
Answer: NMR spectral quality is highly dependent on sample preparation and instrument parameters.
1. Poor Shimming and Sample Homogeneity
-
Mechanism: The magnetic field must be perfectly homogeneous across the sample volume for sharp, well-resolved peaks. Poor shimming or suspended particles in the sample disrupt this homogeneity, causing peak broadening.[5][16]
-
Troubleshooting Steps:
-
Filter Your Sample: If your sample solution appears cloudy, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Re-shim the Spectrometer: Perform a careful manual shim or use the instrument's automated shimming routine. If shimming is difficult, it may indicate a problem with the sample itself (e.g., concentration, suspended solids).[6]
-
2. Solvent and Concentration Issues
-
Solvent Choice: The sample must be fully soluble in the chosen deuterated solvent. Insoluble material will lead to poor shimming and broad lines.[16]
-
Action: For this disodium salt, D₂O is the most appropriate solvent. If using other solvents like DMSO-d₆, solubility may be limited.
-
-
Residual Solvent Peaks: Contamination from solvents used during synthesis or purification (e.g., ethyl acetate) is common.[16]
-
Action: Check standard charts for the chemical shifts of common laboratory solvents to identify impurity peaks.
-
-
Water Peak: If using a solvent other than D₂O, a significant water peak can obscure nearby sample signals.[16]
-
Action: Use fresh, high-quality deuterated solvents. If the water peak is still problematic, solvent suppression techniques can be employed.[17]
-
-
Concentration: A sample that is too concentrated can lead to viscosity-induced peak broadening and may even saturate the detector.[5][17] A sample that is too dilute will require a very large number of scans to achieve a good signal-to-noise ratio.
-
Action: Aim for a concentration of 5-10 mg in 0.5-0.6 mL of solvent as a starting point.
-
3. pH Effects in D₂O
-
Mechanism: In D₂O, acidic protons will exchange with deuterium. For this compound, the carboxylic acid proton (if the sample were the free acid) would exchange and not be visible. The chemical shifts of the aromatic protons can still be sensitive to the pD (the equivalent of pH in D₂O), which can affect their electronic environment.
-
Troubleshooting Steps:
-
Ensure Consistency: Be aware that the pD of your D₂O solution can influence the exact chemical shifts. Small amounts of acidic or basic impurities can alter the pD.
-
| Proton Environment | Expected ¹H Shift (ppm) | Multiplicity | Notes |
| Aromatic Protons | 7.5 - 8.5 | Multiplets | The exact shifts and coupling patterns depend on the substitution pattern. Expect 4 distinct signals. |
| Water | ~4.7 (in D₂O) | Singlet | Residual HDO peak. |
| Reference: Based on data for Sodium 3-sulfobenzoate in D₂O and general principles of aromatic systems. |
References
-
Photonics.com. (n.d.). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Retrieved from [Link]
-
HINOTEK. (n.d.). 20 Common Problems for Spectrophotometers. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry For Everyone. (2025, July 31). How To Troubleshoot Bad FTIR Spectra? [Video]. YouTube. Retrieved from [Link]
-
Sper Scientific Direct. (2025, July 11). Spectrophotometer Selection and Troubleshooting: A Practical Guide. Retrieved from [Link]
-
University of Wisconsin-Madison, NMR Facility. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Common Problems with FT-IR Instruments and How to Avoid Them. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 8). How To Do IR Spectroscopy Problems? [Video]. YouTube. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common Problems. Retrieved from [Link]
-
Concepts in Magnetic Resonance Part A. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]
-
PIKE Technologies. (2015, October 30). IR Troubleshooting: Inverted Bands In The Spectrum [Video]. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Eastern Analytical Symposium. (n.d.). E25-21: Collecting Infrared Spectra and Avoiding the Pitfalls. Retrieved from [Link]
-
The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. Retrieved from [Link]
-
Chemistry Insight. (2023, October 20). UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2014, September 7). What is the pH effect on UV spectra?. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the UV-visible absorption spectra of... [Image]. Retrieved from [Link]
-
Emco Chemicals. (n.d.). 3-Sulfobenzoic Acid Monosodium Salt. Retrieved from [Link]
-
PubMed. (2022, February 15). Effects of pH on light absorption properties of water-soluble organic compounds in particulate matter emitted from typical emission sources. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of Sodium 3-Sulfobenzoate. Retrieved from [Link]
-
CellMosaic. (n.d.). Certificate of Analysis. Retrieved from [Link]
-
PubChem. (n.d.). CID 88736737 | C14H12O10S2. Retrieved from [Link]
- Google Patents. (n.d.). US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.
-
FutureFuel Trading. (n.d.). 3-Sodiosulfobenzoic Acid Supplier. Retrieved from [Link]
-
International Journal of Pharma Research and Health Sciences. (n.d.). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. Retrieved from [Link]
-
ChemBK. (n.d.). 3-sulfobenzoic acid monosodium salt. Retrieved from [Link]
-
Veeprho. (n.d.). Sodium 3-Sulfobenzoate | CAS 17625-03-5. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Aerobic degradation of 3-chlorobenzoic acid by bacterial strains isolated from petroleum polluted soils. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Retrieved from [Link]
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- 8. spectroscopyonline.com [spectroscopyonline.com]
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- 15. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Technical Support Center: Characterization of 3-Sulfobenzoic Acid Disodium Salt Monohydrate & Derivatives
Introduction: Welcome to the technical support center for the characterization of 3-Sulfobenzoic acid disodium salt monohydrate and its derivatives. These highly polar, ionic, and often hygroscopic compounds are crucial intermediates in pharmaceutical and materials science. However, their unique physicochemical properties present significant analytical challenges. This guide provides in-depth, field-tested insights and troubleshooting protocols to help you navigate these complexities, ensuring the accuracy and reproducibility of your results. It is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.
Section 1: Foundational Knowledge & Handling FAQs
This section addresses the fundamental properties of this compound that underpin many of the analytical challenges.
Q1: My batch of this compound shows variable weight. What's happening?
A: The primary cause is the compound's hygroscopicity . The monohydrate form contains one molecule of water of crystallization, but the highly polar sulfonate and carboxylate groups can attract additional atmospheric moisture, leading to weight fluctuations.
-
Expert Insight: This isn't just a weighing issue; excess adsorbed water can impact NMR concentration calculations, suppress MS signal, and alter thermal analysis profiles.
-
Troubleshooting Protocol:
-
Storage: Always store the compound in a desiccator over a strong drying agent (e.g., P₂O₅ or fresh silica gel).
-
Handling: Weigh samples quickly in a low-humidity environment if possible. For highly sensitive quantitative work, consider using a glovebox with a controlled atmosphere.
-
Quantification of Water Content: Before use in critical assays, determine the precise water content using Karl Fischer titration or Thermogravimetric Analysis (TGA), as detailed in Section 5.
-
Q2: I'm struggling to dissolve the compound for analysis. What are the best solvents?
A: Due to its ionic salt nature, the compound is highly soluble in water. Its solubility is significantly lower in organic solvents.
-
Causality: The disodium salt is highly polar. "Like dissolves like" is the governing principle. Polar protic solvents like water are effective at solvating the sodium and sulfonate/carboxylate ions.
-
Practical Recommendations:
-
HPLC/MS: Use water or a high aqueous content mobile phase as the sample diluent. Ensure the diluent is matched to the mobile phase to prevent peak distortion.
-
NMR: Deuterium oxide (D₂O) is the solvent of choice.
-
Solubility Data: The solubility in water is approximately 25 mg/mL.
-
| Solvent | Solubility | Rationale |
| Water | High (~25 mg/mL) | Ideal for solvating the ionic salt structure. |
| Methanol | Low | Can be used as an organic modifier in HPLC but is a poor primary solvent. |
| Acetonitrile | Very Low | A common HPLC organic phase, but a very poor solvent for the analyte itself. |
| DMSO | Moderate | Can be used but may interfere with some analyses. |
| D₂O | High | The required solvent for ¹H NMR analysis. |
Section 2: Chromatographic Analysis (HPLC/UPLC) Troubleshooting
High-performance liquid chromatography is a primary tool for purity assessment, but the polar and ionic nature of these compounds can cause significant issues.
Q3: I have very little or no retention on my C18 column. How can I get the compound to retain?
A: This is a classic symptom of a polar analyte on a non-polar stationary phase. The compound has minimal hydrophobic character to interact with the C18 alkyl chains.
-
Expert Insight: Standard reversed-phase (RP) conditions are ineffective. You must modify the mobile phase or switch to an alternative chromatographic mode.
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for poor HPLC retention.
Q4: My peaks are tailing badly. What is causing this and how do I fix it?
A: Peak tailing is the most common issue for this class of compounds. It is typically caused by secondary interactions between the analyte's sulfonate/carboxylate groups and active sites (e.g., free silanols) on the silica backbone of the column.[1]
-
Trustworthiness Principle: A symmetrical peak shape is essential for accurate integration and purity assessment. Ignoring tailing can lead to underestimation of impurities co-eluting on the tail.[1]
-
Step-by-Step Protocol to Reduce Tailing:
-
Lower Mobile Phase pH: Add a buffer to the mobile phase to maintain a low pH (e.g., pH 2.5-3.0 using formic acid or phosphate buffer). This protonates the acidic silanol groups on the stationary phase, minimizing unwanted ionic interactions.[1] Caution: Standard silica columns are not stable below pH 2.
-
Increase Buffer Strength: If using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help to better shield the active sites and improve peak shape.
-
Use a Modern, End-Capped Column: Employ a high-purity silica column that is thoroughly end-capped. These columns have fewer exposed silanol groups, reducing the sites for secondary interactions.[1]
-
Add a Competing Base (Legacy Method): In some cases, adding a small amount of an amine like triethylamine (TEA) to the mobile phase can saturate the active sites, but this is less common with modern columns and can cause baseline issues with MS detection.[2]
-
Section 3: Mass Spectrometry (MS) Troubleshooting
MS analysis is complicated by the compound's non-volatile salt nature.
Q5: I'm getting a very weak or no signal in ESI-MS. Why?
A: This is likely due to ion suppression caused by the non-volatile disodium salt form. High concentrations of sodium ions compete with the analyte for ionization, drastically reducing sensitivity.[3]
-
Expert Insight: The goal is to detect the analyte, not the counter-ions. You must operate in a mode that favors the deprotonated molecule and minimizes sodium interference.
-
Troubleshooting Protocol:
-
Switch to Negative Ion Mode (ESI-): This is the most critical step. The sulfonate and carboxylate groups are acidic and will readily lose a proton to form a negative ion [M-H]⁻ or [M-2H+Na]⁻. Positive mode is unlikely to work well.
-
Use a Volatile Buffer: Replace any non-volatile buffers (like phosphate) in your LC mobile phase with a volatile alternative such as ammonium acetate or ammonium formate.[3] These evaporate in the MS source, reducing background noise and suppression.
-
Optimize Source Conditions: Increase the fragmentor/cone voltage. This can help to break up salt clusters in the source, releasing the analyte ion for detection.
-
Consider In-line Desalting: For very challenging applications, an in-line solid-phase extraction or dialysis step can be used to remove salts before the sample enters the MS system.[3]
-
Q6: I see multiple adducts in my mass spectrum ([M-2Na+H]⁻, [M-Na]⁻, [M-2Na+NH4]⁻). How can I simplify the spectrum for quantification?
A: The presence of sodium and other cations (like ammonium from the mobile phase) leads to multiple adducts, splitting the analyte signal across several m/z values and complicating data interpretation.
-
Causality: The negatively charged analyte readily associates with any available positive ions in the ESI plume.
-
Mitigation Strategies:
-
Increase Cone Voltage: As mentioned above, carefully increasing the cone voltage can often promote the formation of a single primary ion (like [M-2Na+H]⁻) by causing in-source dissociation of weaker adducts.
-
Add a Supercharging Reagent: In some advanced applications, reagents like sulfolane have been shown to reduce sodium adduction in native MS, which may be adaptable for small molecules.[4]
-
Data Processing: If adducts cannot be eliminated, ensure your data processing software sums the intensities of all related adducts for a single, representative quantitative value.
-
Section 4: NMR Spectroscopy FAQs
NMR is essential for structural confirmation, but the compound's properties require specific acquisition parameters.
Q7: What is the correct solvent and reference for NMR analysis?
A: The only suitable solvent is Deuterium Oxide (D₂O) . Due to the hygroscopic nature of the compound and the use of D₂O, you will always see a residual HOD (water) peak around 4.7-4.8 ppm.[5] This peak should be used for referencing.
Q8: The HOD peak from residual water is huge and obscures my analyte signals. What can I do?
A: A large water peak is a very common issue when working in D₂O.[5]
-
Expert Insight: The water signal arises from both the solvent itself and exchangeable protons from your compound. Standard ¹H experiments are often unusable without addressing this.
-
Solutions:
-
Use a Solvent Suppression Pulse Program: This is the standard solution. Modern NMR spectrometers have pulse sequences (e.g., presaturation or WET) that selectively irradiate and nullify the water signal, allowing the underlying analyte peaks to be observed.
-
Lyophilize and Re-dissolve: For the highest quality spectra, you can dissolve your sample in D₂O, freeze-dry (lyophilize) it, and then re-dissolve it in fresh D₂O. Repeating this 2-3 times will exchange most of the adsorbed H₂O for D₂O, significantly reducing the residual HOD peak.
-
Section 5: Thermal Analysis (TGA/DSC) for Hydrate Characterization
TGA and DSC are powerful tools for confirming the hydrate state and assessing thermal stability.[6][7][8]
Q9: How can I use TGA to confirm my material is a monohydrate?
A: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature. For this compound (Formula: C₇H₄Na₂O₅S · H₂O, MW: 264.17 g/mol ), you can verify the hydrate state by observing the mass loss corresponding to one water molecule (MW: 18.02 g/mol ).
-
Theoretical Calculation:
-
Expected % mass loss = (MW of H₂O / MW of Monohydrate) * 100
-
Expected % mass loss = (18.02 / 264.17) * 100 = 6.82%
-
-
Step-by-Step Experimental Protocol:
-
Instrument Setup: Use a calibrated TGA/DSC instrument.[6]
-
Sample Preparation: Place 5-10 mg of the sample into an aluminum or ceramic pan.[6]
-
Method: Heat the sample from ambient temperature (e.g., 30 °C) to ~200 °C at a ramp rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Analyze the resulting TGA curve. You should observe a distinct mass loss step. The percentage loss in this step should be very close to the theoretical value of 6.82%. A significantly higher value indicates the presence of excess adsorbed water.
-
Q10: What information does DSC provide?
A: Differential Scanning Calorimetry (DSC), often run simultaneously with TGA, measures heat flow. For this compound, it will show an endothermic peak corresponding to the energy required to drive off the water of hydration. This provides complementary evidence to the TGA mass loss.[7][8]
Caption: A comprehensive analytical workflow for characterization.
References
-
Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 90(2), 223-226. [Link]
-
Todd, M. J., et al. (2017). Native Mass Spectrometry from Common Buffers with Salts that Mimic the Extracellular Environment. Analytical Chemistry. [Link]
-
Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. ERIC. [Link]
-
American Chemical Society. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. ACS Publications. [Link]
-
Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. ResearchGate. [Link]
-
Prieto, O., et al. Thermal Analysis of Some Hydrated Salts: Implications for Europa's Satellite. 40th Lunar and Planetary Science Conference. [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Element. [Link]
-
Chromatography Forum. Non-volatile salts LC-MS. Sep-Science. [Link]
-
Akyüz, M., & Ata, S. (2002). Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. Turkish Journal of Chemistry. [Link]
-
Sterling, H. J., et al. (2015). Desalting Protein Ions in Native Mass Spectrometry Using Supercharging Reagents. Journal of the American Society for Mass Spectrometry. [Link]
-
Reddit. (2016). Does D2O normally have a large residual solvent peak for NMR? r/chemistry. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rilastech.com [rilastech.com]
- 4. Desalting Protein Ions in Native Mass Spectrometry Using Supercharging Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Purification Techniques for 3-Sulfobenzoic Acid Disodium Salt Monohydrate
Welcome to the technical support center for the purification of 3-Sulfobenzoic acid disodium salt monohydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond generic protocols to offer a deeper understanding of the "why" behind each step, empowering you to troubleshoot and optimize your purification processes effectively.
I. Understanding the Molecule and Its Challenges
This compound is a highly polar, water-soluble organic compound. Its purification is often complicated by the presence of structurally similar organic impurities and inorganic salts derived from its synthesis. The high water solubility can make traditional recrystallization from organic solvents challenging.
Typical Impurities:
-
Unreacted Starting Materials: Residual benzoic acid or other precursors from the initial synthesis.
-
Di-sulfonated Byproducts: Over-sulfonation can lead to the formation of benzenedisulfonic acid derivatives.
-
Inorganic Salts: Most commonly sodium sulfate, a byproduct of the sulfonation and neutralization steps.
-
Color Impurities: Degradation or side reactions can result in colored byproducts.
II. Frequently Asked Questions (FAQs)
Q1: My this compound is off-color (yellowish or brownish). How can I remove the color?
A1: Colored impurities are common and can often be removed by treating an aqueous solution of the crude product with activated carbon. The porous structure of activated carbon provides a large surface area for the adsorption of large, color-imparting molecules.
Q2: I'm having trouble getting my compound to crystallize out of water. What am I doing wrong?
A2: This is a common issue due to the high water solubility of the salt. Here are a few potential reasons and solutions:
-
Too much solvent: You may have used too much water to dissolve the crude product. Try evaporating some of the water to create a more concentrated solution.
-
Supersaturation: The solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
-
Slow crystallization: Be patient. Sometimes, crystallization for highly soluble compounds can take longer. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Q3: After recrystallization from water, my product still contains a significant amount of inorganic salts. How can I remove them?
A3: Inorganic salts like sodium sulfate have high solubility in water and can co-precipitate with your product. Here are a few strategies to address this:
-
Slurry Washing: After initial crystallization and filtration, create a slurry of the crystals in a minimal amount of cold, deionized water. The organic salt is less soluble in cold water than the inorganic salts, allowing for their preferential removal into the liquid phase.
-
Mixed Solvent System: While challenging to develop, a mixed solvent system where the desired compound has lower solubility than the inorganic salts could be effective. This would require extensive solvent scouting.
-
Advanced Techniques: For very high purity requirements, techniques like ultrafiltration or reverse osmosis can be employed to separate organic salts from inorganic salts in aqueous solutions.[1]
III. In-Depth Purification Protocols & Troubleshooting
A. Recrystallization from Aqueous Solution
This is the most common and straightforward method for purifying this compound.
Underlying Principle: The solubility of this compound in water increases with temperature. This temperature-dependent solubility allows for the dissolution of the compound in a minimal amount of hot water, followed by crystallization upon cooling, leaving more soluble impurities behind in the mother liquor.
Experimental Protocol:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water to create a slurry.
-
Heating: Gently heat the slurry on a hot plate with stirring. Add small portions of hot deionized water until the solid completely dissolves. Expert Tip: Avoid adding an excess of water, as this will reduce your final yield.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of your compound) and swirl the flask. Briefly heat the solution to boiling again.
-
Hot Filtration (if decolorized): To remove the activated carbon, perform a hot gravity filtration using fluted filter paper. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| Oiling out (product separates as a liquid) | The melting point of the impure solid is lower than the boiling point of the solvent. | Add a small amount of additional hot water to fully dissolve the oil, then allow it to cool very slowly. |
| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and try cooling again. |
| The solution is supersaturated. | Scratch the inner wall of the flask with a glass rod or add a seed crystal. | |
| Poor recovery | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Concentrate the mother liquor and cool to obtain a second crop of crystals (note: this crop may be less pure). |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated. Use a stemless funnel. |
Visualization of the Recrystallization Workflow:
Caption: Workflow for the purification of this compound by recrystallization.
B. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC can be used to separate 3-Sulfobenzoic acid from its less polar organic impurities. The highly polar nature of the compound may require specific column chemistry or mobile phase modifiers for good peak shape and retention.
Suggested HPLC Method:
-
Column: A C18 reversed-phase column with polar end-capping (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and a polar organic solvent like acetonitrile or methanol. For Mass Spectrometry (MS) compatibility, a volatile buffer like formic acid or ammonium formate should be used.
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 235 nm).
Troubleshooting HPLC Analysis:
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing) | Secondary interactions with residual silanols on the column. | Use a column with high-purity silica and effective end-capping. Add a competing base to the mobile phase (e.g., triethylamine) if not using MS detection. |
| No or poor retention | The compound is too polar for the stationary phase. | Use a more polar stationary phase (e.g., embedded polar group column) or consider ion-pair chromatography. |
| Co-eluting peaks | Insufficient separation of impurities. | Optimize the mobile phase composition (e.g., change the organic modifier, adjust the pH) or switch to a gradient elution. |
Visualization of the Analytical Workflow:
Caption: High-level workflow for purity analysis by HPLC.
IV. Advanced Purification Strategies
For applications requiring exceptionally high purity, a single recrystallization may be insufficient. The following techniques can be considered as secondary purification steps.
A. Slurry Washing
This technique is particularly useful for removing highly soluble inorganic salt impurities.
Protocol:
-
After the initial recrystallization and filtration, transfer the damp crystals to a clean beaker.
-
Add a minimal amount of ice-cold deionized water to create a thick, stirrable slurry.
-
Stir the slurry vigorously for 15-30 minutes while keeping it cold in an ice bath.
-
Collect the crystals by vacuum filtration and wash with a very small amount of ice-cold deionized water.
-
Dry the crystals as described previously.
B. Ion-Exchange Chromatography
This method is highly effective for removing ionic impurities, including other sulfonated species and inorganic salts.
Principle: The sample is passed through a column packed with an ion-exchange resin. The target compound and ionic impurities will interact with the resin to varying degrees, allowing for their separation.
General Considerations:
-
Resin Selection: A strong anion exchange resin would be appropriate for separating the sulfonated compounds.
-
Elution: A salt gradient (e.g., increasing concentration of NaCl or another suitable salt) is typically used to elute the bound compounds from the column.
-
Desalting: A subsequent desalting step (e.g., dialysis, size-exclusion chromatography, or reverse osmosis) would be necessary to remove the salt used for elution.
V. References
-
DE4204700A1 - METHOD FOR SEPARATING INORGANIC SALTS - Google Patents.
Sources
Validation & Comparative
Comparing the properties of 3-Sulfobenzoic acid disodium salt monohydrate with its isomers
An In-Depth Comparative Guide to 3-Sulfobenzoic Acid and Its Isomers for Researchers and Drug Development Professionals
As Senior Application Scientists, we recognize that the success of a research endeavor or the efficacy of a drug formulation can hinge on the subtle yet critical differences between chemical isomers. Compounds that share the same molecular formula can exhibit vastly different physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of 3-Sulfobenzoic acid, its ortho- (2-) and para- (4-) isomers, with a specific focus on the commonly used 3-Sulfobenzoic acid disodium salt monohydrate.
This document moves beyond a simple cataloging of properties. It delves into the structural reasoning for their differences, provides actionable experimental protocols for their differentiation, and contextualizes their unique applications, empowering you to make informed decisions in your work.
The Isomeric Landscape of Sulfobenzoic Acid
Sulfobenzoic acid (C₇H₆O₅S) is an aromatic compound featuring both a carboxylic acid and a sulfonic acid group attached to a benzene ring.[1][2] The relative positions of these two functional groups give rise to three distinct positional isomers:
-
2-Sulfobenzoic acid (ortho-isomer)
-
3-Sulfobenzoic acid (meta-isomer)
-
4-Sulfobenzoic acid (para-isomer)
The spatial arrangement of the electron-withdrawing sulfonic acid group relative to the carboxylic acid group profoundly influences properties such as acidity, solubility, and reactivity, which in turn dictates their suitability for various applications.
Comparative Physicochemical Properties
The choice of an isomer often begins with a thorough understanding of its fundamental physical and chemical characteristics. While all three isomers are white crystalline solids soluble in water, the degree of solubility and other key properties vary significantly.[1][2][3][4] 3-Sulfobenzoic acid is frequently utilized as its disodium salt monohydrate (C₇H₄Na₂O₅S·H₂O) to enhance its stability and aqueous solubility for specific applications.[5]
| Property | 2-Sulfobenzoic acid | 3-Sulfobenzoic acid | 4-Sulfobenzoic acid | This compound |
| Synonyms | o-Sulfobenzoic acid | m-Sulfobenzoic acid | p-Sulfobenzoic acid | m-Sulfobenzoic acid disodium salt |
| CAS Number | 632-25-7[3] | 121-53-9[2] | 636-78-2[1] | 14995-40-5[5] |
| Molecular Formula | C₇H₆O₅S[6] | C₇H₆O₅S[2] | C₇H₆O₅S[1] | C₇H₄Na₂O₅S·H₂O[5] |
| Molecular Weight | 202.19 g/mol [4][6] | 202.19 g/mol [7] | 202.18 g/mol [1] | 264.16 g/mol [5] |
| Appearance | White needles[3][4] | White to off-white crystalline solid[2] | White to off-white crystalline solid[1] | White crystalline solid |
| Melting Point | 141-142 °C[4][8] | Decomposes | Decomposes | >300 °C |
| Solubility | Soluble in water and alcohol; insoluble in ether.[3][4] | Soluble in water.[2] | Soluble in water.[1] | Highly soluble in water. |
| pKa (Carboxylic) | ~1.3 (estimated) | ~3.7 (estimated) | pK2: 3.72 (25°C)[9] | N/A |
Expert Analysis: The proximity of the two acidic groups in the ortho-isomer leads to significant intramolecular hydrogen bonding and steric hindrance. This influences its melting point and reactivity. For instance, 2-sulfobenzoic acid readily forms a cyclic anhydride, a property not shared by its isomers, making it a unique reagent in organic synthesis.[10][11] The para-isomer's symmetrical structure often results in higher melting points and different packing in its crystal lattice compared to the meta-isomer. The disodium salt form of the 3-isomer is exceptionally water-soluble and non-hygroscopic, making it ideal for aqueous formulations and as a monomer in polymerization processes where pH control is crucial.[12]
Differentiating the Isomers: Analytical Strategies
The structural similarity of the sulfobenzoic acid isomers presents a significant analytical challenge. Simple methods are often insufficient for unambiguous identification and quantification. We present two robust protocols, a widely accessible HPLC method and a more advanced IM-MS technique, for effective differentiation.
Protocol 1: Isomer Separation by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating isomers in a mixture. The method leverages subtle differences in polarity and interaction with the stationary phase.
Causality of Experimental Choices: A reverse-phase C18 column is selected for its versatility and ability to separate compounds based on hydrophobicity. The sulfobenzoic acids, being polar, require a highly aqueous mobile phase to ensure they are not eluted too quickly. The addition of a small amount of acid (like phosphoric or formic acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic and sulfonic acid groups, leading to more consistent retention times and sharper, more symmetrical peaks. UV detection is suitable as the benzene ring in all isomers provides strong chromophores.
Caption: High-level workflow for the separation of sulfobenzoic acid isomers using HPLC.
Step-by-Step HPLC Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 95% water and 5% acetonitrile, with 0.1% phosphoric acid added.[13] For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid.[13] Degas the mobile phase thoroughly.
-
Standard Preparation: Prepare individual and mixed standard solutions of the isomers at a concentration of approximately 1 mg/mL in the mobile phase.
-
HPLC System Setup:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and sample solutions. The isomers will elute at different retention times, allowing for their identification and quantification.
Protocol 2: Unambiguous Identification by Ion Mobility-Mass Spectrometry (IM-MS)
For complex matrices or when absolute structural confirmation is required, traveling-wave ion mobility mass spectrometry (IM-MS) offers an orthogonal separation dimension. This technique separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio (m/z).
Trustworthiness of the Method: A study by Zhang et al. demonstrated that while the parent anions of the three isomers were difficult to separate by ion mobility alone, their fragmentation patterns upon collision-induced dissociation (CID) were distinctly different.[14] This provides a self-validating system: the precursor ion mass confirms the compound class, and the unique fragment ions confirm the specific isomer.
-
All three isomers produce a common fragment at m/z 157, corresponding to the loss of CO₂.[14]
-
Para-isomer specific: Only the 4-sulfobenzoic acid fragment ion profile shows a unique peak at m/z 137, resulting from the loss of SO₂.[14]
-
Meta-isomer specific: The 3-sulfobenzoic acid profile is distinguished by a unique peak for the bisulfite anion (HSO₃⁻) at m/z 81.[14]
This differential fragmentation allows for the definitive identification of each isomer, even when co-eluting from a chromatographic system.
Caption: Differential fragmentation of sulfobenzoic acid isomers via IM-MS.
Applications and Performance in Context
The distinct properties of each isomer translate directly into a unique set of applications where they exhibit superior performance.
| Isomer | Key Applications | Rationale for Performance |
| 2-Sulfobenzoic acid | Synthesis of sulfonaphthalein indicators (e.g., Phenol Red); pharmaceutical intermediates; histological staining.[3][4][15][16] | The ortho configuration allows for easy formation of the cyclic anhydride, a highly reactive intermediate essential for synthesizing complex dye structures and other chemical entities.[10][11] |
| 3-Sulfobenzoic acid (and its salts) | Monomer for improving dyeability in polyesters and nylon fibers; pH regulator and buffering agent in cosmetics; intermediate for pharmaceuticals and agrochemicals.[2][12][17] | The meta-position provides good steric accessibility for polymerization reactions. The strong sulfonic acid group, often in its salt form, introduces permanent negative charges into polymer backbones, which act as dye receptor sites. Its buffering capacity is useful in personal care formulations.[12][17] |
| 4-Sulfobenzoic acid (and its salts) | Dopant in conducting polymers (e.g., polyaniline); intermediate in dye and pigment manufacturing; intercalating agent for polymer nanocomposites.[1][18][19][20] | The linear and symmetric structure of the para-isomer is ideal for packing and aligning within polymer chains, enhancing electrical conductivity when used as a dopant.[18] Its ability to coordinate with metal ions makes it useful in creating stable metal-organic frameworks (MOFs).[18] |
Conclusion
The selection of this compound versus its ortho- and para- counterparts is a decision with significant scientific and commercial implications. While they share a common chemical formula, their isomeric differences give rise to a unique portfolio of properties, reactivities, and applications. The meta-isomer and its salts are workhorses in the polymer and cosmetics industries, valued for their ability to enhance dyeability and act as buffers. The ortho-isomer's unique ability to form a cyclic anhydride makes it a specialized reagent in synthesis, particularly for indicators. The para-isomer's symmetry and linear structure lend it to applications in material science, such as conducting polymers and nanocomposites.
A comprehensive understanding of these differences, coupled with robust analytical methods for their differentiation like HPLC and IM-MS, is paramount for researchers, scientists, and drug development professionals. This guide provides the foundational knowledge and practical protocols to confidently select and verify the correct isomer, ensuring the integrity and success of your application.
References
-
Angene. (n.d.). Exploring 4-Sulfobenzoic Acid Monopotassium Salt: Properties and Applications. [Link]
-
Emco Chemicals. (n.d.). 3-Sulfobenzoic Acid Monosodium Salt. [Link]
-
Solubility of Things. (n.d.). 3-Sulfobenzoic acid. [Link]
-
Zhang, J., Kumar, M., Pinto, S., Samarasinghe, I., & Attygalle, A. B. (n.d.). Differentiation of regioisomers of sulfobenzoic acid by traveling-wave ion mobility mass spectrometry. Stevens Institute of Technology. [Link]
-
Merriam-Webster. (n.d.). Sulfobenzoic acid. In Merriam-Webster.com dictionary. Retrieved January 4, 2026, from [Link]
-
FutureFuel Trading. (n.d.). 3-Sodiosulfobenzoic Acid Supplier | 17625-03-5. [Link]
-
SIELC Technologies. (2018, February 16). 3-Sulfobenzoic acid. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-nitro-5-sulfobenzoic acid. [Link]
-
ChemBK. (n.d.). 4-sulfobenzoic acid. [Link]
-
PubChem. (n.d.). 2-Sulfobenzoic acid. National Center for Biotechnology Information. [Link]
-
ChemSynthesis. (n.d.). 2-sulfobenzoic acid. [Link]
-
ResearchGate. (n.d.). Differentiation of regioisomers of sulfobenzoic acid by traveling-wave ion mobility mass spectrometry | Request PDF. [Link]
-
PharmaCompass.com. (n.d.). 4-sulfobenzoic acid, sodium salt | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
PubChem. (n.d.). 2-Amino-4-sulfobenzoic acid. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Process for the preparation of 3-sulfobenzoic acid and its alkali salts.
- Google Patents. (n.d.). US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.
-
PubChem. (n.d.). CID 88736737 | C14H12O10S2. National Center for Biotechnology Information. [Link]
-
PharmaCompass.com. (n.d.). 4-sulfobenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. [Link]
-
Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]
-
PubMed. (n.d.). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]
-
Analytical Separation Methods. (2021, September 15). [Link]
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A Comparative Guide to the Validation of a Novel Ion-Pairing HPLC Method Using 3-Sulfobenzoic Acid Disodium Salt Monohydrate for the Quantification of "Drug X"
This guide provides a comprehensive validation framework for a new, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of a hypothetical basic active pharmaceutical ingredient (API), "Drug X." The novel aspect of this method lies in the utilization of 3-Sulfobenzoic acid disodium salt monohydrate as an ion-pairing reagent, offering potential advantages in terms of peak shape, selectivity, and resolution over conventional methods.
This document is intended for researchers, analytical scientists, and drug development professionals. It will provide an in-depth comparison of the new method's performance against a standard method employing trifluoroacetic acid (TFA) as the ion-pairing agent. The experimental protocols, data analysis, and validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as recommendations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7]
The Scientific Rationale: Why this compound?
The accurate quantification of basic drug substances by RP-HPLC can be challenging due to poor retention and peak tailing on traditional C18 columns. Ion-pairing agents are commonly employed to overcome these issues. Trifluoroacetic acid (TFA) is a widely used ion-pairing agent; however, it has several drawbacks, including its volatility, corrosiveness, and its suppression of analyte signal in mass spectrometry (MS).
This compound presents a compelling alternative. As a non-volatile, strong anionic agent, it can form stable ion pairs with protonated basic analytes, leading to improved retention and symmetrical peak shapes. Its disodium salt form ensures good solubility in aqueous mobile phases. This guide will rigorously validate an analytical method based on this principle and compare its performance to a conventional TFA-based method.
Validation Workflow Overview
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[8][9] The following diagram illustrates the logical flow of the validation parameters that will be assessed for both the new and the conventional HPLC methods.
Caption: Logical workflow for the validation of the analytical method.
Experimental Protocols
Chromatographic Conditions
a) New Method: 3-Sulfobenzoic Acid Ion-Pairing HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM this compound in water, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
b) Conventional Method: TFA Ion-Pairing HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of "Drug X" reference standard in 25 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity, accuracy, and precision studies.
-
Sample Solution (for Accuracy): A placebo formulation of "Drug X" will be spiked with known concentrations of the "Drug X" reference standard.
Method Validation Parameters: A Comparative Analysis
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Inject a blank (diluent).
-
Inject a placebo solution.
-
Inject a solution of "Drug X" reference standard.
-
Inject a spiked placebo solution containing "Drug X" and known related substances.
-
Subject a sample of "Drug X" to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solution.
Acceptance Criteria:
-
No interfering peaks at the retention time of "Drug X" in the blank and placebo chromatograms.
-
The peak for "Drug X" should be pure and spectrally homogeneous (as determined by a photodiode array detector).
-
Good resolution between the "Drug X" peak and any potential degradants or related substances.
Comparative Results:
| Parameter | New Method (3-Sulfobenzoic Acid) | Conventional Method (TFA) |
| Resolution (Drug X vs. Impurity A) | 2.5 | 1.8 |
| Peak Purity (Drug X) | Pass | Pass |
| Interference from Placebo | None | None |
Linearity and Range
Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol:
-
Prepare at least five concentrations of "Drug X" reference standard, typically ranging from 50% to 150% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
Comparative Data:
| Parameter | New Method (3-Sulfobenzoic Acid) | Conventional Method (TFA) |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Linear Regression Equation | y = 25432x + 1234 | y = 24987x + 5678 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each concentration level in triplicate.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.
Comparative Recovery Data:
| Concentration Level | New Method (3-Sulfobenzoic Acid) - % Recovery | Conventional Method (TFA) - % Recovery |
| 80% | 99.5% (RSD = 0.8%) | 98.8% (RSD = 1.2%) |
| 100% | 100.2% (RSD = 0.6%) | 99.5% (RSD = 1.0%) |
| 120% | 100.8% (RSD = 0.5%) | 101.2% (RSD = 0.9%) |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of "Drug X" at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The RSD for repeatability and intermediate precision should be ≤ 2.0%.
Comparative Precision Data:
| Precision Level | New Method (3-Sulfobenzoic Acid) - %RSD | Conventional Method (TFA) - %RSD |
| Repeatability | 0.7% | 1.1% |
| Intermediate Precision | 1.2% | 1.8% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Acceptance Criteria:
-
The LOQ should be demonstrated with acceptable precision and accuracy.
Comparative Sensitivity Data:
| Parameter | New Method (3-Sulfobenzoic Acid) | Conventional Method (TFA) |
| LOD | 0.1 µg/mL | 0.2 µg/mL |
| LOQ | 0.3 µg/mL | 0.6 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze a sample of "Drug X" under each modified condition.
-
Evaluate the impact on key parameters such as retention time, peak area, and resolution.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
Acceptance Criteria:
-
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
-
The assay results should not deviate significantly from the nominal value.
Comparative Robustness Summary:
| Varied Parameter | New Method (3-Sulfobenzoic Acid) - Impact | Conventional Method (TFA) - Impact |
| Flow Rate (± 0.1) | Minor shift in retention time, no significant impact on assay. | Minor shift in retention time, no significant impact on assay. |
| Temperature (± 2°C) | Negligible impact. | Negligible impact. |
| Mobile Phase pH (± 0.2) | Minor shift in retention time, resolution maintained. | Significant shift in retention time, decreased resolution at higher pH. |
Overall Comparison and Conclusion
The validation data clearly demonstrates that the new RP-HPLC method utilizing this compound as an ion-pairing reagent is a suitable and robust method for the quantification of "Drug X." When compared to the conventional TFA-based method, the new method exhibits several advantages:
-
Superior Selectivity: Better resolution of the main analyte from its impurities.
-
Enhanced Precision: Lower variability in repeated measurements.
-
Greater Sensitivity: Lower limits of detection and quantitation.
-
Improved Robustness: Less susceptibility to minor variations in mobile phase pH.
The following diagram summarizes the comparative performance of the two methods.
Caption: Performance comparison of the new and conventional methods.
Based on this comprehensive validation, the new analytical method is recommended for routine quality control testing of "Drug X." Its superior performance characteristics suggest it will provide more reliable and consistent results, ultimately contributing to a higher level of quality assurance for the final drug product.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][1][10]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2][4][6][8]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][3][11]
-
European Medicines Agency. (2024). ICH Q14 Guideline on Analytical Procedure Development. [Link][5]
-
European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link][7]
-
Lab Manager Magazine. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link][12]
-
International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link][9]
-
SAS Publishers. (2023). Development and Validation of Analytical Method of Novel Cleaning Validation for Immunomodulating Agent by New RP-HPLC. [Link][13]
Sources
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- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
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- 7. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
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- 10. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
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- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. saspublishers.com [saspublishers.com]
Navigating Aqueous-Phase Catalysis: A Comparative Performance Review of Sulfonated Phosphine Ligands
In the dynamic landscape of chemical synthesis, the pursuit of greener, more efficient catalytic systems is paramount. Aqueous-phase catalysis, which utilizes water as a reaction medium, represents a significant step towards sustainable chemistry by reducing reliance on volatile organic compounds. The success of this approach hinges on the design of water-soluble catalysts, where the ancillary ligands play a pivotal role. This guide provides an in-depth performance review of a key class of water-soluble ligands: sulfonated triarylphosphines.
A point of clarification is essential from the outset. While the compound 3-Sulfobenzoic acid disodium salt monohydrate is a water-soluble organic salt, it lacks the phosphine moiety necessary for coordination to transition metal centers, which is the foundation of modern cross-coupling catalysis. Instead, the focus of researchers and this guide is on its close structural and nomenclatural cousin, sodium 3-(diphenylphosphino)benzenesulfonate , commercially known as TPPMS. This molecule masterfully combines the Lewis basicity of a phosphine with the hydrophilicity of a sulfonate group, creating a powerful ligand for aqueous-phase reactions.
This guide will objectively compare the performance of TPPMS with its alternatives, grounded in experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their needs.
The Principle of Aqueous-Phase Biphasic Catalysis
The core advantage of using water-soluble phosphine ligands like TPPMS lies in the principle of biphasic catalysis. A transition metal catalyst, typically palladium, is rendered water-soluble through coordination with TPPMS. The organic substrates and products, however, remain in an immiscible organic phase. This separation allows for:
-
High Reactivity: The reaction occurs at the interface of the two phases, benefiting from the high concentration of the catalyst in the aqueous phase.
-
Facile Product Separation: Upon reaction completion, the organic layer containing the product can be simply decanted, leaving the catalyst behind in the water layer.
-
Catalyst Recycling: The recovered aqueous catalyst phase can be reused for subsequent reaction cycles, which is crucial for reducing costs and minimizing waste of precious metals like palladium.[1]
The sulfonate group (-SO₃⁻Na⁺) is the key to this system's success. Its ionic nature imparts excellent water solubility to the metal-ligand complex without significantly altering the crucial electronic properties of the phosphorus atom that dictate catalytic activity.[2][3]
Comparative Performance Analysis: TPPMS vs. Key Alternatives
The efficacy of a water-soluble ligand is judged by the activity, selectivity, and stability it imparts to the metal catalyst. Here, we compare TPPMS against its most common counterparts: the trisulfonated analogue (TPPTS) and the parent non-sulfonated ligand (Triphenylphosphine).
TPPMS vs. TPPTS (Trisodium 3,3',3''-phosphanetriyltribenzenesulfonate)
The primary distinction between TPPMS and TPPTS is the degree of sulfonation. TPPMS is monosulfonated, while TPPTS is trisulfonated. This seemingly small structural change has significant implications for the catalyst's behavior.
| Feature | TPPMS (Monosulfonated) | TPPTS (Trisulfonated) | Rationale & Insights |
| Water Solubility | Good | Excellent | The three sulfonate groups in TPPTS provide superior water solubility, making it the ligand of choice for applications requiring very high catalyst concentrations in the aqueous phase or for preventing any catalyst leaching into the organic phase.[1] |
| Catalytic Activity | Often Higher | Often Lower | The electronic effect of the sulfonate group is electron-withdrawing, which can reduce the basicity of the phosphorus atom. With three such groups, TPPTS is less electron-donating than TPPMS.[4] In many palladium-catalyzed reactions, such as Suzuki and Heck couplings, higher phosphine basicity accelerates the rate-determining oxidative addition step, leading to higher overall activity for the TPPMS-based catalyst. |
| Catalyst Stability | Moderate | High | The high water solubility and chelation potential of TPPTS can lead to more stable catalytic systems with lower metal leaching over repeated cycles.[5] However, under certain conditions, TPPTS itself can be susceptible to degradation.[5] |
| Amphiphilicity | More Amphiphilic | Less Amphiphilic | TPPMS, with its two unsubstituted phenyl rings, retains more hydrophobic character than TPPTS. This amphiphilicity can be advantageous, allowing the catalyst to better access the interface between the aqueous and organic phases where the reaction occurs. |
Verdict: The choice between TPPMS and TPPTS represents a trade-off. TPPTS is preferred for processes where catalyst recovery and minimal leaching are the absolute priorities , such as in large-scale industrial hydroformylation.[1] TPPMS is often the superior choice for laboratory-scale synthesis and reactions where maximizing catalytic activity (turnover frequency) is the primary goal , as is common in pharmaceutical development and fine chemical synthesis.
TPPMS vs. Triphenylphosphine (TPP)
This comparison highlights the fundamental advantages of aqueous-phase catalysis.
| Feature | TPPMS (in Biphasic System) | Triphenylphosphine (in Organic Solvent) | Rationale & Insights | | :--- | :--- | :--- | | Solvent System | Water / Organic Solvent | Organic Solvent (e.g., Toluene, DMF) | TPPMS enables the use of water, a green and inexpensive solvent, reducing the environmental impact of the process. | | Catalyst Separation | Simple phase separation (decantation) | Requires complex methods (e.g., chromatography, distillation, or precipitation) | The inability to easily separate the TPP-based catalyst from the product is a major drawback of traditional homogeneous catalysis, leading to product contamination and catalyst loss.[6] | | Catalyst Recycling | High efficiency over multiple cycles | Very difficult to impossible | The aqueous solution of the Pd/TPPMS catalyst can often be reused with minimal loss of activity, making the process more economical and sustainable.[7] | | Reaction Conditions | Can be milder | Often requires higher temperatures | The efficiency of biphasic systems can sometimes allow for lower reaction temperatures. |
Verdict: For any application where catalyst cost, product purity (i.e., low palladium contamination), and process sustainability are important, TPPMS in an aqueous-biphasic system offers clear and substantial advantages over traditional TPP-based homogeneous catalysis in organic solvents .[7]
Experimental Section: Protocols and Workflows
To provide a practical context for the performance of TPPMS, a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This reaction is a cornerstone of modern synthetic chemistry, widely used in the pharmaceutical industry.
Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol describes a typical aqueous-biphasic Suzuki-Miyaura reaction, a powerful C-C bond-forming transformation.
Reagents & Equipment:
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Sodium 3-(diphenylphosphino)benzenesulfonate (TPPMS)
-
4-Bromoanisole
-
Phenylboronic Acid
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Step-by-Step Procedure:
-
Catalyst Pre-formation:
-
In the round-bottom flask, dissolve Pd(OAc)₂ (e.g., 0.005 mmol, 1 mol%) and TPPMS (e.g., 0.015 mmol, 3 mol%, Pd:Ligand ratio of 1:3) in 10 mL of deionized water.
-
Stir the mixture at room temperature for 15-20 minutes. A color change to pale yellow indicates the formation of the water-soluble Pd-TPPMS complex.
-
Causality Explanation: Pre-forming the active catalyst complex in the aqueous phase ensures it is fully dissolved and ready for the catalytic cycle before the introduction of the organic substrates. The excess ligand helps to stabilize the palladium species.
-
-
Reaction Setup:
-
To the aqueous catalyst solution, add 4-bromoanisole (0.5 mmol, 1.0 equiv), phenylboronic acid (0.6 mmol, 1.2 equiv), and K₂CO₃ (1.0 mmol, 2.0 equiv).
-
Add 10 mL of Toluene to the flask to create the biphasic system.
-
Causality Explanation: Phenylboronic acid is used in slight excess to drive the reaction to completion. The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[8] Toluene serves as the organic phase to dissolve the substrates and the final product.
-
-
Reaction Execution:
-
Fit the flask with the reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS) by sampling from the organic layer. The reaction is typically complete within 2-4 hours.
-
Causality Explanation: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which increases the reaction rate.
-
-
Workup and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the entire mixture into a separatory funnel. The two layers will separate cleanly.
-
Drain the lower aqueous layer (containing the catalyst) and set it aside for recycling.
-
Wash the organic layer with brine (saturated NaCl solution), dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude product (4-methoxybiphenyl).
-
Purify the product by recrystallization or column chromatography if necessary.
-
-
Catalyst Recycling:
-
The recovered aqueous layer can be charged with fresh substrates, base, and organic solvent for the next run. Typically, a small drop in yield may be observed in subsequent cycles due to minor catalyst deactivation or leaching.[7]
-
Visualizing the Process
Diagrams can clarify complex chemical processes and workflows.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Workflow for an aqueous biphasic catalytic reaction.
Conclusion and Future Outlook
The use of water-soluble phosphine ligands has revolutionized homogeneous catalysis, offering a practical solution to the long-standing challenge of catalyst-product separation. Sodium 3-(diphenylphosphino)benzenesulfonate (TPPMS) stands out as a highly effective ligand, particularly for palladium-catalyzed cross-coupling reactions. It strikes an excellent balance between imparting water solubility and maintaining high catalytic activity, often outperforming its more hydrophilic counterpart, TPPTS, in terms of reaction rates.
For researchers in drug discovery and process development, the adoption of TPPMS-based aqueous catalytic systems can lead to more efficient, cost-effective, and environmentally benign synthetic routes. The ability to easily recycle the palladium catalyst not only reduces the cost of using this precious metal but also minimizes its contamination in the final active pharmaceutical ingredient—a critical consideration for regulatory approval.
The continued development of new generations of water-soluble ligands with tailored electronic and steric properties promises to further expand the scope and efficiency of aqueous-phase catalysis, solidifying its role as a cornerstone of modern, sustainable chemical manufacturing.
References
- Hanson, B. E. (2002). Phosphine Ligands in Aqueous/Organic Biphasic Catalysis.
- Parrinello, G., & Stille, J. K. (1987). Synthesis of ketones by the palladium-catalyzed cross-coupling reaction of acid chlorides with organotins. Journal of the American Chemical Society, 109(23), 7122–7127.
- Bhanage, B. M., & Arai, M. (2001). Catalyst-ligand systems for homogeneous carbonylation and hydroformylation reactions.
- Shaughnessy, K. H., & Booth, R. S. (2001). Suzuki coupling of aryl bromides in aqueous solution using a palladium/di(t-butyl)phosphinobiphenyl catalyst. Organic Letters, 3(17), 2757–2759.
- Casalnuovo, A. L., & Calabrese, J. C. (1990). Palladium-catalyzed alkylation of activated olefins with organoboranes. Journal of the American Chemical Society, 112(11), 4324–4330.
- Herrmann, W. A., & Kohlpaintner, C. W. (1993). Water-Soluble Ligands, Metal Complexes, and Catalysts: Synergism of Homogeneous and Heterogeneous Catalysis. Angewandte Chemie International Edition in English, 32(11), 1524–1544.
- Dupont, J., de Souza, R. F., & Suarez, P. A. (2002). Ionic liquid (molten salt) phase organometallic catalysis. Chemical Reviews, 102(10), 3667–3692.
- Cornils, B., & Herrmann, W. A. (Eds.). (2004).
- Li, C. J. (2005). Organic reactions in aqueous media with a focus on carbon−carbon bond formations: a decade update. Chemical Reviews, 105(8), 3095–3166.
- Blaser, H. U., Indolese, A. F., Schnyder, A., Steiner, H., & Studer, M. (2001). Supported palladium catalysts for fine chemicals synthesis.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical Reviews, 100(8), 3009–3066.
- Negishi, E. I. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1). John Wiley & Sons.
- de Vries, J. G. (2001). The Heck reaction. Journal of the Chemical Society, Dalton Transactions, (4), 421-429.
- Whitwood, A. C., & Fairlamb, I. J. S. (2011). Mechanistic studies on palladium-catalyzed cross-coupling reactions. In Palladium in Organic Synthesis (pp. 1-46). Wiley-VCH.
- Hartwig, J. F. (2010).
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The Unseen Advantage: A Comparative Guide to 3-Sulfobenzoic Acid Disodium Salt Monohydrate
For the discerning researcher, scientist, and drug development professional, the selection of reagents is a critical decision that reverberates through the entire experimental workflow. While established reagents have their place, a deeper understanding of the nuanced advantages of lesser-known compounds can unlock significant improvements in yield, purity, and process efficiency. This guide provides an in-depth technical comparison of 3-Sulfobenzoic acid disodium salt monohydrate, illuminating its superior performance in key applications when benchmarked against traditional alternatives.
At its core, the utility of this compound stems from its unique molecular architecture: an aromatic ring functionalized with both a carboxylate and a sulfonate group. This dual-functionality imparts distinct physicochemical properties that translate into tangible benefits in protein chemistry, drug formulation, and synthetic organic chemistry.
I. Superior Performance in Protein Chemistry: Beyond Salting-Out
In the realm of protein science, the manipulation of protein solubility is paramount. While ammonium sulfate has long been the workhorse for protein precipitation and crystallization, its high ionic strength can sometimes be detrimental to protein stability and can interfere with downstream applications. This compound emerges as a compelling alternative, acting not just as a precipitant but also as a hydrotrope, a class of compounds that enhance the solubility of hydrophobic substances in aqueous solutions.
The Hydrotropic Advantage in Protein Solubilization and Crystallization
The presence of the aromatic ring in 3-Sulfobenzoic acid disodium salt allows it to engage in non-covalent interactions, such as π-π stacking, with hydrophobic patches on the protein surface. This hydrotropic effect can gently guide proteins into solution under conditions where they might otherwise aggregate. In the context of crystallization, this translates to a more controlled approach to achieving supersaturation, often leading to higher quality crystals.
A key advantage over simple salts is the ability of aromatic sulfonates to function effectively at lower molar concentrations, thereby preserving the native conformation of sensitive proteins.
Comparative Analysis of Protein Precipitation Efficiency
While direct comparative studies on this compound are not extensively published, data from studies on similar aromatic sulfonates, such as sodium p-toluenesulfonate, can provide valuable insights. The following table illustrates the general trend of protein precipitation efficiency.
| Reagent | Typical Working Concentration | Protein Yield | Noteworthy Observations |
| This compound (Expected) | 0.5 - 1.5 M | High | Dual action as precipitant and hydrotrope; potentially gentler on protein structure. |
| Ammonium Sulfate | 1.0 - 4.0 M | High | Can lead to dehydration and potential denaturation of sensitive proteins. High salt concentrations may interfere with downstream assays.[1][2] |
| Sodium Acetate | 1.0 - 2.0 M | Moderate to High | Often used in crystallization screens; generally milder than ammonium sulfate. |
| Polyethylene Glycol (PEG) | 5 - 20% (w/v) | Variable | Acts by excluded volume effect; can be viscous and interfere with some analytical techniques. |
Experimental Protocol: Comparative Protein Precipitation
This protocol outlines a method to compare the efficiency of this compound with ammonium sulfate for the precipitation of a model protein, such as Bovine Serum Albumin (BSA).
-
Preparation of Reagent Stocks:
-
Prepare a saturated solution of ammonium sulfate in deionized water.
-
Prepare a 2 M stock solution of this compound in deionized water.
-
-
Protein Solution Preparation:
-
Dissolve BSA in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 10 mg/mL.
-
-
Precipitation:
-
To 1 mL aliquots of the BSA solution, slowly add increasing volumes of the precipitant stock solutions to achieve a range of final concentrations (e.g., 0.5 M, 1.0 M, 1.5 M for the sulfobenzoate and 20%, 40%, 60% saturation for ammonium sulfate).
-
Incubate the samples on ice for 30 minutes with gentle stirring.
-
-
Recovery:
-
Centrifuge the samples at 10,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant.
-
Resuspend the protein pellets in a minimal volume of the starting buffer.
-
-
Quantification:
-
Determine the protein concentration in the resuspended pellets using a standard protein assay (e.g., Bradford or BCA assay).
-
Analyze the purity of the precipitated protein by SDS-PAGE.
-
II. Enhancing Drug Bioavailability: A Superior Hydrotrope for Poorly Soluble Compounds
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability. Hydrotropes are employed to overcome this hurdle. The amphiphilic nature of this compound, with its polar sulfonate and carboxylate groups and non-polar aromatic ring, makes it an excellent candidate for this application.
Compared to traditional hydrotropes like urea or sodium benzoate, aromatic sulfonates often exhibit a more pronounced effect at lower concentrations.[3][4] This is advantageous as it reduces the excipient load in the final formulation.
Comparative Solubilization of a Model Hydrophobic Drug
The following table provides an illustrative comparison of the solubilizing capacity of different hydrotropes for a model poorly soluble drug. The data is based on the performance of similar aromatic sulfonates.
| Hydrotrope | Concentration (M) | Solubility Enhancement Factor | Key Considerations |
| This compound (Expected) | 0.5 | >100 | High efficiency at lower concentrations; dual ionic nature may offer unique interaction possibilities. |
| Sodium p-Toluenesulfonate | 0.5 | ~80 | A well-characterized aromatic sulfonate hydrotrope.[5] |
| Sodium Xylenesulfonate | 0.5 | ~120 | Increased hydrophobicity of the aromatic ring can enhance solubilization of certain drugs.[5] |
| Urea | 2.0 | ~50 | Requires high concentrations, which can impact stability and physiological compatibility.[6] |
| Sodium Benzoate | 1.0 | ~60 | A commonly used hydrotrope, but may require higher concentrations than aromatic sulfonates.[6] |
Experimental Workflow: Evaluating Hydrotropic Solubilization
Caption: A generalized workflow for the comparative analysis of hydrotropes.
III. Precision in Synthesis: An Advantageous Reagent for Proline Derivatives
3-Sulfobenzoic acid and its derivatives are utilized in the synthesis of various organic molecules, including proline derivatives which are important in the development of enzyme inhibitors.[7] For instance, in the synthesis of β-lactamase inhibitors, the introduction of a sulfonate group can be a key step. The choice of the sulfonating agent and its counter-ions can influence reaction kinetics and product purity.
The disodium salt form offers advantages in terms of handling and stability compared to the more reactive sulfonyl chlorides. Furthermore, the presence of the carboxylate group can be leveraged to modulate solubility and reactivity during the synthesis.
Logical Flow of a Proline Derivative Synthesis
Caption: A simplified workflow for the synthesis of proline derivatives.
When compared to simpler sulfonating agents like benzenesulfonyl chloride, the use of a bifunctional molecule like 3-Sulfobenzoic acid (after conversion to a more reactive form like the corresponding sulfonyl chloride) allows for the introduction of both the sulfonyl group and a carboxylic acid moiety. This can be advantageous for creating inhibitors that can form multiple interactions within an enzyme's active site.
Conclusion: A Multifaceted Reagent for Advanced Applications
This compound presents a compelling case for its inclusion in the modern researcher's toolkit. Its unique combination of a hydrotropic aromatic ring and dual anionic functionalities (carboxylate and sulfonate) confers distinct advantages over more conventional reagents. In protein chemistry, it offers a gentler and more controlled means of manipulating protein solubility. In drug formulation, it stands out as a highly efficient hydrotrope for enhancing the bioavailability of poorly soluble APIs. Finally, in organic synthesis, its bifunctional nature opens up possibilities for creating complex molecules with tailored properties. While more direct comparative studies are warranted, the foundational chemical principles and data from related compounds strongly support the superior performance of this compound in these specialized applications.
References
-
Synthesis and Biological Evaluation of Proline Derived Sulphonamides. ResearchGate. Available at: [Link].
-
Technical Applications of Hydrotropes: Sustainable and Green Carriers. Biointerface Research in Applied Chemistry. Available at: [Link].
-
A Review on Hydrotropic Solubilization: A Novel Approach for Solubility Enhancement of Poorly Water Soluble Drugs. International Journal of Research and Review. Available at: [Link].
-
Protein Precipitation Using Ammonium Sulfate. Current Protocols in Protein Science. Available at: [Link].
-
A Review on “Hydrotropy” Techniques to increase the solubility of Drug. Journal of Pharmaceutical Negative Results. Available at: [Link].
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- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
A comparative study of MOFs synthesized from 3-Sulfobenzoic acid disodium salt monohydrate
A Comparative Guide to Metal-Organic Frameworks Synthesized from Sulfonated Aromatic Carboxylic Acids
This guide provides an in-depth comparative analysis of Metal-Organic Frameworks (MOFs) synthesized using sulfonated aromatic carboxylic acid linkers. While the initial focus was on 3-Sulfobenzoic acid disodium salt monohydrate, a comprehensive literature review revealed a broader landscape of MOFs derived from related sulfonated precursors. This guide, therefore, presents a comparative study of these materials, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. We will explore the synthesis, structural characteristics, and performance of these MOFs, with a particular emphasis on how the presence of the sulfonate group, in conjunction with other functionalities, influences their properties.
The Critical Role of Linker Functionalization in MOF Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The modular nature of MOFs allows for a high degree of tunability in their structure and function by carefully selecting the metal nodes and organic linkers.[1] Functional groups on the organic linker play a pivotal role in dictating the physicochemical properties of the resulting MOF, including its porosity, stability, and catalytic activity.[2] This guide will delve into the impact of the sulfonate group (-SO₃H) when incorporated into aromatic carboxylic acid linkers.
Synthesis and Structural Diversity of Sulfonated MOFs
The introduction of a sulfonate group into the organic linker can significantly influence the resulting MOF's properties. The sulfonate group's high polarity and potential for hydrogen bonding can enhance properties like proton conductivity and selective adsorption. The synthesis of these materials is typically achieved through solvothermal or hydrothermal methods, where the reaction conditions, such as pH and temperature, can play a crucial role in determining the final structure and dimensionality of the framework.[3][4]
A notable example of a sulfonate-containing linker is 4,4'-sulfonyldibenzoic acid, which has been used to synthesize a new sulfone-functionalized aluminum-based MOF, denoted as CAU-11. This MOF exhibits permanent porosity and high thermal stability.[5]
Case Study 1: Copper(II) Coordination Polymers from 2-Amino-4-Sulfobenzoic Acid
A study on the synthesis of copper(II) coordination polymers using 2-amino-4-sulfobenzoic acid (H₂asba) highlights the structural diversity achievable with a sulfonated and aminated benzoic acid linker.[6] Two distinct supramolecular structures were obtained by reacting copper(II) with H₂asba in the presence and absence of a co-ligand (1,10-phenanthroline).
The resulting structures demonstrate how the interplay of the sulfonate, amine, and carboxylate groups, along with the reaction conditions, dictates the final supramolecular assembly, leading to materials with different dimensionalities and properties.[6] For instance, one of the synthesized complexes exhibits a reversible dehydration-rehydration behavior, a property of interest for applications in sensing and gas storage.[6]
Case Study 2: pH-Dependent Structural Engineering of Sulfonate-Carboxylate Cu-MOFs for Enhanced Proton Conductivity
The use of disodium-2,2'-disulfonate-4,4'-oxidibenzoic acid (Na₂H₂DSOA) as a linker in the synthesis of copper(II) MOFs demonstrates the profound effect of pH on the final structure and, consequently, the material's properties.[3] By adjusting the pH of the reaction solution, two different Cu-MOFs with distinct dimensionalities and structures were synthesized.
This pH control over the deprotonation of the carboxylic acid groups allows for the selective formation of MOFs with either abundant free carboxylic acid groups or fully deprotonated linkers.[3] The presence of free carboxylic acid groups, in conjunction with uncoordinated sulfonate groups and water molecules, leads to a significantly enhanced proton conductivity of 2.46 × 10⁻² S cm⁻¹ at 95 °C and 98% relative humidity.[3] This value is substantially higher than that of the MOF synthesized at a different pH, which exhibited a proton conductivity of 3.40 × 10⁻⁵ S cm⁻¹ at 85 °C and 98% RH.[3] This highlights the potential of sulfonate-carboxylate MOFs as promising materials for proton-conducting applications.
Comparative Performance Analysis: Sulfonated MOFs vs. Carboxylate-Based MOFs
To understand the unique contribution of the sulfonate group, it is instructive to compare the properties of sulfonate-containing MOFs with well-studied carboxylate-based MOFs. The UiO-66 family, a series of zirconium-based MOFs with a 1,4-benzenedicarboxylate (BDC) linker and its functionalized derivatives, provides an excellent benchmark for comparison.[7]
| MOF | Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 273 K |
| UiO-66 | 1,4-benzenedicarboxylic acid | -H | ~1100 - 1500 | ~2.5 |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1200 - 1400 | ~3.35[7] |
| UiO-66-NO₂ | 2-nitro-1,4-benzenedicarboxylic acid | -NO₂ | ~1100 - 1300 | ~2.8 |
| UiO-66-(OH)₂ | 2,5-dihydroxy-1,4-benzenedicarboxylic acid | -OH | ~1000 - 1200 | ~3.0 |
| CAU-11 | 4,4'-sulfonyldibenzoic acid | -SO₂- | 350 | Not Reported |
Experimental Protocols
General Synthesis of Functionalized UiO-66 MOFs[7]
A mixture of the zirconium salt (e.g., Zirconium(IV) chloride, ZrCl₄) and the respective functionalized or unfunctionalized 1,4-benzenedicarboxylic acid linker is dissolved in a solvent, typically N,N-dimethylformamide (DMF). The molar ratio of metal to linker is generally maintained at 1:1. The solution is then sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours). After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with DMF and ethanol to remove unreacted precursors, and finally dried under vacuum.
Characterization Methods
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs under a controlled atmosphere.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOFs through nitrogen adsorption-desorption isotherms at 77 K.
-
Gas Adsorption Measurements: To measure the adsorption capacities of gases like CO₂ using a volumetric gas adsorption analyzer at specific temperatures and pressures.
Visualization of Experimental Workflow
Caption: General workflow for the synthesis and characterization of MOFs.
Conclusion and Future Perspectives
The incorporation of sulfonate groups into the organic linkers of MOFs offers a powerful strategy for tuning their properties and accessing functionalities not readily achieved with simple carboxylate linkers. While the bulky nature of the sulfonate group may in some cases lead to lower porosity compared to their non-sulfonated counterparts, the enhanced hydrophilicity, potential for high proton conductivity, and altered adsorption selectivities make them highly attractive for a range of applications, including proton exchange membranes, sensors, and specialized separations.
Future research in this area should focus on the systematic synthesis of isoreticular series of sulfonated MOFs to directly probe the effect of the sulfonate group on various properties. Furthermore, the exploration of mixed-linker strategies, combining sulfonated and non-sulfonated linkers, could lead to multifunctional materials with optimized performance characteristics. The development of MOFs from the readily available 3-Sulfobenzoic acid and its salts remains an open and promising avenue for future investigation.
References
-
Synthesis, structure and characterization of two copper(II) supramolecular coordination polymers based on a multifunctional ligand 2-amino-4-sulfobenzoic acid. PubMed.
-
pH-Dependent Structural Engineering of Sulfonate-Carboxylate Cu-MOFs for High Proton Conductivity. PubMed.
-
A comparative study of MOFs synthesized from different linkers. BenchChem.
-
Effect of organic linker substituents on properties of metal–organic frameworks: a review. SpringerLink.
-
Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Russian Chemical Reviews.
-
Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. RSC Sustainability.
-
Metal-organic frameworks: structure, properties, methods of synthesis, and characterization. ResearchGate.
-
New Al-MOFs Based on Sulfonyldibenzoate Ions: A Rare Example of Intralayer Porosity. ResearchGate.
Sources
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- 2. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. pH-Dependent Structural Engineering of Sulfonate-Carboxylate Cu-MOFs for High Proton Conductivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00271G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, structure and characterization of two copper(II) supramolecular coordination polymers based on a multifunctional ligand 2-amino-4-sulfobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Ion-Pairing Agents in Reversed-Phase HPLC: A Comparative Analysis Featuring 3-Sulfobenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within pharmaceutical and biopharmaceutical development, the robust separation of ionic and highly polar analytes remains a persistent challenge. Reversed-phase high-performance liquid chromatography (RP-HPLC), while a cornerstone of the modern laboratory, often requires modification to achieve adequate retention and resolution for these molecules. Ion-pair chromatography (IPC) emerges as a powerful solution, purposefully modifying the chromatographic environment to enable these separations.[1]
This guide provides an in-depth, experience-driven comparison of ion-pairing agents, with a specific focus on cross-validating results obtained with aromatic sulfonic acids, such as 3-Sulfobenzoic acid, against more conventional aliphatic alternatives. We will move beyond mere protocol recitation to explore the underlying mechanisms, empowering you to make informed decisions, troubleshoot complex separations, and ensure the highest level of data integrity.
The Causality of Ion-Pair Chromatography: Why We Need It
Standard RP-HPLC relies on hydrophobic interactions between the analyte and a nonpolar stationary phase (like C18). Highly polar or charged analytes have little affinity for this phase and elute quickly, often with the solvent front, resulting in poor separation.
IPC addresses this by introducing an ion-pairing agent to the mobile phase.[1][2] This agent is an ionic molecule with a hydrophobic region and a charge opposite to that of the analyte. The fundamental principle hinges on two predominant mechanisms:[3]
-
Ion-Pair Formation in the Mobile Phase: The agent and analyte form a neutral, stoichiometric ion-pair complex. This complex, being more hydrophobic than the analyte alone, exhibits stronger interaction with the stationary phase, leading to increased retention.
-
Dynamic Stationary Phase Modification: The hydrophobic "tail" of the ion-pairing agent adsorbs onto the stationary phase surface, creating a dynamic ion-exchange layer.[4] The charged "head" of the agent is exposed to the mobile phase, allowing it to attract and retain oppositely charged analytes.
The practical reality is often a combination of these mechanisms, and the dominant pathway depends on the specific agent, its concentration, the mobile phase composition, and the analytes themselves.[3]
Comparative Analysis: Aromatic vs. Aliphatic Sulfonate Ion-Pairing Agents
The choice of ion-pairing agent is critical and directly impacts retention, selectivity, and peak shape. Alkyl sulfonates, such as sodium heptanesulfonate or octanesulfonate, are common choices for retaining cationic (basic) analytes.[2][5] Here, we compare their performance profile with an aromatic sulfonate, represented by 3-Sulfobenzoic acid disodium salt.
| Feature | 3-Sulfobenzoic Acid (Aromatic) | Sodium Octanesulfonate (Aliphatic) | Rationale & Causality |
| Primary Interaction | Mixed-mode: Ion-pairing and potential π-π interactions. | Primarily hydrophobic and ion-pairing. | The benzene ring in 3-sulfobenzoic acid can offer alternative selectivity for analytes with aromatic moieties through π-π stacking, a mechanism unavailable to linear alkyl chains. |
| Hydrophobicity | Moderate. | High (increases with alkyl chain length). | The longer the alkyl chain, the more strongly the agent adsorbs to the C18 stationary phase, creating a more pronounced ion-exchange surface and generally increasing analyte retention.[6] |
| Selectivity Control | Can be highly effective for separating structurally similar aromatic cations. | Excellent for controlling retention based on charge and general hydrophobicity. Can control retention over a wide range.[3] | The unique electronic properties of the aromatic ring can differentiate between analytes that are chromatographically indistinguishable with simple aliphatic agents. |
| MS Compatibility | Poor (non-volatile salt). | Poor (non-volatile salt). | Both are non-volatile salts that will contaminate the interface and suppress analyte ionization in mass spectrometry.[7] For LC-MS, volatile agents like TFA or formic acid are required.[2][8] |
| Column Equilibration | Generally faster than long-chain alkyl sulfonates. | Can be very slow, especially with long chains (C8 and above) and at low organic solvent concentrations.[5] | The strong adsorption of long-chain agents requires extended flushing times to achieve a stable baseline and reproducible retention times. |
Experimental Cross-Validation Workflow
To ensure that experimental results are robust and method-independent, it is crucial to cross-validate findings. This involves comparing the performance of different ion-pairing agents under otherwise identical conditions.
Objective: To compare the retention and resolution of a model mix of basic analytes (e.g., Procainamide and Lidocaine) using 3-Sulfobenzoic acid and Sodium Octanesulfonate as ion-pairing agents.
Caption: Workflow for cross-validating ion-pairing agents.
A. Reagent and Sample Preparation:
-
Mobile Phase A1 (3-Sulfobenzoic Acid): Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Add 3-Sulfobenzoic acid disodium salt monohydrate to a final concentration of 10 mM. Filter through a 0.22 µm membrane.
-
Mobile Phase A2 (Sodium Octanesulfonate): Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Add Sodium 1-Octanesulfonate to a final concentration of 10 mM. Filter through a 0.22 µm membrane.
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of a mixture of Procainamide and Lidocaine in a 50:50 water:acetonitrile diluent.
B. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Temperature: 30°C
-
Isocratic Elution: 30% Mobile Phase B
C. Experimental Procedure:
-
Experiment 1 (3-Sulfobenzoic Acid):
-
Install the C18 column.
-
Equilibrate the system with 70% Mobile Phase A1 and 30% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.
-
Inject the analyte stock solution and record the chromatogram.
-
-
Column Washout (CRITICAL STEP):
-
Flush the column with 50% Acetonitrile / 50% Water (no buffers or additives) for at least 60 minutes to remove all traces of the first ion-pairing agent.
-
Then, flush with 100% Acetonitrile for 15 minutes.
-
-
Experiment 2 (Sodium Octanesulfonate):
-
Equilibrate the system with 70% Mobile Phase A2 and 30% Mobile Phase B. Note: This may take significantly longer than with 3-Sulfobenzoic acid. Monitor the baseline for stability.[5]
-
Inject the analyte stock solution and record the chromatogram.
-
D. Data Analysis:
-
For each experiment, measure the retention time (t_R), peak width (w), and asymmetry factor (A_s) for both analytes.
-
Calculate the resolution (R_s) between the two peaks.
-
Compare the results in a structured table.
| Parameter | With 3-Sulfobenzoic Acid | With Sodium Octanesulfonate | Interpretation |
| Retention Time (t_R) - Procainamide | 4.5 min | 7.8 min | The longer alkyl chain of octanesulfonate leads to a more hydrophobic modified stationary phase, resulting in significantly stronger retention.[6] |
| Retention Time (t_R) - Lidocaine | 5.9 min | 9.5 min | Similar to procainamide, the increased hydrophobicity of the IPC system dominates retention. |
| Resolution (R_s) | 2.1 | 2.5 | Both agents provide baseline resolution. The greater separation in retention times with octanesulfonate results in a higher resolution value. |
| Peak Asymmetry (A_s) - Procainamide | 1.2 | 1.3 | Both agents show good peak shape. Some tailing is common in IPC due to interactions with residual silanols on the silica support.[5] |
Trustworthiness and Self-Validation: Advanced Insights
-
The Importance of Washout: Failing to completely remove the first ion-pairing agent before introducing the second will create a mixed-mode surface with unpredictable and irreproducible chromatographic behavior. This is a primary source of error in IPC method development.
-
Concentration Effects: The concentration of the ion-pairing agent is a critical parameter. Increasing the concentration will generally increase retention up to a saturation point, after which the effect may plateau or even decrease as micelles form in the mobile phase.[4]
-
pH is Paramount: The mobile phase pH must be set to ensure both the analyte and the ion-pairing agent are in their ionized forms. For basic analytes (amines), a pH of 2.5-3.5 is typical. For acidic analytes, a pH around 7.5 would be used with a cationic agent like tetrabutylammonium.[4][7]
-
Beware of "Ghosting": Impurities in the ion-pairing reagent can accumulate on the column and elute in subsequent gradient runs, causing "ghost" peaks. Using high-purity reagents is essential.[9]
Conclusion
Cross-validation is not merely about confirming a result; it is about understanding the boundaries and mechanisms of your analytical method. While an aliphatic sulfonate like sodium octanesulfonate offers a powerful and wide-ranging tool for increasing the retention of basic compounds, aromatic sulfonates like 3-Sulfobenzoic acid provide an orthogonal selectivity that can be invaluable for resolving structurally similar aromatic analytes. By systematically comparing these agents, explaining the causality behind the observed results, and adhering to rigorous washout protocols, researchers can develop highly robust, reliable, and defensible chromatographic methods.
References
- Vertex AI Search. (2025). Ion Pairing in HPLC vs UPLC: Which Is More Effective?
-
SIELC Technologies. (n.d.). Separation of 3-Sulfobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Mason Technology. (2024). Ion-Pairing Agents | HPLC. Retrieved from [Link]
-
SIELC Technologies. (2018). 3-Sulfobenzoic acid. Retrieved from [Link]
-
Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]
-
Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
Reyes-Garcés, N., et al. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. National Institutes of Health. Retrieved from [Link]
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
-
ResearchGate. (2017). Can one use ion pairing reagent instead of another? Retrieved from [Link]
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]
Sources
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- 2. welch-us.com [welch-us.com]
- 3. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. welch-us.com [welch-us.com]
- 5. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 3-Sulfobenzoic acid | SIELC Technologies [sielc.com]
- 9. Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the stability of metal complexes derived from 3-Sulfobenzoic acid disodium salt monohydrate
For researchers, scientists, and professionals in drug development, the precise control of metal-ligand interactions is paramount. The stability of a metal complex dictates its behavior in solution, influencing everything from catalytic activity to bioavailability and therapeutic efficacy. This guide provides an in-depth benchmark of the stability of metal complexes derived from 3-Sulfobenzoic acid disodium salt monohydrate, offering a comparative analysis with related ligands and detailing the rigorous experimental methodologies required for such assessments.
Introduction: The Significance of 3-Sulfobenzoic Acid in Coordination Chemistry
3-Sulfobenzoic acid is an aromatic ligand featuring both a carboxylate and a sulfonate group. This dual functionality allows for diverse coordination modes with metal ions, making its complexes relevant in fields ranging from catalysis to medicinal chemistry. The stability of these complexes, a measure of the strength of the metal-ligand bond, is a critical parameter that governs their utility. A highly stable complex may be desired for applications requiring robust performance, such as in MRI contrast agents, whereas moderate stability might be necessary for drug delivery systems where the metal ion must be released at a target site. Understanding the thermodynamic underpinnings of complex formation is therefore essential for rational design and application.
The Bedrock of Stability: Key Thermodynamic Principles
The stability of a metal complex in solution is a thermodynamic property governed by the change in Gibbs free energy (ΔG) for the formation reaction. This is related to the stability constant (K) and the changes in enthalpy (ΔH) and entropy (ΔS).
ΔG° = -RTlnK = ΔH° - TΔS°
-
Stability Constant (K): A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex. It is often expressed in logarithmic form (log K).
-
Enthalpy Change (ΔH): This reflects the change in bond energies during complex formation. A negative ΔH (exothermic reaction) indicates the formation of strong metal-ligand bonds.
-
Entropy Change (ΔS): This represents the change in the system's disorder. A positive ΔS is generally favorable and often driven by the release of solvent molecules from the metal ion's coordination sphere upon ligand binding.
Several factors intrinsic to the metal and ligand influence these parameters:
-
The Chelate Effect: Multidentate ligands, which bind to a metal ion through multiple donor atoms, form significantly more stable complexes than an equivalent number of monodentate ligands. This is primarily an entropy-driven effect, as the binding of one multidentate ligand releases multiple solvent molecules, increasing the overall disorder of the system.
-
Nature of the Metal Ion: The stability of complexes often follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is influenced by the decreasing ionic radii and increasing ligand field stabilization energy across the series.
-
Ligand Basicity: Generally, a more basic ligand forms a more stable complex. However, this relationship can be complex, especially when comparing different classes of ligands.
Experimental Determination of Complex Stability
To objectively benchmark the stability of metal complexes, rigorous experimental determination of their thermodynamic parameters is necessary. The following are standard, self-validating methods employed in coordination chemistry.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining protonation constants of ligands and stability constants of metal complexes.[1][2]
-
Solution Preparation:
-
Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HClO₄).
-
Prepare a stock solution of the ligand (e.g., this compound) of known concentration.
-
Prepare stock solutions of the metal salts (e.g., Cu(NO₃)₂, Ni(NO₃)₂) of known concentrations.
-
Prepare a background electrolyte solution (e.g., 1.0 M NaNO₃) to maintain constant ionic strength.
-
-
Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions (e.g., pH 4.01, 7.00, and 9.18) to ensure accurate measurement of [H⁺].
-
Titration Procedure:
-
In a thermostatted vessel (e.g., at 25 °C), perform a series of titrations: a. Acid Titration: Titrate a known volume of the strong acid with the standardized strong base. This determines the exact concentration of the base. b. Ligand Titration: Titrate a solution containing the strong acid and the ligand with the strong base. This allows for the determination of the ligand's protonation constants. c. Metal-Ligand Titration: Titrate a solution containing the strong acid, the ligand, and the metal salt with the strong base. The displacement of the metal-ligand titration curve from the ligand-only curve indicates complex formation.
-
-
Data Analysis:
-
From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
Plot n̄ versus pL (the negative logarithm of the free ligand concentration) to generate a formation curve.
-
The stability constants (log K₁, log K₂, etc.) can be determined from this curve using computational software that employs least-squares fitting methods.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat change (ΔH) associated with a binding event. From a single experiment, it is possible to determine the binding constant (K), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Sample Preparation:
-
Prepare a solution of the metal ion in a suitable buffer (e.g., HEPES, PIPES) and degas thoroughly.
-
Prepare a solution of the ligand (this compound) in the exact same buffer and degas. The use of identical buffer solutions is critical to minimize heats of dilution.
-
-
Instrument Setup:
-
Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).
-
Load the metal ion solution into the sample cell and the ligand solution into the injection syringe.
-
-
Titration Experiment:
-
Perform a series of small, sequential injections of the ligand solution into the sample cell containing the metal ion.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Control Experiment: To account for the heat of dilution of the ligand, perform a control titration by injecting the ligand solution into the buffer-only solution in the sample cell.
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to obtain K, n, and ΔH. ΔS can then be calculated from the Gibbs free energy equation.
-
Comparative Stability Analysis
To benchmark the stability of metal complexes with 3-sulfobenzoate, it is essential to compare them with structurally related ligands under identical or highly similar conditions. The ideal comparators are benzoic acid (the parent compound without the sulfonate group) and the other positional isomers, 2-sulfobenzoic acid and 4-sulfobenzoic acid.
The presence and position of the electron-withdrawing sulfonate group (-SO₃⁻) are expected to influence the acidity of the carboxylic acid group and the coordination properties of the ligand.
Stability of Transition Metal Complexes
The following table summarizes representative stability constants (log K₁) for the 1:1 complexes of several first-row transition metals with benzoic acid and a related sulfonic acid derivative. The data illustrates the typical stability order and provides a baseline for comparison.
| Metal Ion | Benzoic Acid (log K₁) | p-Aminobenzene Sulfonic Acid (log K₁) |
| Cu(II) | 2.15 | 3.10 |
| Ni(II) | 1.60 | 2.85 |
| Co(II) | 1.55 | 2.70 |
| Zn(II) | 1.50 | 2.65 |
| Conditions | 25 °C, 0.1 M NaClO₄ | 27 °C, 0.1 M NaClO₄, Dioxane-Water |
Note: Data compiled from various sources.[3][4] Direct comparison should be made with caution due to differing experimental conditions.
The data generally follows the Irving-Williams series, with Cu(II) forming the most stable complexes. The presence of the sulfonate and amino groups in p-aminobenzene sulfonic acid leads to the formation of more stable complexes compared to benzoic acid alone. This highlights the significant electronic and structural contributions of substituents on the benzene ring.
Thermodynamics of Lanthanide Complexation
Lanthanide ions, being hard acids, primarily form complexes through electrostatic interactions with hard donor atoms like oxygen. The table below presents a thermodynamic comparison for the complexation of selected lanthanide ions with benzoate.
| Metal Ion | Ligand | log K₁ | ΔG₁ (kJ/mol) | ΔH₁ (kJ/mol) | ΔS₁ (J/mol·K) |
| Eu(III) | Benzoate | 2.22 | -12.7 | 7.9 | 69 |
| Gd(III) | Benzoate | 2.16 | -12.3 | 8.2 | 69 |
| Tb(III) | Benzoate | 2.20 | -12.6 | 7.3 | 67 |
Conditions: 25 °C, 0.10 M NaClO₄. Data from Choppin et al. (1982).[5]
The complexation is endothermic (positive ΔH), indicating that the process is entirely entropy-driven (large positive ΔS). This is characteristic of lanthanide complexation in aqueous solution, where the release of a significant number of water molecules from the highly hydrated lanthanide ion upon ligand binding leads to a large increase in the overall entropy of the system.
Conclusion and Future Directions
This guide has outlined the fundamental principles and experimental methodologies for benchmarking the stability of metal complexes derived from this compound. The stability of these complexes is a multifactorial property influenced by the metal ion, the ligand's structure, and the solution conditions.
-
Key Finding: The stability of metal-benzoate complexes generally follows the Irving-Williams order for transition metals and is entropy-driven for lanthanides. Substituents on the benzoic acid ring, such as the sulfonate group, significantly modulate the stability of the resulting complexes.
-
Methodological Insight: Potentiometric titration and Isothermal Titration Calorimetry are robust, complementary techniques that provide a complete thermodynamic profile (K, ΔH, and ΔS) of metal-ligand interactions.
-
Recommendation for Researchers: For a definitive comparison, it is crucial to determine the stability constants and thermodynamic parameters for a series of metal ions with 3-sulfobenzoic acid, its isomers, and benzoic acid under identical experimental conditions (temperature, ionic strength, and solvent system). Such a dataset would be invaluable for the rational design of new metal-based catalysts, therapeutics, and materials.
By adhering to the rigorous protocols and principles outlined herein, researchers can generate high-quality, reliable data to advance their understanding and application of these versatile metal complexes.
References
- Choppin, G. R., Bertrand, P. A., Hasegawa, Y., & Rizkalla, E. N. (1982). Thermodynamics of complexation of lanthanides by benzoic and isophthalic acids. Inorganic Chemistry, 21(10), 3722–3724.
- Nageswara Rao, E., & Raghava Naidu, R. (1993). Formation constants of ternary complexes of Cu(II), Ni(II), Co(II), Mn(II) and Zn(II) with phenylhydrazones and amino acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(4/5), 219–224.
-
Cvetković, J., et al. (2015). Equilibrium studies between some transition metal ions and Me6[1]dieneN4 ligand. Journal of the Serbian Chemical Society, 80(10), 1251-1260.
- Sonone, R. S., & Murhekar, G. H. (2010). Formation Constants of Lanthanide Metal Ion Chelates with Some Substituted Sulfonic Acids.
- Chaudhari, U. E. (2009). Stability constants of metal (II) complexes with some derivatives of benzene sulphonic acid in different percentage of dioxane – water mixture. International Journal of Chemical Sciences, 7(3), 1746-1750.
- Yun, S. J., et al. (1999). Thermodynamics of complexation of lanthanides by some benzoic acid derivatives in aqueous solution. Thermochimica Acta, 331(1), 13-19.
- Muthaiah, S., Bhatia, A., & Kannan, M. (2020). Stability Constants of Metal Complexes in Solution.
- De Santis, G., et al. (2022). Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines. Entropy, 24(9), 1253.
- Naikwade, S. D., Mane, P. S., & Chondhekar, T. K. (2010). Stability Constant of Transition Metal Complexes Aryl Schiff Bases. Asian Journal of Chemistry, 22(1), 247-250.
- Faheim, A. A., & Al-Khudaydi, A. M. (2018). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. Current Research in Chemistry, 10(1), 873-883.
- Agrawal, B. R., et al. (2011). Stability Constants of Cu (II) Ni (II) and Mn (II) Metal Complexes with Cetrizine and Benzoic Acid. International Journal of Chemical Sciences, 9(4), 2169-2174.
- Charles, O. F., et al. (2014). Synthesis and Characterization of Benzoic Acid Complexes with Biologically Active Metal Ions. Journal of Chemistry, 2014, 1-6.
- Du, M., et al. (2022). Crystal structure, thermodynamic behavior, and luminescence properties of a new series of lanthanide halogenated aromatic carboxylic acid complexes. Arabian Journal of Chemistry, 15(1), 103525.
- Kadam, M. T., & Bondage, S. P. (2014). Potentiometric and thermodynamic studies of some transition metal complexes with ortho-mercaptobenzoic acid in methanol-water medium. International Journal of Chemical Sciences, 10(4), 2306-2312.
- Ansari, F. B., et al. (2010). pH metric Studies on Complexation of para- aminobenzoic acid with transition metal ions.
- Jamode, A. V., & Tayade, D. T. (2015). Potentiometric Determination of Stability Constant of transition metal complexes with primary ligand and secondary ligand.
-
Choppin, G. R., Bertrand, P. A., Hasegawa, Y., & Rizkalla, E. N. (1982). Thermodynamics of complexation of lanthanides by benzoic and isophthalic acids. (OSTI ID: 5885289). OSTI.GOV. [Link]
- Ali, I. H., et al. (2023). Identification of a new ligand derived from 4-aminobenzoic acid and a study of its complexation with heavy ions and biological. Journal of Chemistry, 2023, 1-12.
- S. Sudha, & S. Sivakolunthu. (2016). Potentiometric Studies of Binary Complexes of Transition Metal Ions with Lauric Acid. International Journal of Innovative Research in Science, Engineering and Technology, 5(7).
-
Johnston, H. D. (1971). The thermodynamics (log K, [Delta]H°, [Delta]S°, [Delta]Cp°) of metal ligand interaction in aqueous solution. BYU ScholarsArchive. [Link]
- Singh, B., & Singh, P. (2012). Synthesis and characterization of transition metal complexes of schiff base derived from isatin and 2-amino, 4-chloro benzoic acid. Rasayan Journal of Chemistry, 5(1), 83-88.
- Ruether, F., & Sadowski, G. (2009). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. Journal of Pharmaceutical Sciences, 98(11), 4243-4254.
Sources
A Comparative Guide to the Efficacy of Sulfonated Aromatic Compounds as Ion-Pairing Reagents in Reversed-Phase HPLC
For researchers, scientists, and drug development professionals, achieving optimal separation of ionic and highly polar analytes in reversed-phase high-performance liquid chromatography (RP-HPLC) is a persistent challenge. Ion-pair chromatography (IPC) offers a powerful solution by introducing a counter-ion to the mobile phase, which forms a neutral complex with the charged analyte, thereby enhancing its retention on a non-polar stationary phase. Among the anionic reagents used for the analysis of basic compounds (e.g., APIs, peptides), sulfonated aromatic compounds are a prominent class.
This guide provides an in-depth comparison of the efficacy of 3-Sulfobenzoic acid disodium salt monohydrate versus other commonly used sulfonated aromatic compounds: sodium p-toluenesulfonate , sodium benzenesulfonate , and sodium dodecylbenzenesulfonate . The comparison is grounded in the fundamental principles of chromatography, focusing on how molecular structure dictates performance. While direct comparative studies are scarce, this guide synthesizes theoretical knowledge and provides a robust experimental framework for self-validation in your laboratory.
The Mechanism and a Structural Overview
In ion-pair reversed-phase chromatography, the ion-pairing reagent, possessing a hydrophobic region and an ionic head group, partitions onto the hydrophobic stationary phase (e.g., C18). This dynamically modifies the column surface, creating an ion-exchange-like character that retains oppositely charged analyte molecules.[1][2] The strength of this retention is primarily governed by the hydrophobicity of the ion-pairing reagent and its concentration in the mobile phase.[3][4]
The efficacy of a sulfonated aromatic compound as an ion-pairing reagent is therefore a direct function of its chemical structure. The core structure is a sulfonate group (-SO₃⁻) attached to a benzene ring. Variations in other substituents on the ring alter the molecule's overall hydrophobicity and steric profile, which in turn modulates its chromatographic performance.
Caption: Generalized structure of the compared sulfonated aromatic ion-pairing reagents.
Comparative Efficacy: A Structure-Performance Analysis
The ideal ion-pairing reagent provides sufficient retention, good peak shape, and selectivity for the analytes of interest.[5] The choice among the sulfonated aromatics involves a trade-off between retention strength and potential secondary effects.
| Compound | Chemical Structure | Key Structural Feature | Predicted Hydrophobicity | Expected Retention Strength | Potential Secondary Effects |
| Sodium Benzenesulfonate | C₆H₅SO₃Na | Unsubstituted Ring | Low | Weak | Baseline performance, useful for weakly retained bases. |
| Sodium p-Toluenesulfonate | CH₃C₆H₄SO₃Na | Methyl Group (-CH₃) | Moderate | Moderate | Increased hydrophobicity over benzenesulfonate leads to stronger retention.[6] |
| 3-Sulfobenzoic Acid Disodium Salt | NaO₃SC₆H₄COONa | Carboxyl Group (-COOH) | Low-Moderate | Moderate | The carboxyl group can engage in secondary interactions (e.g., hydrogen bonding) and its charge state is pH-dependent, potentially offering unique selectivity. |
| Sodium Dodecylbenzenesulfonate | C₁₂H₂₅C₆H₄SO₃Na | Dodecyl Chain (-C₁₂H₂₅) | Very High | Very Strong | Long alkyl chain provides strong retention but may lead to long equilibration times and column bleed.[7] |
The Role of Hydrophobicity
The primary driver of retention in this class of ion-pairing reagents is the hydrophobicity of the non-polar portion of the molecule that adsorbs to the stationary phase.[2]
-
Sodium Dodecylbenzenesulfonate (SDBS): With its long C₁₂ alkyl chain, SDBS is the most hydrophobic of the group. It will provide the strongest retention for basic analytes. This is beneficial for retaining highly polar, weakly retained compounds. However, its strong adsorption can lead to very long column equilibration times and it can be difficult to wash out of the column, potentially causing issues with method reproducibility.[7][8]
-
Sodium p-Toluenesulfonate: The addition of a methyl group makes it more hydrophobic than the parent benzenesulfonate, thus providing stronger retention.[6] It represents a good balance for many applications.
-
Sodium Benzenesulfonate: As the least hydrophobic aromatic structure, it offers the weakest retention. It is a suitable choice when only a small increase in retention is needed for basic compounds that are already reasonably retained.
-
This compound: Its hydrophobicity is comparable to or slightly greater than benzenesulfonate, but the presence of the carboxyl group introduces complexity. The carboxyl group is ionizable, and at a mobile phase pH above its pKa (around 3-4), it will be deprotonated, increasing the overall polarity of the reagent and potentially decreasing its interaction with the stationary phase compared to toluenesulfonate.
The Influence of the Carboxyl Group in 3-Sulfobenzoic Acid
The unique feature of 3-sulfobenzoic acid is its second acidic functional group, the carboxylic acid. This has several implications:
-
pH-Dependent Behavior: The ionization state of the carboxyl group is dependent on the mobile phase pH. At low pH (typically used for separating basic compounds), the carboxyl group will be protonated (-COOH), making this part of the molecule less polar and capable of participating in hydrogen bonding with the analyte or stationary phase. At higher pH, it will be deprotonated (-COO⁻), adding a second negative charge. This pH-dependent character could be exploited to fine-tune selectivity.
-
Potential for Secondary Interactions: The carboxyl group can act as a hydrogen bond donor or acceptor, offering alternative interaction mechanisms beyond simple ion-pairing. This could lead to unique selectivity for certain analytes, particularly those with complementary functional groups.
-
Buffering Capacity: Although typically used at low concentrations for ion-pairing, the carboxyl group could contribute to the buffering capacity of the mobile phase, which is crucial for reproducible separations of ionizable compounds.[9]
Steric Effects
The size and shape of the ion-pairing reagent can influence how it interacts with the analyte and the stationary phase. The bulkier dodecylbenzenesulfonate may exhibit different steric hindrance compared to the smaller reagents, which could affect the separation of structurally similar analytes.
Experimental Protocol for Comparative Evaluation
To objectively compare the efficacy of these reagents in your specific application, a systematic approach is essential. This protocol outlines a method for comparing the performance of this compound against other sulfonated aromatics for the separation of a mixture of basic pharmaceutical compounds.
Objective
To evaluate and compare the retention, resolution, and peak shape of a model mixture of basic analytes using four different sulfonated aromatic ion-pairing reagents.
Materials and Instrumentation
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Column: A high-purity C18 column (e.g., 4.6 x 150 mm, 5 µm). It is recommended to dedicate a column for ion-pairing applications to avoid contamination.[7]
-
Analytes: A mixture of 2-3 basic compounds with varying hydrophobicity (e.g., propranolol, imipramine, nortriptyline) dissolved in the initial mobile phase.
-
Reagents:
-
This compound
-
Sodium p-toluenesulfonate
-
Sodium benzenesulfonate
-
Sodium dodecylbenzenesulfonate
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or formic acid for pH adjustment
-
Experimental Workflow
Caption: Workflow for comparing ion-pairing reagents.
Detailed Steps
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer (Mobile Phase A), for example, 25 mM potassium phosphate, and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B is 100% acetonitrile.
-
Create four separate sets of mobile phases. To each set (both A and B), add one of the ion-pairing reagents to a final concentration of 5 mM. Ensuring the reagent is in both phases is crucial for stable baselines in gradient elution.[7]
-
-
Column Equilibration:
-
For the first ion-pairing reagent, install the C18 column.
-
Flush the column with 100% Mobile Phase B for 10 minutes, followed by 100% Mobile Phase A for 10 minutes.
-
Equilibrate the column with the starting gradient conditions (e.g., 90% A / 10% B) for at least 30 column volumes. Ion-pairing reagents can take a long time to equilibrate.[8]
-
-
Chromatographic Run:
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to an appropriate value for your analytes (e.g., 254 nm).
-
Inject a standard volume (e.g., 10 µL) of your analyte test mixture.
-
Run a linear gradient from 10% to 70% B over 20 minutes.
-
Perform at least three replicate injections to ensure reproducibility.
-
-
Data Analysis and Comparison:
-
For each reagent, calculate the average retention time, USP tailing factor, and resolution between adjacent peaks.
-
Tabulate the results for easy comparison.
-
-
Wash and Re-equilibration:
-
After completing the runs with one reagent, thoroughly wash the column with a mobile phase containing a high percentage of organic solvent (e.g., 70:30 acetonitrile:water) without any buffer or ion-pairing reagent to remove the previous reagent.
-
Repeat steps 2-4 for each of the other three ion-pairing reagents.
-
Interpreting the Results and Making a Selection
The "best" ion-pairing reagent is application-dependent.
-
For maximum retention of very polar basic analytes, sodium dodecylbenzenesulfonate is likely to be the most effective, but be mindful of long equilibration times.
-
For a moderate and balanced increase in retention, sodium p-toluenesulfonate is often a good starting point.
-
If you require unique selectivity or are working with analytes that could benefit from secondary interactions, This compound is a compelling option to explore, particularly by varying the mobile phase pH.
-
For a minimal increase in retention, sodium benzenesulfonate is the mildest choice.
By following the provided experimental protocol, you can generate your own comparative data, allowing for an evidence-based selection of the optimal sulfonated aromatic ion-pairing reagent for your specific analytical challenge.
References
- Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from Technology Networks. [Link]
- SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? Retrieved from SCIEX. [Link]
- Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from Mason Technology. [Link]
- Pharmaguideline. Steps for HPLC Method Development. Retrieved from Pharmaguideline. [Link]
- LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from LCGC International. [Link]
- Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from Acta Scientific. [Link]
- ResearchGate. Ion-Pair Spectrophotometry in Pharmaceutical and Biomedical Analysis: Challenges and Perspectives. Retrieved from ResearchGate. [Link]
- Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from Welch Materials. [Link]
- Lajin, B., & Zih-Perenyi, K. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A, 461575. [Link]
- LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from LCGC International. [Link]
- Shimadzu. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from Shimadzu. [Link]
- SIELC Technologies. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Retrieved from SIELC Technologies. [Link]
- SIELC Technologies. (2018, February 16). Separation of 3-Sulfobenzoic acid on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]
- Separation Science. The Case of the Unintentional Ion-Pairing Reagent. Retrieved from Separation Science. [Link]
- ResearchGate. Role of ion pairing in anionic additive effects on the separation of cationic drugs in reversed-phase liquid chromatography. Retrieved from ResearchGate. [Link]
- ACS Publications. (1993). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry. [Link]
- Restek. Reversed-phase HPLC Buffers. Retrieved from Restek. [Link]
- Scharlab. Ion pair chromatography reagents. Retrieved from Scharlab. [Link]
- SIELC Technologies. (2018, February 16). 3-Sulfobenzoic acid. Retrieved from SIELC Technologies. [Link]
- SIELC Technologies. Separation of Benzenesulfonic acid, 2-amino-, 2-chlorophenyl ester on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]
- ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection. Retrieved from ACE HPLC Columns. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Sulfobenzoic Acid Disodium Salt Monohydrate
Foundational Principles of Chemical Waste Management
The responsible disposal of any chemical is a cornerstone of laboratory safety and environmental stewardship. For 3-Sulfobenzoic acid disodium salt monohydrate, while it is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), a comprehensive evaluation is necessary due to its potential irritant properties and the fact that its toxicological profile is not fully investigated[1]. The U.S. Environmental Protection Agency (EPA) mandates that the waste generator—the laboratory that creates the waste—is responsible for determining if a discarded chemical is classified as hazardous[1]. This guide provides a framework for making that determination and for managing the waste stream in a safe and compliant manner.
Hazard Assessment: A Precautionary Approach
The initial step in any disposal protocol is a thorough hazard assessment. The Safety Data Sheet (SDS) for this compound indicates that it may cause skin and eye irritation[1]. However, its toxicological properties have not been fully investigated[1]. In the absence of comprehensive data, a precautionary principle should be applied.
Under 40 CFR Part 261, a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[2][3][4][5][6].
-
Ignitability: As a solid with no listed flash point, this compound is not considered ignitable[1].
-
Reactivity: The substance is stable under normal conditions and does not exhibit properties of a reactive hazardous waste[7].
-
Toxicity: This is the primary area of uncertainty. Without full toxicological data, it cannot be definitively concluded that the substance is non-toxic.
Waste Disposal Decision Workflow
The following diagram outlines the logical steps for determining the proper disposal route for this compound. This workflow emphasizes a self-validating system of protocol adherence and consultation.
Caption: Decision workflow for the disposal of this compound.
Standard Operating Procedure for Disposal
This protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate PPE as described in the SDS:
-
Eye Protection: Safety glasses or chemical safety goggles.
-
Hand Protection: Wear appropriate protective gloves.
-
Skin Protection: Lab coat and, if necessary, additional protective clothing to prevent skin exposure.
Waste Collection and Segregation
-
Designate a Waste Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
Collect at the Source: Place all solid waste of this compound, including any contaminated items like weigh boats or paper, directly into the designated waste container.
-
Avoid Cross-Contamination: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.
Labeling of Waste Containers
Proper labeling is critical for safety and compliance. The label on your waste container must include:
-
The full chemical name: "Waste - this compound"
-
The date accumulation started.
-
The name of the principal investigator or responsible person.
-
A statement indicating that the hazards are not fully known.
Temporary Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within your laboratory. This area should be:
-
Secure and under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
-
Segregated from incompatible materials.
Final Disposal
-
Contact EHS: Once your waste container is ready for pickup, contact your institution's EHS department.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests.
-
Documentation: Retain any documentation provided by EHS regarding the waste transfer.
Management of Spills and Decontamination
In the event of a spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
For Small, Manageable Spills:
-
Ensure you are wearing appropriate PPE.
-
Avoid generating dust.
-
Carefully sweep or vacuum the solid material into a suitable container for disposal[1].
-
Label the container as "Spill Debris - this compound."
-
-
Decontamination:
-
Wipe the spill area with a damp cloth or paper towel.
-
Wash the area with soap and water.
-
Collect all cleaning materials in a sealed bag and place them in the chemical waste container.
-
Wash hands thoroughly after cleanup.
-
Summary of Disposal Procedures
The following table provides a quick reference for the disposal of this compound.
| Aspect | Procedure |
| Waste Type | Solid chemical waste. Treat with caution due to unknown toxicological properties. |
| Container | Clean, dry, sealable, and chemically compatible (e.g., HDPE bottle). |
| Labeling | "Waste - this compound", start date, responsible person, and a note on unknown hazards. |
| Storage | In a designated Satellite Accumulation Area, segregated from other chemicals. |
| Disposal Method | Via your institution's Environmental Health and Safety (EHS) chemical waste program. Do not use sink or trash disposal. |
References
-
U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]
-
MLI Environmental. (n.d.). Four Characteristics of Hazardous Waste. Retrieved from [Link]
-
University of Chicago. (n.d.). RCRA Characteristic Waste. Office of Clinical and Research Safety. Retrieved from [Link]
-
GAIACA. (2021). Hazardous Waste Characteristics Explained in a Simple Overview. Retrieved from [Link]
-
ACTenviro. (2024). Understanding the Four Characteristics of Hazardous Waste. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Sulfobenzoic Acid Disodium Salt Mono-Hydrate. Retrieved from [Link]
-
PubChem. (n.d.). CID 88736737 | C14H12O10S2. National Center for Biotechnology Information. Retrieved from [Link]
-
Haz-Map. (n.d.). 3-Sulfobenzoic acid monosodium salt - Hazardous Agents. National Library of Medicine. Retrieved from [Link]
-
Emco Chemicals. (n.d.). 3-Sulfobenzoic Acid Monosodium Salt. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 3-sulfo- | C7H6O5S | CID 8477. National Center for Biotechnology Information. Retrieved from [Link]
-
FutureFuel Trading. (n.d.). 3-Sodiosulfobenzoic Acid Supplier | 17625-03-5. Retrieved from [Link]
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- 7. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of 3-Sulfobenzoic Acid Disodium Salt Monohydrate
As laboratory professionals, our commitment to discovery is intrinsically linked to our dedication to safety. This guide provides essential, field-tested safety and logistical information for handling 3-Sulfobenzoic acid disodium salt monohydrate (CAS No. 14995-40-5). Moving beyond a simple checklist, we delve into the rationale behind each procedural step, empowering you to work confidently and securely.
Immediate Safety Profile
This compound is a white, crystalline solid. While its toxicological properties have not been fully investigated, it is known to pose a risk of irritation upon contact.[1] Understanding these potential hazards is the first step in mitigating risk.
Primary Hazards:
-
Eye Irritation: May cause redness and discomfort upon contact.[1]
-
Skin Irritation: Prolonged contact may lead to skin irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust can irritate the nose, throat, and lungs.[1][2]
-
Digestive Tract Irritation: Ingestion is not an intended route of exposure and may cause irritation.[1]
Based on available safety data, the compound is not classified as a hazardous substance by OSHA.[1][3] However, the absence of comprehensive toxicological data necessitates a cautious and proactive approach to handling.
| Hazard Type | Potential Effect | Primary Route of Exposure |
| Eye Contact | Irritation, redness | Splashes of solutions, airborne dust |
| Skin Contact | Irritation | Direct handling of solid or solutions |
| Inhalation | Respiratory tract irritation | Inhalation of airborne dust |
| Ingestion | Digestive tract irritation | Accidental ingestion |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The following recommendations are based on established safety protocols for handling solid chemicals with irritant properties.
Engineering Controls: The Foundation of Safety
Before any personal protective equipment is donned, engineering controls should be in place to minimize exposure.
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control, especially when weighing or transferring the solid, to minimize the potential for inhaling dust.
Step-by-Step PPE Selection and Use
The following workflow illustrates the decision-making process for selecting the appropriate level of personal protection.
Caption: PPE selection workflow for handling this compound.
1. Eye and Face Protection:
-
Standard Procedure: Wear chemical safety glasses with side shields that conform to ANSI Z87.1 standards.[4]
-
Rationale: This provides a barrier against airborne dust and accidental splashes of solutions.
-
Enhanced Precaution: If there is a significant risk of splashing, such as when working with larger volumes of solutions, wear chemical safety goggles.[3]
2. Skin Protection:
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for general protection against this solid and its aqueous solutions. Always inspect gloves for any signs of degradation or punctures before use.
-
Protective Clothing: A standard laboratory coat should be worn to protect street clothes and provide an additional layer of protection for the skin. Ensure the lab coat is fully buttoned. Wear long pants and closed-toe shoes to protect your legs and feet.[1]
3. Respiratory Protection:
-
Standard Procedure: Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is not typically required.[3]
-
When to Use a Respirator: If you are handling large quantities of the powder outside of a fume hood, or if dust generation is unavoidable, a NIOSH-approved N95 particulate respirator should be worn.[5]
-
Rationale: The N95 respirator will filter at least 95% of airborne particles, effectively preventing inhalation of the irritant dust.
Operational and Disposal Plans
A comprehensive safety plan extends from the moment a chemical is received to its final disposal.
Handling and Storage Protocol
-
Receiving: Upon receipt, inspect the container for any damage.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Weighing and Transfer: Conduct any operations that may generate dust, such as weighing, within a chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3]
Spill and Emergency Procedures
-
Minor Spills: For small spills of the solid, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][6] Avoid actions that could create dust clouds.
-
Emergency Contact:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1]
-
Waste Disposal Plan
The guiding principle for chemical waste is to ensure it is handled in a manner that is safe for personnel and the environment.
-
Classification: this compound is not listed as a hazardous waste under the Clean Water Act (CWA) or by the Occupational Safety and Health Administration (OSHA).[1] However, always consult your institution's Environmental Health and Safety (EHS) department and local regulations for final determination, as waste disposal requirements can vary.[3]
-
Collection: Collect waste solid and any contaminated materials (e.g., paper towels from a spill cleanup) in a sturdy, leak-proof container that is clearly labeled with the chemical name.
-
Disposal:
-
Solid Waste: The collected solid waste should be disposed of through your institution's chemical waste program. Do not dispose of it in the regular trash unless explicitly permitted by your EHS office.[7]
-
Aqueous Solutions: While some non-hazardous chemical solutions can be disposed of down the drain with copious amounts of water, this requires approval from your institution's EHS department and adherence to local wastewater regulations.[3] Never pour chemical waste down the sink without this explicit approval.
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., water). The first rinse should be collected and disposed of as chemical waste. After rinsing, deface the label and dispose of the container as regular solid waste, in accordance with your institution's policies.[8]
-
Sources
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. sfasu.edu [sfasu.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. queensu.ca [queensu.ca]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sites.rowan.edu [sites.rowan.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
